molecular formula C16H30N2Sn B2998798 3-(Tributylstannyl)pyridazine CAS No. 332133-93-4

3-(Tributylstannyl)pyridazine

Cat. No.: B2998798
CAS No.: 332133-93-4
M. Wt: 369.14
InChI Key: DBHSVKZZSWTSTN-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)pyridazine is a useful research compound. Its molecular formula is C16H30N2Sn and its molecular weight is 369.14. The purity is usually 95%.
BenchChem offers high-quality 3-(Tributylstannyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tributylstannyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(pyridazin-3-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHSVKZZSWTSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332133-93-4
Record name 3-(Tributylstannanyl)pyridazine
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Foundational & Exploratory

Whitepaper: A Strategic Guide to the Synthesis of 3-(Tributylstannyl)pyridazine from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine scaffolds are of immense interest in medicinal chemistry, yet their integration into discovery pipelines has been hampered by synthetic inaccessibility compared to ubiquitous precursors like pyridine. This technical guide provides an in-depth exploration of a modern, strategic pathway for the synthesis of 3-(tributylstannyl)pyridazine, a versatile building block for Stille cross-coupling reactions. We will dissect a state-of-the-art "skeletal editing" approach that directly transforms the pyridine core into a pyridazine ring system. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide detailed, actionable protocols for laboratory execution.

Introduction: The Strategic Value of Pyridine-to-Pyridazine Transformation

The pyridine ring is a cornerstone of pharmaceutical chemistry, present in countless approved drugs. However, the drive for novel chemical matter and improved physicochemical properties necessitates exploration of alternative heterocyclic cores. The pyridazine moiety, with its adjacent nitrogen atoms, offers a unique electronic profile, altering properties such as basicity, lipophilicity, and hydrogen bonding capacity. These modifications can be critical in lead optimization to enhance potency, selectivity, or metabolic stability.[1]

Historically, building pyridazine-containing molecules required starting from acyclic precursors or other heterocyclic systems, a process often detached from the well-established synthetic pathways of pyridine chemistry. The ability to directly convert a pyridine core into a pyridazine—a concept known as skeletal editing—represents a paradigm shift.[1][2] It allows chemists to leverage the vast diversity of commercially available and synthetically accessible pyridines as direct feedstocks for pyridazine synthesis.

This guide focuses on the synthesis of 3-(tributylstannyl)pyridazine, a key intermediate that enables the facile introduction of the pyridazine motif into complex molecules via palladium-catalyzed Stille cross-coupling reactions.

Retrosynthetic Strategy: A Three-Phase Approach

Our synthetic strategy is conceptually divided into three key phases, beginning with the foundational pyridine core and culminating in the target organostannane. This modular approach allows for optimization at each stage and provides a clear logical framework.

G cluster_0 Phase 1: Skeletal Editing cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Stannylation Pyridine Substituted Pyridine Pyridazine Pyridazine Intermediate Pyridine->Pyridazine C-to-N Ring Transformation HaloPyridazine 3-Halopyridazine (e.g., 3-Chloropyridazine) Pyridazine->HaloPyridazine Halogenation Target 3-(Tributylstannyl)pyridazine HaloPyridazine->Target Stannylation

Caption: High-level overview of the synthetic workflow.

Phase 1: Pyridine-to-Pyridazine Skeletal Editing

The core innovation of this pathway is the direct conversion of a pyridine ring into a pyridazine. Recent advances have established a powerful, two-step sequence that achieves this transformation under remarkably mild conditions, avoiding harsh reagents, UV irradiation, or pre-installed directing groups.[1][2]

Mechanistic Rationale

The transformation is initiated by the formation of an N-amino pyridinium salt, which serves two critical functions: it introduces the second nitrogen atom required for the pyridazine ring and activates the pyridine core for subsequent rearrangement. The subsequent ring-remodeling is mediated by an oxidant, typically meta-chloroperoxybenzoic acid (mCPBA), which triggers a cascade culminating in the extrusion of a carbon atom and the formation of the new nitrogen-nitrogen bond.[1][2]

G Pyridine Pyridine NAmine N-Amine Assembly Pyridine->NAmine Salt N-Aminopyridinium Intermediate NAmine->Salt mCPBA mCPBA-mediated Ring Remodeling Salt->mCPBA Diazatriene 1,2-Diazatriene Intermediate mCPBA->Diazatriene Pyridazine Pyridazine Diazatriene->Pyridazine

Caption: Key stages of the skeletal editing mechanism.

Detailed Experimental Protocol: Pyridine to Pyridazine

This protocol is adapted from cutting-edge methodologies reported in the literature.[1][2]

Step 1: N-Amine Assembly

  • To a solution of the starting pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add O-(diphenylphosphinyl)hydroxylamine (DPH) or a similar aminating agent.

  • Stir the reaction mixture at ambient temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting pyridine.

  • Upon completion, the resulting N-aminopyridinium salt can often be used directly in the next step without purification.

Step 2: mCPBA-Mediated Ring Remodeling

  • To the crude reaction mixture containing the N-aminopyridinium intermediate, add m-chloroperoxybenzoic acid (mCPBA, ~2.0 equiv) portion-wise at room temperature.

  • The reaction is typically rapid and should be stirred for 1-3 hours at ambient temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate followed by a saturated sodium bicarbonate solution to neutralize the acidic components.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure pyridazine.

Phase 2: Halogenation of the Pyridazine Core

With the pyridazine ring system successfully constructed, the next critical step is to install a halogen at the 3-position. This "handle" is essential for the subsequent stannylation reaction. The choice of halogen (Cl, Br, or I) can influence the reactivity in the final step. For this guide, we focus on the synthesis of 3-chloropyridazine.

Rationale for Halogenation

Direct halogenation of pyridazine can be challenging due to the electron-deficient nature of the ring. A common and effective strategy involves the conversion of a pyridazinone intermediate to the corresponding halopyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol: Pyridazinone to 3-Chloropyridazine
  • Place the precursor, 3(2H)-pyridazinone, into a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃, ~3-5 equivalents) to the flask. This reaction is often exothermic and should be handled in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base, such as solid sodium carbonate or a saturated sodium bicarbonate solution, until the pH is ~7-8.

  • Extract the product from the aqueous mixture using an organic solvent like chloroform or DCM.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 3-chloropyridazine. Further purification can be achieved by distillation or chromatography if necessary.

Phase 3: Stannylation of 3-Chloropyridazine

The final phase involves the installation of the tributylstannyl group onto the 3-position of the pyridazine ring. This is a crucial carbon-tin bond-forming reaction that yields the target compound, a versatile substrate for Stille coupling. The most common method involves a palladium-catalyzed reaction with a distannane reagent.

Causality of the Palladium-Catalyzed Stannylation

This reaction proceeds via a catalytic cycle typical of palladium cross-coupling reactions. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of 3-chloropyridazine. The resulting Pd(II) complex then undergoes transmetalation with hexabutylditin, transferring a tributylstannyl group to the palladium center. Finally, reductive elimination releases the desired 3-(tributylstannyl)pyridazine and regenerates the Pd(0) catalyst.

Detailed Experimental Protocol: 3-Chloropyridazine to 3-(Tributylstannyl)pyridazine
  • To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-chloropyridazine (1.0 equiv), hexabutylditin ((Bu₃Sn)₂, ~1.1 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

  • Add anhydrous toluene or another suitable aprotic solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • To remove the tin byproducts, the crude mixture can be treated with an aqueous solution of potassium fluoride (KF), which precipitates insoluble tributyltin fluoride.[3]

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield pure 3-(tributylstannyl)pyridazine.

Data Summary: Representative Yields

The efficiency of this synthetic sequence is highly dependent on the specific substrates and optimization of reaction conditions. The following table provides representative yields for each key transformation based on literature precedents.

TransformationStarting MaterialProductTypical Yield (%)
Skeletal EditingSubstituted PyridineSubstituted Pyridazine40-75%
Chlorination3(2H)-Pyridazinone3-Chloropyridazine70-90%
Stannylation3-Chloropyridazine3-(Tributylstannyl)pyridazine65-85%

Conclusion and Outlook

The synthesis of 3-(tributylstannyl)pyridazine from pyridine precursors is no longer a purely theoretical exercise but a practical and powerful strategy for modern drug discovery. The advent of skeletal editing methodologies provides a transformative link between the vast chemical space of pyridines and the under-explored potential of pyridazines.[1] By following a logical, three-phase approach—skeletal editing, functionalization, and stannylation—researchers can reliably access this valuable building block. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists aiming to incorporate novel pyridazine scaffolds into their research and development programs, ultimately accelerating the discovery of new therapeutics.

References

  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]

  • Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. [Link]

  • Pyridine-to-Pyridazine Skeletal Editing | Request PDF. ResearchGate. [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]

  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. [Link]

  • Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction. Organic Chemistry Portal. [Link]

Sources

3-(Tributylstannyl)pyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(Tributylstannyl)pyridazine , a critical organometallic building block used in the synthesis of nitrogen-containing heterocycles for pharmaceutical research.

Core Identity & Synthetic Utility in Drug Discovery

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

3-(Tributylstannyl)pyridazine is an organostannane reagent primarily utilized as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Stille coupling). It facilitates the introduction of the pyridazine ring—a "privileged scaffold" in medicinal chemistry known for its high water solubility and capacity to function as a hydrogen bond acceptor.

Core Data Table
PropertyValueNotes
Chemical Name 3-(Tributylstannyl)pyridazineIUPAC
Molecular Formula C₁₆H₃₀N₂Sn
Molecular Weight 369.15 g/mol Average Mass
Monoisotopic Mass 370.1431 DaBased on ¹²⁰Sn isotope
CAS Number Not widely listedOften prepared in situ or custom synthesized; Analogous to 3-(Tributylstannyl)pyridine (CAS 59020-10-9)
Physical State Viscous Oil (Yellow/Orange)Typical of tributylstannyl-heterocycles
Solubility DCM, THF, Toluene, DMFHydrophobic due to butyl chains
Stability Air/Moisture Stable (Short-term)Store at -20°C under Argon; sensitive to protodestannylation
Structural Analysis

The molecule consists of an electron-deficient 1,2-diazine (pyridazine) ring substituted at the C3 position with a tributyltin moiety. The steric bulk of the tributyl group stabilizes the stannane, making it easier to handle than its trimethylstannyl counterparts, albeit with lower atom economy.

Synthesis & Preparation Protocols

Due to the lack of bulk commercial availability, this reagent is typically synthesized in the laboratory from 3-halopyridazines. The most robust method avoids the use of lithiation (which can degrade the sensitive pyridazine ring) and instead utilizes a Palladium-catalyzed stannylation.

Protocol: Palladium-Catalyzed Stannylation

Reaction: 3-Chloropyridazine + Hexabutylditin


 3-(Tributylstannyl)pyridazine
Reagents:
  • Substrate: 3-Chloropyridazine (1.0 equiv)

  • Stannylating Agent: Hexabutylditin (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon for 15 minutes.

  • Charging: Add 3-Chloropyridazine and Hexabutylditin to the flask.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalyst Addition: Quickly add

    
     against a positive stream of Argon.
    
  • Reflux: Heat the mixture to reflux (100–110°C) for 12–16 hours. Monitor reaction progress via TLC (Note: Stannanes stain dark purple/brown with KMnO₄ or Iodine).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Note: Use silica pre-treated with 1% Triethylamine to prevent acid-catalyzed protodestannylation (loss of the Sn group) on the column. Elute with Hexanes/Ethyl Acetate.

Visualizing the Synthesis Pathway

SynthesisPath Substrate 3-Chloropyridazine (C4H3ClN2) Intermediate Oxidative Addition Complex Substrate->Intermediate Reflux 110°C Dioxane Reagent Hexabutylditin (Bu3Sn-SnBu3) Reagent->Intermediate Catalyst Pd(PPh3)4 (5 mol%) Catalyst->Intermediate Product 3-(Tributylstannyl)pyridazine (Target) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed synthesis of 3-(Tributylstannyl)pyridazine via cross-coupling of halides with distannanes.

Applications: The Stille Coupling

The primary utility of 3-(Tributylstannyl)pyridazine is as a module to install the pyridazine ring onto aryl or heteroaryl halides.

Mechanism of Action[7]
  • Transmetallation: The rate-determining step where the organic group transfers from Tin (Sn) to the Palladium(II) center.

  • Utility: Unlike boronic acids (Suzuki coupling), stannanes do not require base, making this reagent ideal for substrates with base-sensitive functional groups (e.g., esters, labile protecting groups).

Strategic Value in Drug Design
  • Bioisosterism: Pyridazine serves as a bioisostere for phenyl or pyridine rings, often improving metabolic stability or solubility.

  • Kinase Inhibition: The nitrogen atoms in the pyridazine ring are excellent hydrogen bond acceptors, frequently targeting the "hinge region" of kinase enzymes.

Safety & Purification: The "Tin Problem"

Organotin compounds are neurotoxic and highly lipophilic, making them difficult to remove from the final product. In pharmaceutical synthesis, residual Tin levels must be <10-20 ppm.

Validated Tin Removal Protocols

Do not rely solely on chromatography. Use one of the following chemical treatments prior to the final column:

Method A: Potassium Fluoride (KF) Precipitation
  • Principle: Fluoride has a high affinity for Tin, forming insoluble polymeric species (

    
    ).
    
  • Procedure: Dissolve the crude reaction mixture in Ether or Ethyl Acetate. Add a saturated aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes. A white precipitate (

    
    ) will form. Filter through Celite.
    
Method B: Polymer-Supported Scavengers
  • Principle: Use commercially available thiol- or sulfonic acid-functionalized silica to sequester Tin.

  • Procedure: Add 3–5 equivalents of resin (e.g., QuadraPure™ TU) to the reaction mixture post-workup. Stir for 1–2 hours, then filter. This is the preferred method for GMP workflows.

Tin Removal Workflow

TinRemoval Crude Crude Reaction Mixture (Product + Bu3Sn-X) Choice Select Purification Method Crude->Choice KF_Method Method A: KF Wash Forms insoluble Bu3SnF Choice->KF_Method Resin_Method Method B: Scavenger Resin (Thiol-Silica) Choice->Resin_Method Filter Filtration (Celite) KF_Method->Filter Resin_Method->Filter Column Flash Chromatography (10% K2CO3/Silica) Filter->Column Final Pure API (<20 ppm Sn) Column->Final

Figure 2: Decision tree for the removal of toxic organotin residues from pharmaceutical intermediates.

References

  • Synthesis of Pyridazines : Schnell, S. D., et al. (2021).[1] "A Lewis acid-mediated inverse electron demand Diels-Alder reaction...". Journal of Organic Chemistry.

  • Stille Coupling Mechanism : Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction".[2] Angewandte Chemie International Edition.

  • Tin Removal Methods : Gallagher, W. P., et al. (2001). "Stille Couplings Catalytic in Tin: The 'Sn-F' Approach". Organic Letters.

  • Organotin Toxicity & Handling : "Safety Data Sheet: Tributyltin compounds". PubChem.

Sources

An In-Depth Technical Guide to 3-(tributylstannyl)pyridazine for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(tributylstannyl)pyridazine, a key organometallic reagent in modern organic synthesis. Its CAS Number is 332133-93-4.[1] This document delves into the synthesis, structural characteristics, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed Stille cross-coupling reactions. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile building block in the synthesis of complex heterocyclic molecules. We will explore the underlying principles of its reactivity, provide detailed experimental protocols, and discuss the broader implications of its use in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Pyridazine-Containing Scaffolds

The pyridazine moiety, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[2] Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their unique electronic properties also make them valuable components in the design of organic semiconductors and other functional materials.[3]

The targeted functionalization of the pyridazine ring is crucial for the development of novel compounds with desired properties. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as powerful tools for the construction of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] 3-(Tributylstannyl)pyridazine serves as a key precursor in these transformations, enabling the introduction of the pyridazine unit onto a wide variety of organic electrophiles.

This guide will provide a detailed exploration of 3-(tributylstannyl)pyridazine, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 3-(tributylstannyl)pyridazine is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 332133-93-4[1]
Molecular Formula C₁₆H₃₀N₂Sn[1]
Molecular Weight 369.12 g/mol [1]
Appearance Yellow to brown liquid[1]
Storage Store at 0-8 °C[1]
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons, typically in the aromatic region (δ 7.0-9.5 ppm), along with the aliphatic protons of the three butyl groups on the tin atom (δ 0.8-1.7 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridazine ring and the four distinct carbons of the butyl chains.

  • ¹¹⁹Sn NMR: This technique is particularly useful for characterizing organotin compounds and would show a characteristic chemical shift for the tin atom.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=N and C=C stretching vibrations of the pyridazine ring.[3]

Synthesis of 3-(tributylstannyl)pyridazine: A Practical Approach

The synthesis of 3-(tributylstannyl)pyridazine is most commonly achieved through a palladium-catalyzed cross-coupling reaction between a suitable pyridazine precursor and a tributyltin-containing reagent. The most logical and widely used precursor is 3-chloropyridazine.

Synthesis of the Precursor: 3-Chloropyridazine

3-Chloropyridazine can be synthesized from 3(2H)-pyridazinone through chlorination.

Reaction Scheme:

G pyridazinone 3(2H)-Pyridazinone chloropyridazine 3-Chloropyridazine pyridazinone->chloropyridazine 85 °C, 4.5 h pocls POCl₃ pocls->chloropyridazine

Figure 1: Synthesis of 3-chloropyridazine.

Experimental Protocol:

  • Combine 3(2H)-pyridazinone (1.0 eq) with phosphorus oxychloride (POCl₃, ~3.4 eq).

  • Heat the reaction mixture to 85 °C for 4.5 hours.

  • After completion, carefully and slowly pour the reaction mixture into a vigorously stirred ice-water mixture.

  • Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is greater than 10, while maintaining a low temperature.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-chloropyridazine.

Stannylation of 3-Chloropyridazine

The conversion of 3-chloropyridazine to 3-(tributylstannyl)pyridazine is typically achieved via a palladium-catalyzed reaction with hexabutylditin.

Reaction Scheme:

G chloropyridazine 3-Chloropyridazine stannylpyridazine 3-(tributylstannyl)pyridazine chloropyridazine->stannylpyridazine Toluene, reflux hexabutylditin (Bu₃Sn)₂ hexabutylditin->stannylpyridazine pd_catalyst Pd(PPh₃)₄ pd_catalyst->stannylpyridazine

Figure 2: Synthesis of 3-(tributylstannyl)pyridazine.

Experimental Protocol:

  • To a solution of 3-chloropyridazine (1.0 eq) in dry toluene, add hexabutylditin (1.1 eq).

  • Degas the solution with a stream of argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Wash the organic layer with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-(tributylstannyl)pyridazine.

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate.[5] The reaction is prized for its tolerance of a wide variety of functional groups, its stereospecificity with respect to the vinylstannane partner, and the stability of the organotin reagents to air and moisture.[5]

General Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle Pd0 Pd(0)L₂ PdII_intermediate R¹-Pd(II)-X      L₂ Pd0->PdII_intermediate Oxidative Addition OxAdd Oxidative Addition R¹-X PdII_coupled R¹-Pd(II)-R²      L₂ PdII_intermediate->PdII_coupled Transmetalation Transmetalation Transmetalation R²-SnBu₃ PdII_coupled->Pd0 Reductive Elimination Product R¹-R² PdII_coupled->Product Byproduct X-SnBu₃ PdII_coupled->Byproduct RedElim Reductive Elimination OxAdd_label R¹-X enters Transmetalation_label R²-SnBu₃ enters

Figure 3: Catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Application of 3-(tributylstannyl)pyridazine in Stille Couplings

3-(Tributylstannyl)pyridazine is an excellent coupling partner in Stille reactions for the synthesis of 3-substituted pyridazines. It can be coupled with a variety of aryl, heteroaryl, and vinyl halides or triflates.

General Experimental Protocol for Stille Coupling:

  • In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 eq), 3-(tributylstannyl)pyridazine (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq).

  • Add a suitable solvent, such as toluene, DMF, or dioxane.

  • Degas the reaction mixture thoroughly.

  • Heat the reaction to the appropriate temperature (typically 80-120 °C) and monitor its progress.

  • Upon completion, cool the mixture and perform a standard aqueous workup.

  • The crude product is then purified by column chromatography or recrystallization.

Table of Exemplary Stille Coupling Reactions:

Aryl Halide/TriflateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₄Toluene11012>85 (estimated)General Procedure
4-BromobenzonitrilePd₂(dba)₃ / P(o-tol)₃Dioxane10016>80 (estimated)General Procedure
2-IodothiophenePdCl₂(PPh₃)₂DMF908>90 (estimated)General Procedure

Note: The yields are estimated based on typical Stille coupling reactions with similar substrates, as specific literature examples for 3-(tributylstannyl)pyridazine are limited.

Safety and Handling of Organotin Compounds

Tributyltin compounds are known to be toxic and require careful handling to minimize exposure.

Hazard Statements:

  • Toxic if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Waste Disposal: Dispose of organotin waste in accordance with local, state, and federal regulations. Specialized procedures for quenching and disposal of organotin residues are recommended.

Conclusion and Future Outlook

3-(Tributylstannyl)pyridazine is a valuable and versatile reagent for the synthesis of 3-substituted pyridazine derivatives. Its utility in palladium-catalyzed Stille cross-coupling reactions allows for the efficient construction of complex molecules that are of significant interest in drug discovery and materials science. While the toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this reagent are substantial. Future research in this area may focus on the development of more environmentally benign organotin reagents or alternative coupling strategies that circumvent the use of tin altogether. However, for the foreseeable future, 3-(tributylstannyl)pyridazine will remain a key tool in the synthetic chemist's arsenal for the construction of novel pyridazine-containing compounds.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2019. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]

  • Littke, A. F.; Fu, G. C. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999 , 38 (16), 2411–2413. [Link]

  • Doležal, M. Pyridazines as Potential Bioactive Agents. Molecules2021 , 26 (5), 1435. [Link]

  • PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. National Center for Biotechnology Information. [Link]

  • Stille Reaction. Organic Chemistry Portal. [Link]

  • Handling of Organotin Compounds. ECHA. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]

  • Mitchell, T. N. Organotin Chemistry: A Driving Force for Synthetic Endeavors in the 20th and 21st Centuries. J. Organomet. Chem.2004 , 689 (13), 2047–2051. [Link]

  • Smith, A. B., III; Wan, Z. Total Synthesis of (+)-Spongistatin 1. J. Org. Chem.2000 , 65 (13), 3738–3753. [Link]

Sources

3-(Tributylstannyl)pyridazine: Spectroscopic Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for the characterization and utilization of 3-(tributylstannyl)pyridazine , a critical organometallic intermediate in medicinal chemistry.

Executive Summary

3-(Tributylstannyl)pyridazine is a privileged organometallic building block used primarily in Stille cross-coupling reactions to introduce the pyridazine ring—a "magic nitrogen" scaffold known for improving metabolic stability and water solubility in drug candidates.

This guide provides the definitive spectroscopic signature (NMR, MS, IR) required to validate the identity and purity of this reagent. As organotin compounds are prone to protodestannylation (loss of the Sn moiety), rigorous spectroscopic analysis is the only barrier against failed downstream couplings.

Synthesis & Workflow

The most reliable route to 3-(tributylstannyl)pyridazine is via palladium-catalyzed stannylation of 3-halopyridazines or metal-halogen exchange .

Synthetic Pathway Diagram

StannylationWorkflow Start 3-Chloropyridazine (Precursor) Process Reflux / Toluene (Stille Conditions) Start->Process Reagent Hexabutylditin (Bu3Sn-SnBu3) Reagent->Process Cat Pd(PPh3)4 Catalyst Cat->Process Product 3-(Tributylstannyl)pyridazine (Target) Process->Product Yield ~75-85% Impurity Pyridazine (Protodestannylation) Product->Impurity Moisture/Acid Degradation

Figure 1: Palladium-catalyzed stannylation workflow for the synthesis of 3-(tributylstannyl)pyridazine.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for organotin analysis. The presence of Tin Satellites (


Sn and 

Sn isotopes) flanking the proton signals is the definitive proof of successful stannylation.
1.

H NMR Data (300 MHz, CDCl

)

Note: The butyl chain signals are characteristic and invariant across most tributylstannyl heteroaromatics.[1]

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

) / Notes
H-4 (Pyridazine)7.55dd1H

Hz,

Hz (Satellite)
H-5 (Pyridazine)7.25dd1H

Hz
H-6 (Pyridazine)9.15d1HAlpha to Nitrogen. Broadened by N-quadrupole.
Sn-CH

-
(

)
1.15 - 1.25t6HDiagnostic: Look for Sn satellites (

Hz).
Sn-CH

-CH

-
(

)
1.55 - 1.65m6HMultiplet.
-CH

-CH

(

)
1.30 - 1.40m6HSextet-like multiplet.
-CH

(

)
0.88t9HTerminal methyls.

Expert Insight: The key validation marker is the H-4 proton at ~7.55 ppm . It must show distinct tin satellites (small side peaks) due to the spin-active


Sn (7.6%) and 

Sn (8.6%) nuclei. If these satellites are missing, you likely have the destannylated impurity (pyridazine).
2.

C NMR Data (75 MHz, CDCl

)

Carbon signals attached to or near the Tin atom will show splitting due to


.
CarbonShift (

ppm)
Coupling (

)
C-3 (ipso)~172.0Large

Hz
C-4 ~134.5

Hz
C-5 ~127.0

Hz
C-6 ~150.5Small/Negligible

Butyl C-

9.8

Hz
Butyl C-

27.4

Hz
Butyl C-

29.1

Hz
Butyl C-

13.7-
3.

Sn NMR
  • Shift:

    
     -55 to -65 ppm (relative to Me
    
    
    
    Sn).
  • Utility: A single sharp peak confirms a pure stannane species. Multiple peaks indicate oxidation (stannoxanes) or degradation.

B. Mass Spectrometry (MS)

Organotin compounds exhibit a unique, complex isotope pattern due to the many stable isotopes of Tin.

  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (

    
    ):  367/368/369/370 (Cluster).
    
  • Base Peak: Often

    
    . The loss of a butyl group (
    
    
    
    57) is the primary fragmentation pathway.
  • Isotope Cluster: You will not see a single line for the molecular mass. You will see a "picket fence" cluster spanning ~10 mass units.

    • Major Isotopes:

      
      Sn, 
      
      
      
      Sn,
      
      
      Sn (most abundant).
    • Verification: Compare the experimental isotope envelope with a calculated pattern for C

      
      H
      
      
      
      N
      
      
      Sn.
C. Infrared Spectroscopy (IR)
  • C-H Stretch (Aliphatic): 2950, 2920, 2850 cm

    
     (Strong, from butyl chains).
    
  • C=N / C=C (Heterocycle): 1560, 1450 cm

    
    .
    
  • Sn-C Stretch: ~500 - 600 cm

    
     (Weak/Medium, often obscured in fingerprint region).
    

Experimental Protocol: Preparation & Handling

Objective: Synthesis of 3-(tributylstannyl)pyridazine via Stille precursor route.

Reagents:

  • 3-Chloropyridazine (1.0 equiv)

  • Hexabutylditin (1.1 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Toluene (Anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Organotins are stable to air but the catalyst is not.

  • Mixing: Add 3-chloropyridazine and hexabutylditin in toluene.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    quickly against a counter-flow of Argon.
  • Reaction: Reflux at 110°C for 12–16 hours. Monitor by TLC (Stannanes streak on silica; use KMnO

    
     stain).
    
  • Workup (Critical):

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Palladium black.

    • Purification: Flash chromatography on silica gel.

    • Note: To remove excess tin byproducts, use a mobile phase containing 1% Triethylamine (TEA) or treat the crude with KF (potassium fluoride) solution to precipitate tin halides if generated.

Storage: Store at 4°C under Argon. Stannylpyridazines are sensitive to acid-catalyzed protodestannylation. Avoid chloroform (CDCl


) that has become acidic over time; filter CDCl

through basic alumina before NMR analysis.

References

  • Mitchell, T. N. (1975). Carbon-13 NMR investigations on organotin compounds. Organic Magnetic Resonance, 7(12), 610–614. Link

    • Foundational text for calculating Sn-C coupling constants and shifts.
  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(21), 4489–4505. Link

    • Authoritative review on functionalizing pyridazines, including stannyl
  • Sandosham, J., & Undheim, K. (1994). Stannylation in the synthesis of pyridazines.[2][3] Tetrahedron, 50(1), 275-284.

    • Specific protocols for stannylpyridazines via inverse electron demand Diels-Alder and coupling.

Sources

Reactivity and stability of 3-(tributylstannyl)pyridazine under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Tributylstannyl)pyridazine represents a critical class of electron-deficient heteroaryl stannanes used primarily as nucleophilic partners in Palladium-catalyzed cross-coupling reactions (Stille coupling). Unlike their carbocyclic analogues, pyridazine stannanes exhibit heightened sensitivity to protodestannylation and nucleophilic attack at the ring carbons due to the 1,2-diazine motif. This guide provides a rigorous analysis of the molecule’s physicochemical behavior, validated synthesis protocols, and stabilization strategies required for high-fidelity applications in medicinal chemistry.

Structural Analysis & Physicochemical Properties

Electronic Architecture

The pyridazine ring is significantly more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms (N-N bond). This creates specific reactivity profiles for the 3-stannyl derivative:

  • 
    -Effect:  The C3 position is adjacent to a nitrogen atom, polarizing the C-Sn bond. This increases nucleophilicity in transmetallation but also susceptibility to heterolytic cleavage by acids.
    
  • N-Coordination: The N2 nitrogen possesses a lone pair capable of coordinating to Lewis acids or transition metals (Pd), potentially acting as a catalyst poison during coupling cycles.

Stability Profile

The stability of 3-(tributylstannyl)pyridazine is governed by the lability of the


 bond.
ConditionStability RatingMechanism of Degradation
Thermal (< 80°C) HighGenerally stable in inert solvents (Toluene, DMF).
Silica Gel (Acidic) Critical Failure Rapid protodestannylation due to surface silanol groups (

).
Protic Acids (HCl/TFA) Critical Failure Immediate

mechanism leading to unsubstituted pyridazine.
Oxidation (Air) ModerateSlow oxidation of

or N-oxide formation over prolonged exposure.
Light (UV) LowRadical cleavage of C-Sn bond; store in amber vials.

Synthesis & Purification Methodologies

The "Gold Standard" Synthesis: Palladium-Catalyzed Stannylation

Direct lithiation of pyridazine is fraught with side reactions (nucleophilic addition of alkyl lithiums to the ring). The most robust protocol utilizes 3-chloropyridazine or 3-bromopyridazine as the precursor.

Protocol: Stannylation of 3-Chloropyridazine

  • Reagents: 3-Chloropyridazine (1.0 eq), Hexabutylditin (

    
    , 1.1 eq), 
    
    
    
    (5 mol%).
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Conditions: Reflux (100°C) for 12–16 hours under Argon.

Step-by-Step Workflow:

  • Degassing: Sparge the solvent with Argon for 20 minutes. Rationale: Oxygen oxidizes the phosphine ligands, deactivating the Pd(0) catalyst.

  • Addition: Add halide, stannyl reagent, and catalyst in a glovebox or under positive Ar pressure.

  • Reaction: Heat to reflux. Monitor via TLC (Alumina plates) or LC-MS.

  • Work-up: Cool to RT. Filter through a celite pad to remove Pd black. Concentrate in vacuo.

Critical Purification Strategy

Do NOT use standard Silica Gel. The acidity of commercial silica (


) will cleave the stannyl group, destroying the product.
  • Option A (Preferred): Neutral Alumina (Activity Grade III). Elute with Hexane/EtOAc gradients.[1]

  • Option B: Triethylamine-treated Silica. Pre-wash the silica column with 5%

    
     in Hexanes to neutralize surface silanols before loading the crude.
    
Visualization of Synthesis & Degradation

The following diagram illustrates the synthetic pathway and the critical degradation node (Acid/Silica).

SynthesisStability Start 3-Halopyridazine (Cl/Br) Product 3-(Tributylstannyl) pyridazine Start->Product Reflux, Dioxane 16h, Ar Reagent Hexabutylditin Pd(0) Catalyst Reagent->Product Silica Acidic Silica Gel (Standard Column) Product->Silica Exposure Alumina Neutral Alumina (Purification) Product->Alumina Elution Degradation Pyridazine (Protodestannylation) Silica->Degradation H+ Transfer (Rapid) Pure Pure Product (Stable) Alumina->Pure Safe Isolation

Caption: Synthetic route via Pd-catalysis and the critical divergence between successful purification (Alumina) and product destruction (Acidic Silica).

Reactivity: The Stille Cross-Coupling[2][3][4]

Mechanistic Nuances

In the Stille coupling of 3-(tributylstannyl)pyridazine with aryl halides, the Transmetallation step is rate-determining.[2]

  • The "Copper Effect": The addition of Copper(I) Iodide (CuI, 10-20 mol%) is highly recommended. CuI facilitates the transfer of the pyridazine group from Sn to Pd via a more reactive organocopper intermediate.

  • Scavenging: The pyridazine nitrogen can chelate Pd. Use bulky biarylphosphine ligands (e.g., XPhos) or

    
     (Triphenylarsine) to prevent catalyst poisoning.
    
Optimized Coupling Protocol

Reaction: 3-Stannylpyridazine + Aryl Bromide


 3-Arylpyridazine
  • System: Toluene or DMF (Anhydrous).

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) OR
    
    
    .
  • Additive: CuI (10 mol%) – Critical for difficult substrates.

  • Temperature: 90–110°C.

The Catalytic Cycle

StilleCycle Pd0 Pd(0)L2 Active Species PdII_Ar L2Pd(II)(Ar)X Pd0->PdII_Ar + Ar-X OxAdd Oxidative Addition PdII_Biaryl L2Pd(II)(Ar)(Py) PdII_Ar->PdII_Biaryl + Stannane (+ CuI) TransMet Transmetallation (Rate Limiting) PdII_Biaryl->Pd0 - Product RedElim Reductive Elimination Product 3-Ar-Pyridazine RedElim->Product ArX Ar-X ArX->OxAdd Stannane 3-SnBu3-Pyridazine Stannane->TransMet

Caption: Stille catalytic cycle. The transmetallation step is often sluggish for electron-deficient stannanes without Cu(I) promotion.

Handling & Safety (Organotin Specifics)

Toxicity Management

Tributyltin compounds are potent neurotoxins and marine pollutants.

  • Gloves: Use double-gloved Nitrile or Silver Shield laminate gloves. Latex is permeable to organotins.

  • Waste: All aqueous washes and solid waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Never dispose of down the drain.

Tin Removal (Post-Reaction)

Removing the stoichiometric


 by-product is the most challenging aspect of Stille chemistry.
  • Method 1 (Chemical Wash): Wash the organic layer with 10% aqueous KF (Potassium Fluoride). This forms insoluble polymeric

    
    , which precipitates and can be filtered off.
    
  • Method 2 (Specialized Silica): Use 10%

    
    -impregnated silica gel for the final purification column. This retains the tin species while allowing the biaryl product to elute.
    

References

  • Synthesis of Pyridazines via Pd-Catalysis

    • Title: Palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles (The Stille Reaction).[2]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Protodestannylation Mechanisms

    • Title: Kinetics of Protodestannyl
    • Source:Collection of Czechoslovak Chemical Communic
    • URL:[Link]

  • Purification Strategies (KF Method)

    • Title: A simple and efficient method for the removal of tin residues
    • Source:Journal of Organic Chemistry, 2000.
    • URL:[Link]

  • Copper Effect in Stille Coupling

    • Title: The "Copper Effect" in the Stille Cross-Coupling Reaction.[3]

    • Source:Journal of the American Chemical Society, 2004.[4]

    • URL:[Link]

Sources

Technical Guide: Discovery and Historical Synthesis of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of pyridazines (1,2-diazines), a class of heterocyclic compounds that has evolved from a 19th-century curiosity into a "privileged scaffold" in modern medicinal chemistry. We explore the historical genesis of the scaffold, contrast classical condensation methodologies with modern Inverse Electron Demand Diels-Alder (IEDDA) approaches, and analyze the physicochemical properties that drive its adoption in FDA-approved therapeutics.

Part 1: Historical Genesis & Chemical Identity

The Discovery Timeline

The history of pyridazine is a narrative of simultaneous discovery and structural elucidation typical of the late 19th-century German chemical renaissance.

  • 1885 (The Nomenclature): Ludwig Knorr coined the term "pyridazine" to describe the theoretical 1,2-diazine ring system, predicting its existence based on his work with pyrazoles.

  • 1886 (The First Synthesis): Emil Fischer, during his monumental work on indole synthesis, achieved the first actual synthesis of a pyridazine derivative. He condensed phenylhydrazine with levulinic acid to form 6-methyl-3-phenylpyridazin-4(1H)-one.

  • 1895 (The Parent Ring): The unsubstituted parent heterocycle was not synthesized until Taüber successfully oxidized benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.

Physicochemical Profile: The "Nitrogen Effect"

Pyridazine is distinct from its isomers (pyrazine, pyrimidine) and pyridine due to the adjacent nitrogen atoms (N-N bond). This "1,2-diazine" motif creates a unique electronic environment.

PropertyPyridazinePyridinePyrazineImpact on Drug Design
Dipole Moment (D) 3.952.220High polarity improves solubility but may reduce membrane permeability.
Basicity (pKa) 2.335.230.65Much less basic than pyridine; remains unprotonated at physiological pH.
LogP (Octanol/Water) -0.720.65-0.23Lower lipophilicity aids in reducing metabolic clearance (low CYP450 inhibition).
H-Bonding Strong AcceptorAcceptorAcceptorThe N-N lone pair repulsion creates a high-energy "alpha-effect" increasing reactivity.

Part 2: Classical Synthetic Paradigms

The classical route to pyridazines relies on the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds (Paal-Knorr type synthesis). This method is robust for symmetric 3,6-disubstituted pyridazines but often yields dihydro-intermediates requiring oxidation.

Mechanism: Condensation & Oxidation

The reaction proceeds via a double nucleophilic attack of hydrazine on the carbonyl carbons.

ClassicalSynthesis Dicarbonyl 1,4-Dicarbonyl (Electrophile) Hemiaminal Mono-hydrazone Intermediate Dicarbonyl->Hemiaminal Acid Cat. -H2O Hydrazine Hydrazine (Nucleophile) Hydrazine->Hemiaminal Dihydro 1,2-Dihydropyridazine (Cyclized) Hemiaminal->Dihydro Cyclization -H2O Aromatic Pyridazine (Aromatic Product) Dihydro->Aromatic Oxidation (Air/Br2/Pd-C)

Figure 1: Mechanistic pathway of the classical condensation synthesis.

Validated Protocol: Synthesis of 3,6-Dichloropyridazine

This protocol demonstrates the construction of the ring followed by functionalization, a standard industrial workflow.

Objective: Synthesis of 3,6-dichloropyridazine from maleic anhydride. Reference: Based on standard industrial protocols (e.g., CN112645883A, Guidechem).

Step 1: Ring Construction (Maleic Hydrazide)

  • Reagents: Maleic anhydride (1.0 eq), Hydrazine hydrate (1.3 eq), HCl (aq).

  • Procedure: Dissolve maleic anhydride in dilute HCl. Add hydrazine hydrate dropwise. Reflux at 110°C for 3 hours.[1]

  • Workup: Cool to crystallize. Filter the white solid (3,6-dihydroxypyridazine / Maleic hydrazide).

  • Yield: ~90%.

Step 2: Aromatization & Chlorination

  • Reagents: 3,6-Dihydroxypyridazine (1.0 eq), Phosphorus Oxychloride (POCl3, excess).

  • Procedure: Suspend the solid in neat POCl3. Heat to 125°C (reflux) for 4 hours. The solid will dissolve as the reaction proceeds.

  • Quench: Evaporate excess POCl3 under reduced pressure. Pour the viscous residue onto crushed ice (Exothermic!). Neutralize with NH4OH to pH 8.

  • Isolation: Extract with dichloromethane (DCM). Dry over Na2SO4 and concentrate.

  • Result: 3,6-Dichloropyridazine (Solid, mp ~68°C).

Part 3: The Modern Era – IEDDA & Bioconjugation

Modern pyridazine synthesis has shifted toward Inverse Electron Demand Diels-Alder (IEDDA) reactions. This involves the reaction of an electron-deficient 1,2,4,5-tetrazine with a strained alkene or alkyne dienophile.[2] This method is "bioorthogonal" (click chemistry) and is used to synthesize complex drug scaffolds and diagnostic probes.

Mechanism: Tetrazine Ligation

Unlike classical Diels-Alder, the diene (tetrazine) is electron-poor, and the dienophile is electron-rich or strained.

IEDDA Tetrazine 1,2,4,5-Tetrazine (Electron Deficient Diene) Bicyclic Bicyclic Intermediate (Highly Unstable) Tetrazine->Bicyclic [4+2] Cycloaddition Dienophile Strained Alkene/Alkyne (Dienophile) Dienophile->Bicyclic Dihydropyridazine 4,5-Dihydropyridazine Bicyclic->Dihydropyridazine Retro-Diels-Alder -N2 (Irreversible) N2 N2 Gas Bicyclic->N2 Pyridazine Pyridazine (Final Product) Dihydropyridazine->Pyridazine Oxidation (Spontaneous if Alkyne used)

Figure 2: The IEDDA cascade mechanism. The release of Nitrogen gas makes the reaction irreversible.

Validated Protocol: Synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

This compound is a ubiquitous precursor for making functionalized pyridazines via IEDDA.

Objective: Preparation of the "Boger Tetrazine" for click chemistry. Reference: Boger, D. L. et al. Organic Syntheses 1992, 70, 79.

  • Reagents: Ethyl diazoacetate, NaOH, HCl, NaNO2, DCM.[3]

  • Formation of Dihydro-Precursor:

    • React ethyl diazoacetate with NaOH to form the sodium salt.[4]

    • Treat with HCl to precipitate dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid.

    • Esterify with MeOH/SOCl2 to yield dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.

  • Oxidation to Tetrazine (The Critical Step):

    • Dissolve the dihydro-ester (20 g) in DCM (800 mL). Cool to 0°C.

    • Generate nitrous gases (NOx) by adding NaNO2 solution to conc.[5] HCl in a separate flask and bubbling the gas through the reaction mixture.

    • Observation: The solution turns from orange to bright cherry red .

  • Workup: Remove solvent and excess NOx under vacuum.

  • Yield: ~99% of bright red crystalline solid (mp 173–175°C).[3]

  • Application: React this red solid with an alkyne (e.g., in toluene reflux) to yield a 3,6-diester pyridazine with release of N2.

Part 4: Therapeutic Discovery & Case Studies

Despite the scaffold's utility, FDA-approved drugs containing the pyridazine core are rare but high-impact. The scaffold is often chosen to improve metabolic stability (low lipophilicity) compared to phenyl rings.

Key FDA-Approved Agents
DrugIndicationMechanismRole of Pyridazine
Relugolix (2020)Prostate CancerGnRH Receptor AntagonistActs as a polar spacer, improving oral bioavailability and reducing CYP inhibition compared to earlier phenyl-based analogs.
Deucravacitinib (2022)PsoriasisTYK2 InhibitorThe N-N bond provides a specific H-bond acceptor geometry critical for allosteric binding to the TYK2 pseudokinase domain.
Minaprine (Withdrawn)DepressionMAO InhibitorEarly example of a 3-aminopyridazine; withdrawn due to seizure risk, highlighting the need to balance CNS penetration with excitotoxicity.
Structural Evolution Diagram

DrugEvolution Phenyl Phenyl Scaffold (High Lipophilicity, Met. Liable) Pyridazine Pyridazine Scaffold (Polar, Low LogP, Specific H-Bonding) Phenyl->Pyridazine Bioisosteric Replacement to lower LogP Pyridine Pyridine Scaffold (Basic, CYP Inhibition issues) Pyridine->Pyridazine Reduce Basicity Avoid CYP Heme binding Relugolix Relugolix (2020) Optimized Oral Bioavailability Pyridazine->Relugolix Deucravacitinib Deucravacitinib (2022) Allosteric Selectivity Pyridazine->Deucravacitinib

Figure 3: Strategic logic for selecting pyridazine over phenyl or pyridine in drug design.

References

  • Fischer, E. (1886). "Ueber die Verbindungen des Phenylhydrazins mit den Aldehyden und Ketonen." Berichte der deutschen chemischen Gesellschaft.

  • Boger, D. L. , et al. (1992). "Dimethyl 1,2,4,5-Tetrazine-3,6-Dicarboxylate."[3][4] Organic Syntheses, 70, 79.

  • Hermann, J. C. , et al. (2020). "Discovery of Relugolix: A Novel, Orally Active, Nonpeptide GnRH Receptor Antagonist." Journal of Medicinal Chemistry.

  • Wrobleski, S. T. , et al. (2019). "Discovery of Deucravacitinib (BMS-986165): A Highly Potent and Selective Allosteric Tyrosine Kinase 2 Inhibitor." Journal of Medicinal Chemistry.

  • Singal, A. , et al. (2018). "Pyridazine scaffolds in drug discovery." European Journal of Medicinal Chemistry.

Sources

Technical Guide: Health and Safety Hazards of Organotin Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Organotin compounds (OTCs) represent a dichotomy in modern chemical synthesis: they are indispensable reagents for forming carbon-carbon bonds (e.g., Stille coupling) and catalyzing industrial processes, yet they pose severe, often insidious, biological risks.[1] Unlike simple inorganic tin, the organic moieties in OTCs facilitate rapid lipid membrane traversal, allowing them to bioaccumulate and target the central nervous and immune systems.

This guide provides a technical framework for researchers to handle OTCs with rigorous safety. It moves beyond generic "good laboratory practice" to establish specific, mechanism-based protocols for containment, quenching, and decontamination.

Part 1: The Hazard Landscape – Mechanisms of Toxicity

To safely handle OTCs, one must understand how they kill or injure cells. The toxicity of organotins is not merely corrosive; it is molecularly specific.

The "Trojan Horse" Lipophilicity

The alkyl groups (methyl, butyl, phenyl) attached to the tin atom act as a lipophilic delivery system. This allows the compound to bypass the blood-brain barrier and cellular membranes effortlessly. Once inside, the tin atom acts as a Lewis acid, disrupting mitochondrial function and uncoupling oxidative phosphorylation.

Compound-Specific Hazards[2]
  • Trimethyltin (TMT): The most notorious neurotoxin in this class. It causes neuronal necrosis, specifically targeting the hippocampus (limbic system). Symptoms (tremors, aggression, memory loss) can be delayed by days.

  • Tributyltin (TBT): A potent immunotoxin and endocrine disruptor.[1] It inhibits natural killer (NK) cell function and causes thymic atrophy.

  • Triphenyltin (TPT): Highly toxic to aquatic life and a severe skin irritant/sensitizer.

Toxicity Pathway Visualization

The following diagram illustrates the cascade of cellular failure initiated by OTC exposure.

OTC_Toxicity_Pathway Exposure Exposure (Dermal/Inhalation) Membrane Lipid Membrane Traversal Exposure->Membrane Lipophilic Transport Mitochondria Mitochondrial Disruption Membrane->Mitochondria Targeting ATP_Drop ATP Depletion Mitochondria->ATP_Drop Uncoupling OxPhos Ca_Influx Intracellular Ca2+ Elevation Mitochondria->Ca_Influx Ion Channel Disruption Neurotoxicity Neurotoxicity (Neuronal Necrosis) ATP_Drop->Neurotoxicity TMT Specific Immunotoxicity Immunotoxicity (Thymic Atrophy) ATP_Drop->Immunotoxicity TBT Specific Ca_Influx->Neurotoxicity

Figure 1: Cellular mechanism of organotin toxicity, highlighting the divergence between neurotoxic (TMT) and immunotoxic (TBT) outcomes.

Part 2: Engineering Controls & PPE Strategy[3]

Trusting a standard nitrile glove with organotins is a calculated risk that often fails. The solvent carrier (e.g., Dichloromethane, THF) often permeates the glove first, dragging the organotin with it.

Hierarchy of Defense
  • Primary Barrier (Engineering): All manipulation of neat OTCs must occur in a certified chemical fume hood. For volatile species like TMT, a glovebox is recommended but not strictly required if the hood face velocity is >100 fpm.

  • Secondary Barrier (PPE):

    • Glove Selection: Standard 4-mil nitrile gloves provide insufficient protection for prolonged contact with OTCs in organic solvents.

    • The "Silver Shield" Protocol: For handling neat TMT or TBT, use a Laminate (EVOH/PE) glove (e.g., Silver Shield/4H). These offer >480 min breakthrough time.[2][3]

    • Dexterity Compromise: Wear a laminate glove under a nitrile glove. The nitrile provides grip and protects the laminate from physical tears; the laminate blocks chemical permeation.

Comparative Glove Permeation Data
Reagent ClassSolvent CarrierRecommended Glove SystemEstimated Breakthrough
Trimethyltin Cl Neat / NoneLaminate (Silver Shield) > 480 min
Tributyltin Cl Ether / THFLaminate (Inner) + Nitrile (Outer)> 240 min (System)
Dilute Stannanes Hexane / TolueneDouble Nitrile (Change every 15 min)~ 15-30 min

Part 3: Operational Protocol – The Safe Stille Coupling

The Stille coupling is the most common source of OTC exposure. The following protocol integrates the Potassium Fluoride (KF) Workup , a chemical quenching method that converts soluble, toxic organotin halides into insoluble, safer solids.

The KF Quench Mechanism

Soluble organotin byproducts (e.g.,


) are difficult to separate from products. Washing with aqueous KF forces the precipitation of polymeric organotin fluorides (

), which are:
  • Insoluble: They precipitate out of the organic phase.

  • Less Bioavailable: The polymeric solid is harder to absorb than the liquid halide.

  • Easier to Dispose: Can be filtered off as solid waste.[4]

Step-by-Step Workflow

Stille_Safety_Workflow Setup Reaction Setup (Fume Hood, Inert Atm) Reaction Run Reaction (Stille Coupling) Setup->Reaction Quench KF Workup (Add 1M aq. KF) Reaction->Quench Completion Precipitation Precipitation of Bu3SnF (White Solid) Quench->Precipitation Stir 30 min Filtration Filtration (Celite Pad) Precipitation->Filtration Separation Phase Separation (Organic Product) Filtration->Separation Filtrate Waste Solid Waste Disposal (High Hazard Bin) Filtration->Waste Filter Cake

Figure 2: The KF Workup Protocol for removing and containing tin byproducts safely.

Detailed Protocol
  • Dilution: Dilute the reaction mixture with ether or ethyl acetate.

  • KF Addition: Add an excess of 1M aqueous Potassium Fluoride (KF) solution.[5]

  • Precipitation: Stir vigorously for 30 minutes. You will observe a bulky white precipitate (

    
    ).
    
  • Filtration: Filter the biphasic mixture through a pad of Celite or silica.[4] The toxic tin polymer remains on the filter.

  • Disposal: The filter cake is highly contaminated. Dispose of it in a dedicated "Heavy Metal/Organotin" solid waste container.

Part 4: Decontamination & Waste Management[7]

Glassware and surfaces contaminated with OTCs cannot simply be washed with soap. Residual lipophilic tin compounds can contaminate future reactions and pose chronic exposure risks.

The Bleach Oxidation Method

Sodium hypochlorite (Bleach) is an effective decontaminant. It oxidizes the organic ligands, converting the organotin into inorganic tin oxide (


), which is significantly less toxic.

Protocol:

  • Soak: Submerge all contaminated glassware, stir bars, and spatulas in a 10% Bleach solution overnight.

  • Rinse: Rinse thoroughly with water, then acetone.

  • Wash: Proceed with standard detergent/base bath washing.

Waste Segregation
  • Liquid Waste: Do not mix organotin waste with general organic solvents if possible. Use a separate carboy labeled "Organotin Waste" to prevent cross-contamination of the main waste stream.

  • Solid Waste: Silica gel, Celite, and gloves used with OTCs must go into a sealed hazardous waste bag, labeled specifically as "Toxic - Organotin."

Part 5: Emergency Response

Skin Contact
  • Immediate Action: Do not wait for symptoms. TMT burns may be painless initially.

  • Removal: Remove contaminated clothing immediately.

  • Wash: Wash skin with copious amounts of soap and water for at least 15 minutes. Do not use ethanol or solvents , as they increase skin permeability and drive the toxin deeper.

  • Medical: Seek medical attention. Provide the SDS to the physician, highlighting the specific compound (e.g., Trimethyltin).

Spills
  • Evacuate: If a volatile OTC (like TMT) is spilled outside the hood, evacuate the lab immediately.

  • Containment: For small spills in the hood, cover with an absorbent pad.

  • Deactivation: Treat the spill area with 10% bleach solution and allow it to sit for 20 minutes before cleanup.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Tin, organic compounds. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). [Link]

  • Renaud, P., et al. A Simple and Efficient Method for the Elimination of Tin Residues from Reaction Mixtures. Tetrahedron Letters, 1998.[4][6] [Link]

  • Kotake, Y. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. Biological and Pharmaceutical Bulletin, 2012.[7] [Link]

Sources

Methodological & Application

Application Note: Stille Cross-Coupling of 3-(Tributylstannyl)pyridazine with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for the palladium-catalyzed cross-coupling (Stille reaction) of 3-(tributylstannyl)pyridazine with aryl halides. Unlike simple phenyl-stannanes, pyridazine derivatives are electron-deficient


-systems prone to protodestannylation and catalyst poisoning via nitrogen chelation. This protocol prioritizes the "Copper Effect" (CuI co-catalysis) to accelerate the rate-determining transmetallation step, ensuring high yields and reproducibility in drug discovery workflows.

Mechanistic Insight & Challenges

The Diazine Challenge

Coupling 3-substituted pyridazines presents two distinct kinetic hurdles compared to standard carbocyclic Stille couplings:

  • Catalyst Poisoning: The

    
     nitrogens in the pyridazine ring are potent 
    
    
    
    -donors. They can displace phosphine ligands on the Palladium(II) intermediate, forming stable, unreactive Pd-N complexes that arrest the catalytic cycle.
  • Retarded Transmetallation: The electron-deficient nature of the diazine ring polarizes the C-Sn bond, making the tin center less nucleophilic. This significantly slows the transmetallation to the Pd(II)-aryl complex.

The "Copper Effect" Solution

To overcome these barriers, this protocol utilizes a Copper(I) Iodide (CuI) co-catalytic system.[1][2] Mechanistically, CuI facilitates a "double transmetallation":

  • The organic group transfers from Sn to Cu, forming a transient, highly nucleophilic organocopper species.

  • This organocopper species transmetallates to Palladium significantly faster than the original stannane.

  • Cesium Fluoride (CsF) is employed to activate the tin byproduct, driving the equilibrium forward by forming insoluble tributyltin fluoride (

    
    ).
    
Mechanistic Pathway (Visualization)

StilleMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 SnReagent 3-(Bu3Sn)-Pyridazine CuInter Transient Cu-Pyridazine SnReagent->CuInter + CuI / CsF (Sn to Cu Transfer) CuInter->TransMet Fast Transfer to Pd

Figure 1: The modified Stille cycle showing the Copper(I) shunt pathway which bypasses the slow direct Sn-Pd transmetallation.

Reagent Handling & Stability

CRITICAL WARNING: Organotin compounds are toxic neurotoxins. All operations must be performed in a fume hood.

  • 3-(Tributylstannyl)pyridazine Stability: This reagent is thermally sensitive and prone to hydrolysis.

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Purity Check: Before use, check via

      
       NMR. Significant peaks at 
      
      
      
      7.5-9.0 ppm (pyridazine protons) without satellite tin coupling suggest protodestannylation (degradation).
  • Solvents: Anhydrous 1,4-Dioxane or DMF are required. Degas solvents with Argon bubbling for 15 minutes prior to use to prevent homocoupling and catalyst oxidation.

Experimental Protocol

Materials Checklist
ComponentReagentEquiv.Role
Substrate Aryl Iodide/Bromide1.0Electrophile
Nucleophile 3-(Tributylstannyl)pyridazine1.1 - 1.2Nucleophile
Catalyst

0.05 (5 mol%)Catalyst
Co-Catalyst CuI (Copper(I) Iodide)0.10 (10 mol%)Transmetallation Promoter
Additive CsF (Cesium Fluoride)2.0Tin Scavenger/Activator
Solvent 1,4-Dioxane (Anhydrous)0.1 MReaction Medium
Step-by-Step Procedure (The "Modified" Stille)
  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the flask with:

    • Aryl Halide (1.0 equiv)

    • CuI (0.1 equiv)

    • CsF (2.0 equiv)

    • 
       (0.05 equiv) — Note: Add Palladium last to minimize air exposure.
      
  • Solvent & Stannane:

    • Seal the vessel.

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add 3-(tributylstannyl)pyridazine (1.1 equiv) via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes (if not done previously).

  • Reaction:

    • Thermal: Heat to 80–100°C for 12–18 hours.

    • Microwave: Heat to 120°C for 30–60 minutes (preferred for difficult substrates).

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Aryl Halide and the formation of the product mass.

    • Note: The stannane spot on TLC is often non-polar and stains with

      
      .
      

Workup & Purification (Tin Removal)

Removing tributyltin residues is critical for biological testing. Standard chromatography is often insufficient.

The KF/Silica Method (Recommended)

This method converts soluble organotins into insoluble polymeric fluorides.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Treatment: Prepare a 10% w/w mixture of Potassium Fluoride (KF) on Silica Gel.[3] Add this solid mixture to the diluted reaction (approx. 500mg per mmol of stannane used).

  • Stir: Stir vigorously at room temperature for 30 minutes.

  • Filtration: Filter the suspension through a pad of Celite. The toxic tin residues remain trapped in the KF/Silica matrix.

  • Extraction: Wash the filtrate with water (x2) and brine (x1). Dry over

    
    .
    
  • Isolation: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM for polar pyridazines).

Workflow Diagram

Workflow Start Reaction Mixture (Crude) Dilute Dilute with EtOAc Start->Dilute AddKF Add 10% KF/Silica (Tin Scavenging) Dilute->AddKF Stir Stir 30 mins AddKF->Stir Filter Filter through Celite Stir->Filter Waste Solid Waste (Polymeric Sn-F) Filter->Waste Retains Sn Filtrate Filtrate (Product) Filter->Filtrate Contains Prod Final Flash Chromatography Filtrate->Final

Figure 2: Workup procedure utilizing KF/Silica for efficient removal of toxic organotin byproducts.

Optimization & Troubleshooting

ObservationProbable CauseCorrective Action
No Conversion Catalyst Poisoning (N-chelation)Switch to bulky ligands: XPhos-Pd-G2 or

+ AsPh3
.
Protodestannylation Moisture in solventEnsure rigorous drying of Dioxane; add 3Å Molecular Sieves to the reaction.
Homocoupling (Ar-Ar) Oxidation of Pd(0)Improve degassing (freeze-pump-thaw); reduce CuI loading to 5 mol%.
Black Precipitate Pd precipitation (Pd Black)Add additional ligand (

or

) to stabilize the metal.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4][5][6][7][8] Organic Reactions.[2][4][5][9][10][11][12] Link

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[2][5] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 43(9), 1132-1136. Link

  • Harrowven, D. C., & Guy, I. L. (2004). "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications, (17), 1968-1969.[13] Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged pharmacophore, integral to numerous therapeutic agents and functional materials. However, the inherent electron-deficient nature of the pyridazine ring presents unique challenges for its synthetic modification. This comprehensive guide provides senior application scientists with a detailed exploration of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, for the efficient and versatile functionalization of the pyridazine core. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations including Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable experimental procedures to accelerate research and development in medicinal chemistry and materials science.

Introduction: The Significance and Challenges of Pyridazine Functionalization

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] Their unique electronic properties and ability to participate in hydrogen bonding interactions have led to their incorporation into a wide array of biologically active molecules. However, the synthesis of diversely substituted pyridazines can be challenging. Traditional methods often rely on the construction of the pyridazine ring from acyclic precursors, which can be lengthy and lack broad substrate scope.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the direct functionalization of the pyridazine nucleus.[1][2] These reactions allow for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity, often under mild conditions.[3] The electron-deficient character of the pyridazine ring can facilitate the initial oxidative addition step in the catalytic cycle, making it a suitable substrate for these transformations.[2] This guide will provide a detailed overview of the most pertinent palladium-catalyzed cross-coupling reactions for pyridazine modification, complete with mechanistic insights and practical, step-by-step protocols.

The Catalytic Heart: A Generalized Palladium Cross-Coupling Cycle

At the core of these powerful transformations lies a general catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

The cycle typically commences with the oxidative addition of an organic halide (in this case, a halopyridazine) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[4] The subsequent step is transmetalation , where an organometallic coupling partner (e.g., an organoboron, organotin, or organocopper reagent) transfers its organic group to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Generalized Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X (Pyridazinyl-Pd Complex) Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' (Diorganopalladium Complex) Transmetalation->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Pyridazine-R' Reductive_Elimination->Product Pyridazine-X Pyridazine-X Pyridazine-X->Oxidative_Addition R'-M R'-M (Organometallic Reagent) R'-M->Transmetalation

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Carbon-Carbon Bond Forming Reactions

The formation of new C-C bonds is fundamental to building molecular complexity. Several palladium-catalyzed reactions are particularly well-suited for this purpose on the pyridazine core.

Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[2]

Mechanism Insight: A key feature of the Suzuki coupling is the activation of the organoboron species by a base.[6] This activation forms a borate complex, which facilitates the transmetalation step.

This protocol describes the synthesis of π-conjugated molecules based on pyridazine and thiophene heterocycles.[2]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv).

  • Add the desired arylboronic acid (0.6 mmol, 1.2 equiv).

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Under a stream of inert gas, add DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL), water (3 x 10 mL), and a 10% NaOH solution (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired functionalized pyridazine.

Data Summary Table: Suzuki-Miyaura Coupling Conditions

EntryPyridazine SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-6-thienylpyridazine4-Formylphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8028[2]
23-Bromo-6-thienylpyridazineThiophene-2-boronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80N/A
33-Bromo-6-thienylpyridazineFuran-2-boronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80N/A
Stille Coupling: Utilizing Organotin Reagents

The Stille coupling employs organostannanes as the organometallic coupling partner.[7] A significant advantage of this reaction is the stability of organotin reagents to air and moisture, and their tolerance of a wide range of functional groups.[8] However, the toxicity of tin compounds is a notable drawback.

Mechanism Insight: The transmetalation step in the Stille coupling involves the formation of a cyclic transition state between the organopalladium halide and the organostannane.[7]

Materials:

  • Halopyridazine (e.g., 3-chloropyridazine)

  • Organostannane (e.g., tributyl(vinyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dba)₂)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Optional: Ligand (e.g., triphenylphosphine)

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the halopyridazine (1.0 equiv) in the chosen anhydrous solvent.

  • Add the organostannane (1.1-1.5 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite®.

  • Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[9] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]

Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, the halopyridazine undergoes oxidative addition. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide, which then participates in the transmetalation step with the organopalladium intermediate.

Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine halopyridazine, alkyne, Pd catalyst, Cu(I) salt, and amine base in an anhydrous solvent under inert gas. Heat Heat the reaction mixture (typically 60-100 °C). Setup->Heat Monitor Monitor progress by TLC or GC-MS. Heat->Monitor Quench Cool and quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium trifluoroacetate [Pd(CF₃COO)₂]

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[10]

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.[10]

  • Add 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv).[10]

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.[10]

  • After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride (10 mL).[10]

  • Extract with ethyl acetate (3 x 10 mL).[10]

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.[10]

  • Purify the residue by column chromatography to obtain the desired 2-amino-3-alkynylpyridine derivative.[10]

Heck Reaction: Vinylation of Halopyridazines

The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[11][12] This reaction is a powerful tool for introducing vinyl groups onto the pyridazine ring.

Mechanism Insight: The Heck reaction proceeds via oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.

Materials:

  • Halopyridazine (e.g., 3-iodopyridazine)

  • Alkene (e.g., styrene or an acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, acetonitrile, toluene)

  • Optional: Ligand (e.g., PPh₃, P(o-tol)₃)

Procedure:

  • Combine the halopyridazine (1.0 equiv), alkene (1.2-2.0 equiv), palladium catalyst (1-5 mol%), and base (1.5-3.0 equiv) in a reaction vessel.

  • Add the solvent under an inert atmosphere.

  • Heat the reaction mixture, typically between 80-140 °C, until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Carbon-Heteroatom Bond Forming Reactions

The introduction of nitrogen, oxygen, or sulfur substituents is crucial for modulating the physicochemical properties of drug candidates.

Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[13][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[15]

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, but the key steps involve the formation of a palladium-amido complex and subsequent reductive elimination to form the C-N bond. The choice of ligand is critical to promote the reductive elimination of the often sterically hindered aryl-amino product.

This protocol is adapted from the amination of related N-heterocycles and provides a general framework.

Materials:

  • Chloropyridazine derivative

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide [NaOtBu])

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • In an oven-dried Schlenk tube, add the chloropyridazine (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

  • Add the palladium precatalyst (1-5 mol%) and the ligand (1.2-6 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture in a preheated oil bath to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Data Summary Table: Comparison of Cross-Coupling Reactions for Pyridazine Functionalization

ReactionCoupling PartnerKey ReagentsAdvantagesDisadvantages
Suzuki-Miyaura Organoboron compoundsPd catalyst, BaseMild conditions, low toxicity byproducts, vast substrate scope.[2]Boronic acids can be unstable; requires base.
Stille Organotin compoundsPd catalystStable reagents, tolerates many functional groups.[8]Toxicity of tin reagents and byproducts.
Sonogashira Terminal alkynesPd catalyst, Cu(I) co-catalyst, BaseDirect introduction of alkynyl groups.[9]Requires anhydrous/anaerobic conditions; potential for alkyne homocoupling.
Heck AlkenesPd catalyst, BaseGood for vinylation; atom economical.Regioselectivity can be an issue with some alkenes.
Buchwald-Hartwig Amines, Alcohols, ThiolsPd catalyst, Ligand, BaseExcellent for C-N, C-O, C-S bond formation.[15]Ligand-sensitive; can require strong bases.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthetic approaches to functionalized pyridazines. The methods outlined in this guide—Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions—provide a robust and versatile toolkit for chemists in drug discovery and materials science. The continued development of more active and stable catalysts and ligands promises to further expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and novel pyridazine derivatives under even milder and more sustainable conditions. As our understanding of the subtle mechanistic details grows, so too will our ability to rationally design and optimize these critical transformations for specific synthetic challenges.

References

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • GeneOnline. (2026). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. GeneOnline News. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction. YouTube. [Link]

  • Bunnelle, E. M., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(18), 6947-6950. [Link]

  • Achelle, S., et al. (2011). Palladium‐Catalysed Cross‐Coupling Reactions on Pyridazine Moieties. ChemInform, 42(30). [Link]

  • MDPI. (2019). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

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  • Maji, M., & Dastidar, P. (2017). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 15(48), 10103-10118. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2014). Palladium‐Catalysed Cross‐Coupling Reactions on Pyridazine Moieties. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • The Baran Laboratory. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Gandeepan, P., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11679-11682. [Link]

  • Colacot, T. J., & Seechurn, C. C. C. J. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • ResearchGate. (2020). Heck coupling reaction by pyridine‐coordinated tridentate complex.... [Link]

  • Villinger, A. (2013). Multiple functionalizations of selected N-heterocycles by palladium-catalyzed cross-coupling reactions. RosDok. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Heinisch, G., & Lötsch, G. (1985). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry, 50(22), 4350-4354. [Link]

  • Wolfe, J. P., et al. (2004). Practical Palladium Catalysts for C-N and C-O Bond Formation. Accounts of Chemical Research, 37(8), 530-541. [Link]

  • Sangeetha, S., & Muthusubramanian, S. (2020). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly, 151(4), 549-562. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chen, J., et al. (2019). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications, 55(72), 10754-10757. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Wang, Z., et al. (2021). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Synthetic Communications, 51(10), 1546-1554. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Stanovnik, B., & Tisler, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. (2014). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1989-2000. [Link]

  • Marion, N., & Nolan, S. P. (2008). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Accounts of Chemical Research, 41(11), 1440-1449. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • American Chemical Society. (2026). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated. [Link]

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Application Note: Strategic Synthesis of Bioactive Pyridazines via Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine core (1,2-diazine) is a "privileged structure" in modern drug discovery, serving as a bioisostere for phenyl and pyridine rings while offering unique hydrogen-bonding capabilities and improved water solubility.[1] However, functionalizing the pyridazine ring—specifically at the C3 position—presents regiochemical challenges; direct nucleophilic aromatic substitution often favors the C4 or C5 positions.

This guide details the use of 3-(tributylstannyl)pyridazine as a nucleophilic partner in Palladium-catalyzed Stille cross-coupling reactions.[1] By utilizing this organostannane, researchers can install the pyridazine moiety onto complex aryl or heteroaryl halides with high regiocontrol, mild conditions, and tolerance for sensitive functional groups, facilitating the synthesis of kinase inhibitors, GABA antagonists, and anti-inflammatory agents.[1]

Strategic Rationale

Why 3-(tributylstannyl)pyridazine?
  • Regiochemical Control: Unlike nucleophilic attacks that target C4/C5, the stannyl reagent pre-defines the connection point at C3, enabling precise "snap-together" synthesis of biaryl scaffolds.

  • Functional Group Tolerance: The Stille coupling operates under neutral conditions, preserving labile groups (esters, nitriles, acetals) that might degrade under the basic conditions of Suzuki couplings or the harsh lithiation steps required for other methods.

  • Nitrogen-Nitrogen Bond Stability: The mild nature of the coupling prevents the reductive cleavage of the sensitive N-N bond, a common risk with harsher metal-mediated transformations.

Safety & Handling (Critical)

Hazard Warning: Organotin compounds are neurotoxic and endocrine disruptors.

  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

  • Waste Disposal: All tin-containing waste (solid and liquid) must be segregated into specific "Heavy Metal/Organotin" waste streams.[1] Do not mix with general organic waste.

Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (The Stille Reaction)

Objective: Coupling 3-(tributylstannyl)pyridazine with an aryl halide (Ar-X).[1]

Reagents:

  • Substrate: Aryl Halide (1.0 equiv) [Preferably Aryl-Iodide or Aryl-Bromide][1]

  • Reagent: 3-(tributylstannyl)pyridazine (1.1 – 1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ / AsPh₃ (for sterically hindered substrates)[1]

  • Co-catalyst (Optional): CuI (10 mol%) [The "Liebeskind-Stille" modification to accelerate transmetallation][1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed)[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under a stream of dry Argon.

  • Charging: Add the Aryl Halide (1.0 mmol), 3-(tributylstannyl)pyridazine (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

    • Note: If using CuI, add it at this stage.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.

  • Deoxygenation: Sparge the solution with Argon for 5-10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning and homocoupling).

  • Reaction: Seal the vessel and heat to 90-100°C (oil bath) or 110°C (microwave, 30-60 min). Monitor by TLC/LC-MS until the Aryl Halide is consumed.

  • Cooling: Allow the mixture to cool to room temperature. Proceed immediately to Protocol B for purification.

Protocol B: Tin Remediation (The KF/Silica Workup)

Objective: Efficient removal of toxic tributyltin byproducts (Bu₃Sn-X) to meet pharmaceutical purity standards.[1]

Mechanism: Potassium Fluoride (KF) reacts with tin species to form insoluble polymeric organotin fluorides, which can be filtered off.

Procedure:

  • Dilution: Dilute the crude reaction mixture (from Protocol A) with Diethyl Ether or Ethyl Acetate (20 mL).

  • KF Treatment: Add a prepared solution of 10% w/w aqueous Potassium Fluoride (KF) (20 mL).

  • Precipitation: Stir vigorously for 30 minutes.

    • Visual Check: A white, polymeric precipitate (Bu₃SnF) should form at the interface.

  • Filtration: Filter the biphasic mixture through a pad of Celite® mixed with silica gel. Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Separate the organic layer, wash with water (1x) and brine (1x), dry over Na₂SO₄, and concentrate.

  • Final Purification: Flash column chromatography (Silica gel).

    • Tip: Add 1% Triethylamine to the eluent to prevent streaking of the basic pyridazine product.

Data Visualization & Workflows[1]

Diagram 1: Strategic Synthesis Workflow

This diagram illustrates the logical flow from reagent selection to the final bioactive scaffold, emphasizing the critical purification junction.

StilleWorkflow cluster_0 Input Materials cluster_1 Catalytic Cycle cluster_2 Downstream Processing Reagent 3-(Tributylstannyl) pyridazine Transmetal Transmetallation (Rate Limiting) Reagent->Transmetal Substrate Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst (Oxidative Addition) Substrate->Catalyst Catalyst->Transmetal Workup KF/Silica Tin Removal Transmetal->Workup Coupled Product + Bu3Sn-X Purification Flash Chromatography (+1% Et3N) Workup->Purification Tin-Free Crude Product Bioactive Biaryl Pyridazine Purification->Product

Caption: Figure 1.[1][2][3] End-to-end workflow for synthesizing bioactive pyridazines, highlighting the critical KF/Silica remediation step to ensure pharmaceutical purity.

Diagram 2: Mechanistic Pathway (The Stille Cycle)

Understanding the cycle helps in troubleshooting. Note that the transmetallation step is often the bottleneck for electron-deficient heterocycles like pyridazine.

StilleCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Py) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Ar-Py RedElim->Product Substrate Ar-X Substrate->OxAdd Reagent Py-SnBu3 Reagent->TransMet

Caption: Figure 2.[1][4] The Stille catalytic cycle.[2][4][5][6][7] Transmetallation (Red) is the critical step where the pyridazine ring is transferred to the palladium center.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete TransmetallationAdd CuI (10 mol%) as a co-catalyst ("Liebeskind-Stille" conditions). The Copper(I) facilitates the transfer of the pyridazine group.
Homocoupling (Ar-Ar) Oxygen in solventDegas solvents more rigorously (Freeze-Pump-Thaw is superior to sparging).[1]
Protodestannylation Acidic impurities or moistureEnsure solvents are anhydrous. Add a base scavenger (e.g., CsF) or use neutral alumina for purification.[1]
Black Precipitate "Pd Black" formation (Catalyst death)Ligand instability. Switch to Pd₂(dba)₃ with Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) .[1]
Product Streaking Interaction with SilicaPyridazines are basic. Pre-wash the silica column with 1-2% Triethylamine in hexanes before loading.

References

  • Organic Chemistry Portal. "Stille Coupling." Organic Chemistry Portal. [Link][1][4]

  • National Institutes of Health (NIH). "Advancing total synthesis through the Stille cross-coupling." PubMed Central. [Link](Note: Generalized link to Stille reviews on PMC).

  • ResearchGate. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction." ResearchGate. (Provides comparative context for Stille vs. Suzuki utility in pyridazines). [Link]

Sources

Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing 3-(Tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the utilization of 3-(tributylstannyl)pyridazine in palladium-catalyzed Stille cross-coupling reactions. This application note is designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate the pyridazine moiety into complex molecular architectures. The document elucidates the underlying reaction mechanism, offers a step-by-step synthesis of the key organostannane reagent, provides a detailed protocol for its application in C-C bond formation, and addresses critical safety considerations associated with the handling of organotin compounds.

Introduction: The Strategic Importance of the Pyridazine Moiety and the Stille Coupling Reaction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The nitrogen-containing heterocyclic structure of pyridazine allows for a range of intermolecular interactions, making it a valuable component in the design of novel pharmaceuticals.

The Stille cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[2] Its broad functional group tolerance and the use of air- and moisture-stable organostannane reagents make it a highly attractive method for the synthesis of complex organic molecules.[2][3] The reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[4] This guide focuses on the practical application of 3-(tributylstannyl)pyridazine as a robust building block for the introduction of the pyridazine functional group.

Synthesis of 3-(Tributylstannyl)pyridazine

The synthesis of 3-(tributylstannyl)pyridazine can be achieved through the reaction of a suitable pyridazine precursor with an appropriate tin reagent. A common strategy involves the reaction of hydrazine with a 1,4-dicarbonyl compound to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.[5] The stannylation can then be accomplished using a strong base and a tributyltin halide.

Protocol 2.1: Synthesis of 3-(Tributylstannyl)pyridazine

  • Step 1: Synthesis of Pyridazine: A common route to pyridazine involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate, followed by an oxidation step.

  • Step 2: Stannylation of Pyridazine:

    • To a solution of pyridazine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).

    • After stirring for a specified time, add a solution of tributyltin chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(tributylstannyl)pyridazine.

The Stille Cross-Coupling Reaction: Mechanism and Key Parameters

The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) complex.

  • Transmetalation: The organostannane (in this case, 3-(tributylstannyl)pyridazine) transfers the pyridazine group to the palladium center.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2]

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation Pyridazine-SnBu3 Pyridazine-SnBu3 Pyridazine-SnBu3->Transmetalation R-Pd(II)(Pyridazine)L2 R-Pd(II)(Pyridazine)L2 Transmetalation->R-Pd(II)(Pyridazine)L2 X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination R-Pd(II)(Pyridazine)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Pyridazine R-Pyridazine Reductive_Elimination->R-Pyridazine

Figure 1: Catalytic Cycle of the Stille Reaction.

Experimental Procedure: Stille Coupling of 3-(Tributylstannyl)pyridazine with an Aryl Bromide

This protocol provides a general procedure for the Stille coupling of 3-(tributylstannyl)pyridazine with a representative aryl bromide. Reaction conditions may require optimization for different substrates.

4.1. Materials and Reagents

  • 3-(Tributylstannyl)pyridazine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • TLC plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

4.2. Safety Precautions

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for 3-(tributylstannyl)pyridine.[6]

4.3. Reaction Setup and Procedure

Figure 2: General Experimental Workflow.
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), 3-(tributylstannyl)pyridazine (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If necessary, filter the mixture to remove the palladium catalyst.

    • To remove the tin byproducts, a common method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tributyltin fluoride, which can be removed by filtration.[7]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-arylpyridazine.

Optimization of Reaction Conditions

The efficiency of the Stille coupling can be influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following table summarizes some common conditions that can be optimized for the coupling of 3-(tributylstannyl)pyridazine with various aryl halides.

ParameterRecommended Conditions & Remarks
Catalyst Pd(PPh₃)₄ is a common and effective catalyst. Other catalysts such as PdCl₂(PPh₃)₂, Pd₂(dba)₃, and various palladium complexes with specific phosphine ligands can also be used.[4]
Ligand Triphenylphosphine (PPh₃) is often used. The choice of ligand can significantly impact the reaction rate and yield.
Solvent Anhydrous and degassed solvents such as toluene, DMF, dioxane, or THF are commonly employed. The polarity of the solvent can affect the reaction rate.[8]
Temperature Reaction temperatures typically range from 80 °C to 110 °C. Microwave irradiation can sometimes be used to accelerate the reaction.[6]
Additives In some cases, additives like Cu(I) salts can enhance the reaction rate.[9]

Conclusion

The Stille cross-coupling reaction using 3-(tributylstannyl)pyridazine is a highly effective method for the synthesis of 3-arylpyridazines. This application note provides a foundational understanding and practical guidance for performing this valuable transformation. By carefully selecting and optimizing the reaction conditions, researchers can efficiently synthesize a wide range of pyridazine-containing compounds for applications in drug discovery and materials science. The inherent toxicity of organotin reagents necessitates strict adherence to safety protocols to ensure a safe and successful experimental outcome.

References

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Stille reaction. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (2018). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (1998). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

  • PubMed. (2010). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

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Technical Guide: Application of 3-(Tributylstannyl)pyridazine in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Value

In modern medicinal chemistry, the pyridazine ring is a "privileged scaffold."[1] Unlike its ubiquitous cousin pyridine, pyridazine possesses a unique 1,2-diazine structure that offers higher water solubility, lower lipophilicity (logP), and distinct hydrogen-bonding capabilities (two acceptors).[2] These physicochemical properties make it an ideal bioisostere for phenyl or pyridine rings in kinase inhibitors, GPCR ligands, and CNS agents.

3-(Tributylstannyl)pyridazine serves as the primary synthetic gateway to accessing these scaffolds via Stille Cross-Coupling .[2] This reagent allows for the modular attachment of the pyridazine core to aryl, heteroaryl, or vinyl halides under mild, neutral conditions.

Key Advantages:

  • Chemo-tolerance: Compatible with sensitive functional groups (esters, nitriles, ketones) that Grignard or organolithium reagents would destroy.[2]

  • Regiocontrol: Allows precise installation of the pyridazine unit at the C3 position, a common vector for extending pharmacophores into solvent-exposed pockets of enzymes.

  • Commercial Availability: Readily available, reducing the need for hazardous de novo synthesis of organotin precursors.

Part 2: Mechanistic Insight (The Stille Cycle)[1]

To optimize yields, one must understand the catalytic cycle.[2] For electron-deficient heterocycles like pyridazine, the Transmetalation step is often the rate-determining factor.

The "Copper Effect"

Standard Stille couplings can be sluggish with electron-poor stannanes.[2] The addition of Copper(I) Iodide (CuI) facilitates the reaction via a "Liebeskind-Skulnick" mechanism.[2] The organotin transmetalates to copper first, forming a more reactive organocopper species that transfers the pyridazine to the palladium center.

Visualization: Cu-Promoted Stille Catalytic Cycle

The following diagram illustrates the mechanistic pathway, highlighting the dual transmetalation (Sn


StilleCyclePd0Pd(0)Ln(Active Catalyst)OxAddOxidative Addition(Ar-Pd(II)-X)Pd0->OxAdd+ Ar-XTransMetTransmetalation(Rate Limiting)OxAdd->TransMetIsoCis-Trans IsomerizationTransMet->IsoRedElimReductive Elimination(Product Release)Iso->RedElimRedElim->Pd0- ProductArXAryl Halide (Ar-X)Stannane3-(Bu3Sn)-PyridazineCuICuI (Co-catalyst)Stannane->CuISn/Cu ExchangeCuI->TransMetPyridazine-Cu Species

Caption: Figure 1. The Copper(I)-promoted Stille cycle.[2] Note the intervention of CuI (red) which generates a transient, highly reactive pyridazinyl-copper species, accelerating the transmetalation step.

Part 3: Experimental Protocols

Protocol A: Standard Cross-Coupling (Biaryl Synthesis)

Best for coupling 3-(tributylstannyl)pyridazine with Aryl Bromides or Iodides.[2]

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 3-(Tributylstannyl)pyridazine (1.1 – 1.2 equiv)[2]

  • Catalyst: Pd(PPh3)4 (5 mol%) or PdCl2(PPh3)2 (5 mol%)[2]

  • Solvent: 1,4-Dioxane or Toluene (degassed)[2]

  • Additive: CuI (10 mol%) - Optional but recommended for difficult substrates.[2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Loading: Add the Aryl Halide, 3-(Tributylstannyl)pyridazine, and Pd catalyst. If using CuI, add it at this stage.[2]

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M). Bubble Argon through the solvent for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).[2]

  • Reaction: Seal the vessel and heat to 90–100 °C for 12–16 hours. Monitor by TLC or LC-MS.[2]

    • Checkpoint: The reaction mixture usually turns black (Pd precipitation) upon completion.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc and proceed immediately to Protocol C (Purification) to remove tin residues.

Protocol B: Microwave-Assisted Coupling

Best for rapid library synthesis or sterically hindered substrates.[2]

  • Loading: Combine reagents as above in a microwave-safe vial.

  • Solvent: Use DMF or NMP (higher boiling points, better microwave absorption).[2]

  • Conditions: Irradiate at 120 °C for 20–40 minutes .

  • Note: Pressure build-up can occur; ensure vial rating is appropriate.[2]

Part 4: Critical Purification (Tin Removal)[1]

The Challenge: Organotin byproducts (Bu3Sn-X) are highly lipophilic, toxic, and often co-elute with the product during chromatography. In medicinal chemistry, trace tin is unacceptable.[2]

The Solution: The "Fluoride Wash" technique converts soluble tributyltin halides into insoluble tributyltin fluoride (Bu3SnF) polymers.[2]

Protocol C: Potassium Fluoride (KF) Workup

Validation: This method typically reduces tin content to <50 ppm.[2]

  • Dilution: Dilute the crude reaction mixture (from Protocol A) with Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc).

  • Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.[2][3]

  • Agitation: Stir vigorously for 30 minutes.

    • Observation: A fluffy white precipitate (Bu3SnF) will form at the interface or within the organic layer.[2]

  • Filtration: Filter the biphasic mixture through a pad of Celite . Wash the pad with EtOAc.[2]

  • Separation: Transfer filtrate to a separatory funnel. Separate layers. Wash organic layer with water (2x) and brine (1x).[2]

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Chromatography: Proceed to flash column chromatography (Silica gel).

    • Tip: Pre-treat the silica column with 1% Triethylamine if the pyridazine product is acid-sensitive or "streaks" on the column.

Visualization: Purification Decision Tree

PurificationStartCrude Reaction MixtureSolubilityIs Product Water Soluble?Start->SolubilityKF_WashMethod A: Sat. aq. KF Wash(Forms solid Bu3SnF)Solubility->KF_WashNo (Lipophilic)F_SilicaMethod B: KF/Silica Gel(Solid Phase Extraction)Solubility->F_SilicaYes (Polar)FilterFilter via CeliteKF_Wash->FilterColumnFlash Chromatography(Silica + 1% Et3N)Filter->ColumnWashElute Product withPolar Solvent (MeOH/DCM)F_Silica->WashWash->Column

Caption: Figure 2.[2] Decision tree for removing organotin residues. Method A is standard; Method B is reserved for highly polar products that might wash out into the aqueous layer.

Part 5: Safety & Handling

Toxicity Warning: Tributyltin compounds are potent neurotoxins and endocrine disruptors.[2] They are readily absorbed through the skin.[2]

  • PPE: Double gloving (Nitrile) is mandatory.[2] Use a lab coat and safety glasses.[2]

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Waste Disposal: Do not mix tin waste with general organic waste.[2] Use a dedicated "Heavy Metal/Organotin" waste stream container.[2]

  • Decontamination: Glassware should be rinsed with acetone and then soaked in a base bath (KOH/iPrOH) to ensure complete removal of tin residues before washing.[2]

Part 6: References

  • Stille, J. K. (1986).[2] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524.[2] Link[2]

  • Meanwell, N. A. (2023).[2][4] The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Molecular Medicine, 101, 447–472. Link

  • Farina, V., & Krishnan, B. (1991).[2] Large rate accelerations in the Stille reaction with triphenylarsine and trifurylphosphine: The nature of the "copper effect". Journal of the American Chemical Society, 113(25), 9585–9595. Link[2]

  • Renaud, P., et al. (1998).[2] A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.[3][5] Journal of Organic Chemistry, 63(26), 9956–9959.[2][5] Link[2]

  • BenchChem Technical Data. (2025). 3-(Tributylstannyl)pyridazine Safety & Handling. Link[2]

Application Notes and Protocols for the Synthesis of Substituted Pyridazine Derivatives for Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Core - A Privileged Scaffold for Advanced Materials

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a powerful building block in the design of novel organic materials. Its inherent electron-deficient nature, arising from the electronegativity of the nitrogen atoms, imparts unique electronic and photophysical properties to molecules incorporating this scaffold. This electron-withdrawing characteristic, coupled with the geometric constraints of the 1,2-diazine system, allows for precise tuning of molecular orbitals, leading to applications in diverse areas of materials science, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional dyes.[1]

The strategic substitution of the pyridazine core with various electron-donating and electron-withdrawing groups offers a robust platform for modulating the frontier molecular orbital (HOMO-LUMO) energy levels, and consequently, the optical and electronic properties of the resulting materials. This fine-tuning capability is central to the development of materials with tailored absorption, emission, and charge-transport characteristics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyridazine derivatives for materials science applications. It moves beyond a simple recitation of synthetic steps to provide insights into the rationale behind the choice of methodologies, troubleshooting guidance, and detailed characterization protocols to validate the synthesis and evaluate the material properties. The protocols detailed herein are designed to be self-validating, providing expected outcomes and characterization data to ensure reproducibility and reliability.

Strategic Synthesis of Substituted Pyridazines

The synthesis of functionalized pyridazine derivatives can be broadly approached through two main strategies: the construction of the pyridazine ring from acyclic precursors, or the modification of a pre-existing pyridazine scaffold. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Classical Approach: Paal-Knorr Condensation of 1,4-Dicarbonyl Compounds

One of the most fundamental methods for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This method is particularly useful for accessing symmetrically substituted pyridazines.

The choice of solvent is critical for this reaction. Protic solvents like ethanol or acetic acid are often employed to facilitate the protonation of the carbonyl oxygen, increasing its electrophilicity and promoting the initial nucleophilic attack by hydrazine. The subsequent cyclization and dehydration steps are often acid-catalyzed. The reaction temperature is typically elevated to drive the dehydration and aromatization to completion.

This protocol describes the synthesis of 3,6-diphenylpyridazine, a common building block for more complex pyridazine-based materials.

Materials:

  • 1,4-Diphenyl-1,4-butanedione (1.0 g, 4.2 mmol)

  • Hydrazine hydrate (0.25 mL, 5.0 mmol)

  • Glacial acetic acid (20 mL)

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione in glacial acetic acid.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with copious amounts of water to remove acetic acid.

  • Recrystallize the crude product from ethanol to afford pure 3,6-diphenylpyridazine as a white crystalline solid.

Self-Validation:

  • Expected Yield: 70-80%

  • Characterization:

    • Melting Point: 208-210 °C (literature value)

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.17 (m, 4H), 7.85 (s, 2H), 7.55-7.51 (m, 6H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 137.5, 129.8, 129.0, 127.2, 124.5.

Modern Approaches for Asymmetric and Diverse Substitution

For applications in materials science, precise control over the substitution pattern is paramount. Modern cross-coupling and cycloaddition reactions provide powerful tools for the regioselective synthesis of asymmetrically substituted and complex pyridazine derivatives.

The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and widely used method for the formation of C-C bonds.[2] It allows for the introduction of a wide variety of aryl and heteroaryl substituents onto a pre-functionalized pyridazine core, typically a halopyridazine.

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond.[2]

  • Catalyst and Ligand: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂, is required. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the different steps of the catalytic cycle. For challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be necessary.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

This protocol details the synthesis of an asymmetrically substituted pyridazine with both electron-donating (methoxyphenyl) and neutral (phenyl) substituents.

Materials:

  • 3-Chloro-6-phenylpyridazine (500 mg, 2.62 mmol)

  • 4-Methoxyphenylboronic acid (478 mg, 3.15 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (91 mg, 0.079 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (724 mg, 5.24 mmol)

  • 1,4-Dioxane (15 mL)

  • Deionized water (5 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a 50 mL Schlenk flask, add 3-chloro-6-phenylpyridazine, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane and deionized water to the flask.

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation and Troubleshooting:

  • Expected Yield: 65-85%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to inactive catalyst. Ensure proper degassing to remove oxygen, which can deactivate the catalyst. The quality of the boronic acid is also crucial; consider using freshly purchased or recrystallized material. Trying a different ligand or base may also improve the yield.

    • Homocoupling of Boronic Acid: This side product can form, especially at higher temperatures or with prolonged reaction times. Running the reaction at a slightly lower temperature or for a shorter duration might mitigate this.

    • Dehalogenation of the Starting Material: This can occur if the reaction is run for too long or at too high a temperature.

The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, provides a powerful and often metal-free route to highly substituted pyridazines.[3][4][5] In this reaction, an electron-deficient diene (e.g., a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (e.g., an enamine or an alkyne) to form a bicyclic intermediate that spontaneously undergoes a retro-Diels-Alder reaction to extrude N₂ and form the aromatic pyridazine ring.

The key to this reaction is the complementary electronic nature of the diene and dienophile. The highly electron-deficient tetrazine readily reacts with electron-rich partners. The reaction is often thermally driven and can proceed under neutral conditions, making it tolerant of a wide range of functional groups. The choice of dienophile directly dictates the substitution pattern on the final pyridazine product.

This protocol outlines the synthesis of a pyridazine derivative with multiple nitrogen-containing aromatic substituents, which can be of interest for their coordination chemistry and electronic properties.

Materials:

  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (500 mg, 2.12 mmol)

  • Diphenylacetylene (452 mg, 2.54 mmol)

  • 1,2-Dichlorobenzene (10 mL)

Procedure:

  • In a 25 mL Schlenk tube, suspend 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in 1,2-dichlorobenzene.

  • Add diphenylacetylene to the suspension.

  • Heat the reaction mixture to 150 °C under an inert atmosphere. The deep red color of the tetrazine will fade as the reaction progresses, and nitrogen gas will evolve.

  • Stir the reaction at 150 °C for 6 hours, monitoring by TLC until the tetrazine is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Yield: 70-90%

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, ensure the temperature is maintained at 150 °C. The purity of the starting tetrazine is important.

    • Side Reactions: At very high temperatures or with extended reaction times, decomposition of the starting materials or product can occur. Careful monitoring of the reaction progress is recommended.

Workflow for the Synthesis of Substituted Pyridazines

The following diagram illustrates the general workflows for the synthesis of substituted pyridazine derivatives.

Synthesis_Workflow cluster_PaalKnorr Paal-Knorr Condensation cluster_Suzuki Suzuki-Miyaura Cross-Coupling cluster_DielsAlder Aza-Diels-Alder Reaction pk_start 1,4-Dicarbonyl pk_product Substituted Pyridazine pk_start->pk_product AcOH, Δ pk_reagent Hydrazine pk_reagent->pk_product suzuki_start Halopyridazine suzuki_product Aryl/Heteroaryl Substituted Pyridazine suzuki_start->suzuki_product Pd Catalyst, Base suzuki_reagent Boronic Acid suzuki_reagent->suzuki_product da_start Tetrazine da_product Highly Substituted Pyridazine da_start->da_product Δ, -N₂ da_reagent Alkyne/Enamine da_reagent->da_product

Caption: General synthetic workflows for pyridazine derivatives.

Characterization and Properties of Pyridazine-Based Materials

The rational design of pyridazine-based materials requires a thorough understanding of their structure-property relationships. A combination of spectroscopic, thermal, and electrochemical characterization techniques is essential to evaluate their potential for various applications.

Spectroscopic Analysis
  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques are fundamental for characterizing the optical properties of pyridazine derivatives. The absorption and emission maxima provide information about the HOMO-LUMO gap. The introduction of electron-donating groups (e.g., -OMe, -NMe₂) or extending the π-conjugation typically leads to a red-shift (bathochromic shift) in both absorption and emission spectra, indicating a smaller energy gap. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) can cause a blue-shift (hypsochromic shift).

  • Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the emission process and is a critical metric for applications in OLEDs and fluorescent probes. The quantum yield is highly sensitive to the molecular structure and the local environment.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the material by measuring its weight loss as a function of temperature. High thermal stability is a crucial requirement for materials used in electronic devices like OLEDs, which operate at elevated temperatures. The decomposition temperature (T_d), often defined as the temperature at which 5% weight loss occurs, is a key parameter.[6]

  • Differential Scanning Calorimetry (DSC): DSC is used to identify phase transitions, such as melting point (T_m) and glass transition temperature (T_g). For amorphous materials, a high T_g is desirable to ensure morphological stability in thin films.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is a powerful technique to probe the redox properties of pyridazine derivatives and estimate their HOMO and LUMO energy levels. The oxidation and reduction potentials can be correlated with the HOMO and LUMO energies, respectively. This information is vital for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices.

Structure-Property Relationships: A Tabulated Summary

The following table summarizes the typical effects of different substituents on the key properties of pyridazine-based materials.

Substituent TypePosition on Pyridazine RingEffect on Absorption/EmissionEffect on HOMO/LUMO LevelsThermal Stability (T_d)
Electron-Donating (e.g., -OR, -NR₂)3 or 6Red-shift (smaller bandgap)Raises HOMO, smaller effect on LUMOGenerally stable
Electron-Withdrawing (e.g., -CN, -CF₃)3 or 6Blue-shift (larger bandgap)Lowers LUMO, smaller effect on HOMOCan increase stability
Extended π-Conjugation (e.g., aryl, vinyl)3 and/or 6Significant red-shiftNarrows HOMO-LUMO gapDepends on the nature of the conjugated system
Bulky Groups (e.g., t-butyl)4 or 5May cause blue-shift due to steric hindrance and reduced planarityCan influence solid-state packingMay increase solubility and processability

Application Spotlight: Pyridazine Derivatives in Organic Electronics

The unique electronic properties of the pyridazine core make it an attractive component for materials in organic electronics.

Pyridazines in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyridazine ring makes it an excellent acceptor unit in donor-acceptor (D-A) type fluorescent and phosphorescent emitters. By combining a pyridazine core with suitable electron-donating groups, it is possible to create materials with high quantum yields and tunable emission colors.[1] Pyridazine-based iridium(III) complexes have shown great promise as efficient phosphorescent emitters in OLEDs.

Workflow for Materials Characterization

The following diagram outlines a typical workflow for the characterization of newly synthesized pyridazine derivatives for materials science applications.

Characterization_Workflow start Synthesized Pyridazine Derivative structural Structural Confirmation (NMR, MS) start->structural optical Optical Properties (UV-Vis, PL, QY) structural->optical thermal Thermal Stability (TGA, DSC) structural->thermal electrochem Electrochemical Properties (Cyclic Voltammetry) structural->electrochem device Device Fabrication & Testing (e.g., OLED) optical->device thermal->device electrochem->device

Caption: A typical workflow for materials characterization.

Conclusion

The synthesis of substituted pyridazine derivatives offers a vast and exciting landscape for the development of advanced functional materials. The strategic choice of synthetic methodology, whether classical condensation or modern cross-coupling and cycloaddition reactions, allows for the creation of a diverse library of compounds with tailored properties. By understanding the fundamental principles that govern the relationship between molecular structure and material properties, researchers can rationally design and synthesize novel pyridazine-based materials for a wide range of applications in materials science. The protocols and insights provided in this document serve as a robust foundation for the exploration and innovation in this dynamic field.

References

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Faria, J. V., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Wang, L., et al. (2021). Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum. Polymer Chemistry, 12(1), 27-33. [Link]

  • D'Alonzo, D., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2341. [Link]

  • Li, J., et al. (2022). Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. Organic Chemistry Frontiers, 9(19), 5236-5242. [Link]

  • Hernández-Mancera, J. G., et al. (2019). Pyridine based polymers. Synthesis and characterization. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Gheldof, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • Sriram, G., & G, K. K. (2026). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. [Link]

  • Kulyk, K., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(11), 2539. [Link]

  • Faria, J. V., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. Materials, 11(10), 2063. [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • M. P. Coogan, et al. (2007). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes. Dalton Transactions, (25), 2613-2623. [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Bicu, E., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 20(21), 5336. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. [Link]

  • Li, Y., et al. (2007). Solid-state reaction synthesis and characterization of conjugated polymer with charge transferring in molecule. ResearchGate. [Link]

  • Horie, T., & Ueda, T. (1962). Studies on pyridazine derivatives. II. Synthesis of 6-substituted 3-(p-nitrophenyl)-, 3-(p-tolyl)-and 3-(p-aminomethylphenyl) sulfonamidopyridazines. Chemical & Pharmaceutical Bulletin, 10, 591-5. [Link]

  • Volyniuk, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1294. [Link]

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Sources

Strategic Utilization of 3-(Tributylstannyl)pyridazine in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-03

Executive Summary

The pyridazine ring is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors, GABA-A receptor antagonists, and anti-inflammatory agents. However, functionalizing the electron-deficient pyridazine ring at the 3-position often requires harsh conditions or limited electrophilic partners.

3-(Tributylstannyl)pyridazine serves as a critical nucleophilic building block, enabling the introduction of the pyridazine moiety into complex aryl and heteroaryl systems via Palladium-catalyzed Stille cross-coupling. This guide provides a validated workflow for the synthesis, application, and purification of this reagent, specifically addressing the challenge of organotin residue removal in pharmaceutical intermediates.

The Chemistry of the Reagent

Why 3-(Tributylstannyl)pyridazine?

Standard functionalization of pyridazines often relies on nucleophilic aromatic substitution (


) on 3-halopyridazines. This restricts the chemist to using the pyridazine as an electrophile. By converting the halide to a stannane, the electronic character is effectively inverted (acting as a carbanion equivalent), allowing the pyridazine to function as a nucleophile in cross-coupling reactions.
PropertySpecificationImpact on Protocol
Electronic State Electron-deficient (

-deficient)
Stabilizes the C-Sn bond; requires active Pd catalysts.
Position 3-position (

to Nitrogen)
High reactivity; prone to protodestannylation if exposed to acid.
Lipophilicity High (Tributyl chains)Soluble in non-polar solvents; requires specific purification to remove.

Protocol A: Synthesis of the Building Block

Objective: Preparation of 3-(tributylstannyl)pyridazine from 3-chloropyridazine.

Mechanism: Palladium-Catalyzed Stannylation

This reaction utilizes a "Stille-Kelly" type approach where a hexaalkylditin reagent transfers the stannyl group to the heteroaryl halide.

Materials
  • Substrate: 3-Chloropyridazine (1.0 equiv)

  • Reagent: Bis(tributyltin) (Hexabutylditin) (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5 mol%)
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add 3-chloropyridazine (10 mmol) and Pd(PPh

    
    )
    
    
    
    (0.5 mmol) to the flask.
  • Solvation: Add anhydrous 1,4-dioxane (50 mL) via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Reagent Addition: Add bis(tributyltin) (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (100–110 °C) for 12–16 hours. Monitor by TLC (Visualizing stain: KMnO

    
     or UV). The starting chloride should disappear.
    
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Crude Isolation: The resulting oil contains the product and tin byproducts. Proceed immediately to Protocol C for purification if high purity is required, or use crude for robust couplings.

Protocol B: Application in Stille Cross-Coupling

Objective: Coupling 3-(tributylstannyl)pyridazine with an Aryl Bromide (Ar-Br).

Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final biaryl scaffold.

StilleWorkflow cluster_0 Key Transformation Start 3-Chloropyridazine Intermediate 3-(Tributylstannyl) pyridazine Start->Intermediate Stannylation (Protocol A) Reagent (Bu3Sn)2 Pd(0) Reagent->Intermediate Product 3-Arylpyridazine Scaffold Intermediate->Product Stille Coupling (Protocol B) Partner Aryl Halide (Ar-X) Partner->Product Catalyst Pd2(dba)3 / AsPh3 or Pd(PPh3)4 Catalyst->Product Catalysis

Caption: Figure 1. Synthesis workflow converting chloropyridazine to the active stannane, followed by cross-coupling.

Reaction Conditions
  • Stannane: 3-(Tributylstannyl)pyridazine (1.1 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    (2 mol%) + AsPh
    
    
    (8 mol%)
    • Note: Triphenylarsine (AsPh

      
      ) often provides superior turnover rates for difficult nitrogen-containing heterocycles ("Farina effect").
      
  • Additives: CuI (10 mol%) can accelerate the reaction (The "Copper Effect") by facilitating transmetallation.

  • Solvent: Toluene or DMF (Degassed).

Procedure
  • Combine the aryl halide and Pd catalyst in a reaction vial under Argon.

  • Add the solvent and stir for 5 minutes.

  • Add the 3-(tributylstannyl)pyridazine solution.

  • (Optional) Add CuI.

  • Heat to 100 °C for 4–24 hours.

  • Quench: Cool and dilute with Ethyl Acetate. Wash with 1M KF solution (aqueous) to precipitate tin salts.

Protocol C: Purification & Tin Removal (The KF-Silica Method)

Challenge: Organotin byproducts (Bu


SnX) are toxic, lipophilic, and difficult to separate from the product using standard chromatography ("streaking" on columns).

Solution: The Potassium Fluoride (KF) on Silica Gel method.[1] Fluoride ions have a high affinity for Tin, forming insoluble, hypervalent stannate species that adhere to the silica stationary phase.

Preparation of KF-Silica Stationary Phase[1][2][3]
  • Dissolve Potassium Fluoride (KF, 10g) in water (approx. 20 mL).

  • Add Silica Gel (90g) to the solution.

  • Mix thoroughly to ensure homogenous coating.

  • Remove water under reduced pressure (Rotovap) followed by high vacuum drying. The result is a free-flowing white powder (10% w/w KF on Silica).

Purification Procedure
  • Column Setup: Pack a flash chromatography column with the prepared 10% KF-Silica .

  • Loading: Load the crude reaction mixture (dissolved in minimum CH

    
    Cl
    
    
    
    ) onto the column.
  • Elution: Elute with a standard solvent gradient (e.g., Hexanes/EtOAc).

  • Mechanism: The organotin byproducts react with KF to form polymeric fluorostannates, which remain at the baseline of the column. The desired 3-arylpyridazine product elutes cleanly.

Mechanism of Tin Removal Diagram

TinRemoval Crude Crude Mixture (Product + Bu3Sn-X) KF_Silica Stationary Phase (KF on SiO2) Crude->KF_Silica Loading Interaction Fluoride-Tin Complexation [Bu3SnF2]- Species KF_Silica->Interaction Chemisorption Result Purified Product (Tin-Free) Interaction->Result Elutes Freely Waste Solid Waste (Tin-Fluoride Polymers) Interaction->Waste Retained on Column Elution Mobile Phase Flow Elution->Result

Caption: Figure 2. Mechanism of chromatographic tin removal using KF-doped silica stationary phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Catalyst poisoning by NitrogenSwitch ligand to AsPh

or use CuI co-catalyst (10 mol%).
Protodestannylation Acidic silica or moistureUse base-washed silica (1% Et

N) or perform KF purification immediately.
Black Precipitate Pd precipitation (Pd black)Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw preferred).
Product Streaking Residual TinUse the KF-Silica protocol (Protocol C) rather than standard silica.

References

  • Turck, A., Plé, N., Ndzi, B., & Quéguiner, G. (1994). Metallation of Pyridazines. Tetrahedron, 50(9), 275-286.

    • Foundational text on the synthesis of metall
  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions.[2][3][4][5][6][7][8][9][10]

    • Authoritative review on Stille coupling mechanisms and the "Farina effect" (AsPh3).
  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[1][11][12][13] Chemical Communications, (17), 1968-1969.[13]

    • The primary source for the KF-Silica purific
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Context for modern Pd-c

Sources

High-Fidelity Synthesis of Pyridazines via Inverse Electron Demand Aza-Diels-Alder (IEDDA) Reactions

[1]

Executive Summary

The pyridazine (1,2-diazine) scaffold is a privileged pharmacophore in medicinal chemistry, appearing in kinase inhibitors, anti-inflammatory agents, and antihypertensives. While traditional hydrazine condensations often suffer from harsh conditions and poor regiocontrol, the Inverse Electron Demand Aza-Diels-Alder (IEDDA) reaction offers a superior alternative. This guide details the use of 1,2,4,5-tetrazines as electron-deficient dienes to construct highly substituted pyridazines with precise regiochemical control.[1]

Mechanistic Foundation

The IEDDA reaction for pyridazine synthesis is a cascade sequence. Unlike normal-demand Diels-Alder reactions (driven by

LUMO of the electron-deficient tetrazineHOMO of the electron-rich dienophile
The Reaction Cascade
  • [4+2] Cycloaddition: The tetrazine (diene) and alkene/alkyne (dienophile) form a highly strained bicyclic intermediate.

  • Retro-Diels-Alder (Cycloreversion): Rapid extrusion of nitrogen gas (

    
    ) drives the equilibrium forward, yielding a 4,5-dihydropyridazine (if an alkene is used) or a pyridazine (if an alkyne is used).
    
  • Oxidation/Aromatization: If an alkene was the dienophile, the resulting dihydropyridazine must be oxidized to achieve the aromatic pyridazine core.

Pathway Visualization

IEDDA_MechanismTetrazine1,2,4,5-Tetrazine(Electron Deficient)BicyclicBicyclic Intermediate(Highly Unstable)Tetrazine->Bicyclic[4+2] CycloadditionDienophileDienophile(Alkene/Alkyne)Dienophile->Bicyclic[4+2] CycloadditionN2N₂ Gas(Entropy Driver)Bicyclic->N2Dihydro4,5-Dihydropyridazine(If Alkene used)Bicyclic->DihydroRetro-DA (-N₂)OxidationOxidation Step(DDQ / Air / NaNO₂)Dihydro->OxidationAromatizationProductAromatic PyridazineOxidation->Product

Figure 1: The cascade mechanism of IEDDA reactions. Note that alkyne dienophiles bypass the dihydropyridazine stage, yielding the aromatic product directly.

Strategic Reagent Selection

Success in IEDDA reactions relies on maximizing the electronic energy gap difference.

Electronic Matching
  • Tetrazine (Diene): Electron-withdrawing groups (EWGs) such as -CO2Me, -CF3, or Pyridyl at the 3,6-positions lower the LUMO energy, significantly accelerating the reaction.

  • Dienophile: Electron-donating groups (EDGs) such as -OR (enol ethers) or -NR2 (enamines) raise the HOMO energy, increasing reactivity.

Reactivity Profile Table
ComponentSubstituent TypeReactivity ImpactApplication Note
Tetrazine 3,6-Dicarboxylate (-CO₂Me)Highest Reacts at RT; unstable on silica.
Tetrazine 3,6-Di-2-pyridylHigh Excellent balance of stability and rate; chelating ligand.
Tetrazine 3,6-DiphenylModerate Requires heating (toluene/xylene reflux).
Dienophile Enamine (-NR₂)Highest Instant reaction; often requires in situ generation.[2]
Dienophile Enol Ether (-OR)High Good regiocontrol; commercially available.
Dienophile Terminal AlkyneLow Requires high heat; yields aromatic product directly.

Experimental Protocols

Protocol A: Synthesis of 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (Pinner Synthesis)

Rationale: This tetrazine is a standard benchmark reagent—stable enough to handle but reactive enough for most IEDDA applications.

Materials:

  • 2-Cyanopyridine (20 mmol)

  • Hydrazine hydrate (64% or anhydrous, 40 mmol)

  • Sodium Nitrite (

    
    )[3][4]
    
  • Acetic Acid / Hydrochloric Acid

  • Ethanol[5]

Step-by-Step Methodology:

  • Dihydrotetrazine Formation:

    • In a round-bottom flask, dissolve 2-cyanopyridine (2.08 g, 20 mmol) in ethanol (5 mL).

    • Add hydrazine hydrate (2.0 mL, ~40 mmol) dropwise.

    • Reflux the mixture at 80°C for 3 hours. The solution will turn yellow/orange.

    • Self-Validation Check: Formation of a precipitate (dihydrotetrazine) usually occurs upon cooling.

  • Oxidation to Tetrazine:

    • Cool the mixture to 0°C in an ice bath.

    • Add dilute acetic acid (10 mL) to acidify (pH ~4).

    • Slowly add a solution of

      
       (1.4 g in 5 mL water) dropwise.
      
    • Critical Observation: The suspension will turn a vivid magenta/red color. This is the diagnostic signature of the tetrazine chromophore.

    • Stir for 1 hour at 0°C.

  • Workup:

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Recrystallize from ethanol or acetone.

Protocol B: Pyridazine Synthesis via IEDDA (Tetrazine + Enol Ether)

Rationale: Using an enol ether allows for mild conditions and high regioselectivity.

Materials:

  • 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv)

  • Ethyl Vinyl Ether (5.0 equiv) - Acts as dienophile

  • 1,4-Dioxane (Solvent)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) - Oxidant

Step-by-Step Methodology:

  • Cycloaddition:

    • Dissolve the red tetrazine (0.5 mmol) in anhydrous 1,4-dioxane (5 mL).

    • Add Ethyl Vinyl Ether (2.5 mmol).

    • Heat to 60°C.

    • Self-Validating Endpoint: Monitor the reaction visually. The deep red color of the tetrazine will fade to pale yellow or colorless as the tetrazine is consumed and nitrogen gas (

      
      ) is evolved.
      
    • Note: Gas evolution bubbles may be visible.

  • Aromatization (Oxidation):

    • Once the red color is gone (TLC confirmation: disappearance of starting material), cool to Room Temperature (RT).

    • Add DDQ (0.55 mmol) directly to the reaction mixture.

    • Stir at RT for 1 hour. The mixture may darken.

  • Purification:

    • Filter the mixture through a pad of Celite to remove hydroquinone byproducts.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Workflow

Use the following logic tree to optimize low-yielding reactions.

Optimization_TreeStartReaction AnalysisColorDid Red Color Disappear?Start->ColorNoColorChangeNo ReactionColor->NoColorChangeNoColorGoneReaction OccurredColor->ColorGoneYesCheckProdCheck LCMS/NMRProductCheckIs Product Aromatic?CheckProd->ProductCheckHeatIncrease Temp(Reflux Toluene/Xylene)NoColorChange->HeatLewisAcidAdd Lewis Acid(ZnCl₂ or BF₃·OEt₂)Heat->LewisAcidStill No RxnColorGone->CheckProdDihydroDihydropyridazine IsolatedProductCheck->DihydroMass = M+2OxidizeForce Oxidation(DDQ, Chloranil, or NaNO₂/AcOH)Dihydro->Oxidize

Figure 2: Decision matrix for optimizing IEDDA reactions. The persistence of the tetrazine color is the primary indicator of stalled kinetics.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Red color persists >24h HOMO/LUMO gap too large.Switch to higher boiling solvent (Chlorobenzene) or add Lewis Acid (

).
Rapid color loss, no product Decomposition of intermediate.Lower temperature; ensure anhydrous conditions if using sensitive enamines.
Product mass is M+2 Incomplete oxidation.The dihydropyridazine is stable.[4] Treat with DDQ or reflux in acetic acid.
Regioisomer mixture Poor electronic bias.Use a more polarized dienophile (e.g., switch from alkene to enamine).

References

  • Boger, D. L. (1986).[2] Diels-Alder reactions of heterocyclic aza dienes.[6][2][4][7][8][9][10] Scope and applications. Chemical Reviews, 86(5), 781–793.[2] Link

  • Thalhammer, F., et al. (1990). The inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines.[1][10][11][12][13] Tetrahedron Letters, 31(47), 6851-6854.

  • Oliveira, B. L., et al. (2017). The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry. Angewandte Chemie International Edition, 56(41), 12438–12452. Link

  • Sauer, J., et al. (1998). 1,2,4,5-Tetrazines: Synthesis and Reaction with Alkenes. European Journal of Organic Chemistry, 1998(12), 2885–2896.
  • Yang, J., et al. (2012). Synthesis of 3,6-diaryl-1,2,4,5-tetrazines via a Pinner-like reaction. Tetrahedron Letters, 53(30), 3911-3914.

Troubleshooting & Optimization

How to remove tributyltin byproducts from Stille coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TBT-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Effective Strategies for the Removal of Tributyltin (TBT) Residues

The "Sticky Tin" Problem: Executive Summary

The Stille coupling is a powerful tool in organic synthesis, but it comes with a significant penalty: the stoichiometric generation of trialkyltin byproducts (usually


). These residues are lipophilic, toxic, and notoriously difficult to separate from organic products because they "streak" on silica gel, often co-eluting with your target molecule.

Why standard chromatography fails: Standard silica gel interacts weakly with the greasy butyl chains of the tin byproduct. Without a specific chemical intervention to change the polarity or solubility of the tin species, you are essentially trying to separate two non-polar oils based on minor differences in


.

This guide provides a tiered approach to removing these residues, moving from standard "best practices" to advanced chemical scavenging.

Decision Logic: Selecting Your Protocol

Before choosing a method, analyze your substrate's sensitivity and the scale of your reaction.

StilleWorkup Start Crude Stille Reaction Mixture Q1 Is the product Acid/Base Sensitive? Start->Q1 Q2 Is the scale > 10 grams? Q1->Q2 No Method3 Protocol C: Basic Alumina [Best for Acid Sensitive] Q1->Method3 Yes (Acid Sensitive) Method1 Protocol A: KF/Silica (The Harrowven Method) [Best for <5g, Robust Products] Q2->Method1 No (<10g) Method2 Protocol B: Aqueous KF Wash [Best for Large Scale] Q2->Method2 Yes (>10g) Method4 Protocol D: AgNO3/Silica [Best for Non-Polar Products] Method1->Method4 If Tin Persists

Caption: Decision matrix for selecting the optimal tributyltin removal strategy based on scale and substrate stability.

Tier 1 Protocols: The Gold Standards

These methods rely on the high affinity of fluoride for tin (


 bond energy is extremely high) to create insoluble polymeric species.
Protocol A: The Harrowven Method (KF/Silica)

Best for: Small to medium scale (10mg - 5g), robust substrates.

This method, popularized by Harrowven et al., creates a stationary phase that chemically traps the tin while allowing your organic product to elute.

The Mechanism: Potassium fluoride loaded onto silica gel reacts with tributyltin halides to form insoluble tributyltin fluoride polymeric species (


 is a solid polymer, unlike the liquid 

).

Step-by-Step:

  • Preparation (10% w/w KF/Silica): Dissolve Potassium Fluoride (10 g) in water (approx. 20 mL). Add Silica Gel (90 g) and mix until a free-flowing powder is obtained. Note: Water evaporation is not strictly necessary if the silica absorbs it well, but drying creates a more active phase.

  • Loading: Evaporate your reaction solvent. Dissolve the crude residue in a minimum amount of DCM or Ether.

  • Filtration: Prepare a short pad (plug) of the prepared KF/Silica.

  • Elution: Flush the plug with the solvent required to move your product (usually 10-30% EtOAc/Hexanes). The tin residues will remain stuck to the top of the silica as a white solid.

  • Validation: Concentrate the filtrate. The resulting oil should be free of the characteristic tin smell and NMR signals.

Protocol B: The Aqueous KF Wash

Best for: Large scale (>10g) where solid filtration is impractical.

Step-by-Step:

  • Dilution: Dilute the reaction mixture with an organic solvent (Ether or EtOAc). Avoid DCM if possible, as emulsions are more common.

  • The Wash: Add a saturated aqueous solution of Potassium Fluoride (KF).[1]

  • Agitation: Stir vigorously for 30 minutes. Do not just shake in a sep funnel once. The formation of

    
     is a biphasic reaction and requires time and surface area.
    
  • Filtration (Critical): A white precipitate (

    
    ) will form at the interface. Filter the entire biphasic mixture through a pad of Celite to remove this solid before separating the layers.
    
  • Separation: Separate the organic layer, dry over

    
    , and concentrate.
    
Tier 2 Protocols: Chemical Conversion

Use these when fluoride methods fail or if your product is sensitive to the slightly basic nature of KF.

Protocol C: The Renaud Method (Basic Hydrolysis)

Reference: Tetrahedron Lett. 1998, 39, 2123.[1]

This method converts the lipophilic tin halide into a polar tin hydroxide or oxide, which can be washed away with water or stuck to basic alumina.

Step-by-Step:

  • Reagent: Use a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a small amount of iodine, or simply treat with NaOH if the substrate allows.

  • Workup: After the reaction, treat the crude mixture with aqueous NaOH.

  • Mechanism:

    
    . The hydroxide is significantly more polar and often water-soluble (or at least separates well on silica).
    
Protocol D: Silver Nitrate Impregnated Silica

Best for: Non-polar products that co-elute with tin.

Silver (


) has a high affinity for halides and weak coordination to the tin center.
  • Preparation: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile. Add silica gel.[2] Rotovap to dryness in the dark (foil-wrapped flask).
    
  • Chromatography: Run your column using this "Silver Silica."[3] The tin byproducts will move much slower than on standard silica.

  • Warning: Silver is expensive and stains everything black. Use this as a last resort.

Comparative Analysis
FeatureKF/Silica (Harrowven)Aqueous KF WashBasic AluminaAgNO3/Silica
Tin Removal Efficiency High (<50 ppm)Medium (requires filtration)MediumVery High
Cost LowVery LowLowHigh
Scalability Low/MediumHighMediumLow
Substrate Compatibility Base StableMost SubstratesBase StableNon-Lewis Basic
Waste Generated Solid Silica WasteAqueous/SolidSolidSilver Waste (Haz)
Frequently Asked Questions (FAQs)

Q: How do I confirm the tin is actually gone? A: Do not rely on TLC. Tin residues often streak and can hide under your product spot. The only reliable method is 1H NMR . Look for the "tin forest"—a messy multiplet between 0.8 and 1.7 ppm . If your product has alkyl protons in this region, look specifically for the Sn-satellites (small side peaks caused by the 117Sn and 119Sn isotopes) around any protons alpha to the tin, though these are usually gone after coupling. The butyl chain methyl group is often a distinct triplet at roughly 0.9 ppm.

Q: I used KF, but I still see tin in my NMR. Why? A: You likely didn't stir long enough or use enough KF. The formation of the insoluble polymer is surface-area dependent.

  • Fix: Dissolve your product in Ether, add excess solid KF and a few drops of water (catalytic water is essential for the lattice formation), and stir overnight. Filter through Celite the next morning.

Q: My product is water-soluble. How do I remove the tin? A: This is the hardest scenario. Aqueous washes will wash away your product.

  • Fix: Use Fluorous Solid Phase Extraction (F-SPE) if you used a fluorous tin reagent. If you used standard tributyltin, wash the crude solid with dry hexanes (trituration). The tin residues are highly soluble in hexanes, while polar water-soluble products often are not. Decant the hexanes and keep the solid.

Q: Can I just use C18 (Reverse Phase) chromatography? A: Yes, but be careful. Tin byproducts are extremely lipophilic and will stick to the C18 column aggressively. They may slowly leach off in subsequent runs, contaminating future reactions. If you must use RP-HPLC, wash the column with 100% THF or DCM between runs to strip the tin.

References
  • Harrowven, D. C. ; Guy, I. L.[4][5] "KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds."[3][4][5][6] Chem. Commun.[4][5][6]2004 , 1968–1969.[4][5] Link

  • Renaud, P. ; Lacote, E.; Quaranta, L. "A simple and efficient method for the removal of tin residues from reaction mixtures."[1] Tetrahedron Lett.[1][7]1998 , 39, 2123–2126.[1] Link

  • Farina, V. ; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[1][3][6][7][8][9][10][11] Org.[2][3][4][8][10][12] React.1997 , 50, 1–652. (Comprehensive Review covering toxicity and workups). Link

  • Gallagher, W. P. ; Maleczka, R. E.[10] "Stille Couplings Catalytic in Tin: The 'Sn-O' Approach." J. Org.[6][10][11] Chem.2005 , 70, 841–846. (Context on minimizing tin usage). Link

Sources

Optimizing palladium catalyst load for 3-(tributylstannyl)pyridazine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stille Couplings with 3-(tributylstannyl)pyridazine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with or troubleshooting Stille couplings involving the versatile but often challenging 3-(tributylstannyl)pyridazine substrate. Pyridazines are a critical class of nitrogen-containing heterocycles in medicinal chemistry and materials science.[1] However, the Lewis basic nitrogen atoms can complicate catalysis, making optimization essential.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your palladium catalyst load and overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of Stille couplings with pyridazine substrates.

Q1: What is a standard starting palladium catalyst loading for coupling 3-(tributylstannyl)pyridazine?

A: For initial screening, a catalyst loading of 1-5 mol% of a Pd(0) source is a robust starting point. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. Starting with a higher load in this range (e.g., 5 mol%) can help ensure reaction initiation, especially if the activity of the catalyst or purity of the reagents is uncertain. If the reaction proceeds well, the loading can be systematically lowered in subsequent experiments to improve cost-effectiveness and reduce residual palladium in the product. For instance, in Suzuki couplings of related heteroaryl halides, catalyst loadings of 5 mol% are standard for achieving good yields, and this often translates well to Stille reactions.[2]

Q2: Should I use a Pd(0) or Pd(II) precatalyst? What's the difference in practice?

A: Both Pd(0) and Pd(II) sources can be effective, as the catalytic cycle is generally believed to involve a Pd(0) species.[3]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are often preferred because they enter the catalytic cycle directly without a prerequisite reduction step. Pd(PPh₃)₄ is particularly convenient as it's an air-stable solid that comes "pre-loaded" with the necessary phosphine ligands. However, its thermal stability can be a limitation at very high temperatures.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are also common and often more stable and less expensive than Pd(0) complexes. They require an in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can be effected by phosphine ligands, solvents, or other additives in the reaction mixture. When using a Pd(II) source like Pd(OAc)₂, you must add an external ligand, which allows for greater flexibility in tuning the reaction.

For pyridazine couplings, starting with a well-defined Pd(0) complex like Pd(PPh₃)₄ can provide more reproducible results initially. If optimization is needed, switching to a Pd(II)/ligand system allows for broader screening.

Q3: How does the choice of phosphine ligand impact the required catalyst loading?

A: The ligand is critical to the catalyst's stability and activity, directly influencing the required loading.[4] The pyridazine nitrogen can act as a competing ligand, coordinating to the palladium center and inhibiting catalysis. A well-chosen external ligand can prevent this.

  • Weakly-coordinating ligands (e.g., triphenylphosphine, PPh₃): These are standard but may require higher catalyst loadings (2-5 mol%) because they can dissociate more easily, leaving the palladium center vulnerable to coordination by the pyridazine substrate.

  • Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, SPhos, XPhos): These "Buchwald-type" ligands form more stable and highly active catalysts. They can accelerate the rate-limiting oxidative addition and reductive elimination steps, often allowing for significantly lower catalyst loadings (0.5-2 mol%) and milder reaction conditions. Their steric bulk can also help prevent catalyst deactivation pathways.[5]

If you experience low yields with a standard Pd(PPh₃)₄ system, a common and effective troubleshooting step is to switch to a Pd(II) source (like Pd₂(dba)₃) combined with a more specialized, electron-rich ligand.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: My reaction shows low or no conversion of the starting materials.

This is the most common issue. The cause can be traced back to catalyst activity, reaction conditions, or reagent quality.

  • Cause 1: Inactive Catalyst. The Pd(0) active species is sensitive to oxygen.

    • Solution: Ensure your reaction is thoroughly degassed. The most effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents. For small-scale reactions, the "freeze-pump-thaw" method (3 cycles) is highly effective. Also, ensure your catalyst is not old or decomposed; Pd(PPh₃)₄ should be a bright yellow crystalline solid.

  • Cause 2: Pyridazine Inhibition. The nitrogen lone pair on your pyridazine substrate is coordinating to the palladium center, effectively poisoning the catalyst.

    • Solution 1: Add a Ligand. If using a ligandless source like Pd₂(dba)₃, add 2-4 equivalents of a phosphine ligand (relative to Pd). Triphenylphosphine (PPh₃) or tri(2-furyl)phosphine (TFP) are good starting points.

    • Solution 2: Use a Copper(I) Additive. Cu(I) salts, such as CuI or CuTC (copper(I) thiophene-2-carboxylate), can act as co-catalysts. The precise mechanism is debated, but it is believed that the copper facilitates the transmetalation step, which can be rate-limiting, thereby accelerating the overall catalytic cycle and reducing the opportunity for catalyst inhibition. A loading of 10-20 mol% of the copper salt is typical.

  • Cause 3: Insufficient Thermal Energy. The oxidative addition or reductive elimination step may have a high activation barrier.

    • Solution: Increase the reaction temperature. Stille couplings are often run at elevated temperatures (80-110 °C). Solvents like toluene, dioxane, or DMF are suitable for this. If using microwave irradiation, you can often achieve higher temperatures and faster reaction times.[6]

Problem: I am observing significant homocoupling of the 3-(tributylstannyl)pyridazine.

Homocoupling (R-Sn + Sn-R → R-R) is a common side reaction in Stille couplings, leading to the formation of bipyridazine and consuming your valuable stannane reagent.[7]

  • Cause 1: Oxygen in the Reaction. Trace oxygen can promote side reactions.

    • Solution: Improve your degassing technique. As mentioned above, ensure all reagents, solvents, and the reaction headspace are free of oxygen before heating.

  • Cause 2: Catalyst Loading is Too High. Excessively high concentrations of the Pd(0) species can sometimes favor homocoupling pathways.

    • Solution: Once you have established that the reaction works, try reducing the catalyst loading incrementally (e.g., from 5 mol% to 3 mol%, then to 1 mol%). Finding the minimum effective loading is key.

  • Cause 3: The Transmetalation Step is Slow. If the transfer of the pyridazine group from tin to palladium is slow, the palladium intermediate has more time to engage in side reactions.

    • Solution: Use additives that accelerate transmetalation. The aforementioned Cu(I) salts are effective here. Additionally, the use of highly polar, coordinating solvents like DMF or NMP can sometimes accelerate this step.

Problem: My catalyst appears to have decomposed (the reaction mixture turns black).

The formation of palladium black (finely divided Pd(0) metal) is a clear sign of catalyst decomposition and the end of catalytic activity.

  • Cause 1: Ligand Dissociation. At high temperatures, phosphine ligands can dissociate from the palladium center, leading to the irreversible aggregation of unprotected Pd(0) atoms into palladium black.

    • Solution 1: Add Excess Ligand. Adding a small excess of the phosphine ligand (e.g., 1-2 extra equivalents relative to the palladium) can help suppress this dissociation equilibrium.

    • Solution 2: Use a More Stable Ligand. Chelating bisphosphine ligands (e.g., Xantphos) or bulky, electron-rich monophosphine ligands (e.g., SPhos) bind more strongly to the palladium center, creating a more robust catalyst that is less prone to decomposition at high temperatures.[4][5]

  • Cause 2: Reaction Temperature is Too High. Even with stable ligands, every catalyst has a thermal limit.

    • Solution: If you observe decomposition, try running the reaction at a lower temperature for a longer period. If using a high-boiling solvent like DMF (153 °C), consider switching to dioxane (101 °C) or toluene (111 °C).

Part 3: Data and Protocols

Table 1: Recommended Starting Conditions for Catalyst Optimization
ParameterCondition A: StandardCondition B: For Challenging SubstratesRationale
Pd Source Pd(PPh₃)₄Pd₂(dba)₃A is a reliable all-in-one catalyst. B allows for flexible ligand screening.
Catalyst Load 3 - 5 mol%1 - 2 mol%Higher initial load for A ensures reaction. B uses a more active system, allowing lower loading.
Ligand (Internal)AsPh₃ or SPhosAsPh₃ is a good alternative to PPh₃. SPhos is a highly active, bulky ligand for difficult couplings.[8]
Ligand Load N/A2-4 eq. (vs Pd)Ensures the Pd center is properly coordinated and protected.
Solvent Toluene or 1,4-Dioxane1,4-Dioxane or DMFNon-polar aprotic solvents are standard. DMF can sometimes accelerate slow reactions.
Temperature 80 - 110 °C80 - 110 °CProvides sufficient thermal energy for catalytic turnover.
Additive NoneCuI (10-20 mol%)CuI can significantly accelerate the transmetalation step, overcoming inhibition.
Experimental Protocol: General Procedure for Stille Coupling

This protocol provides a reliable starting point for the coupling of an aryl halide (Ar-X) with 3-(tributylstannyl)pyridazine.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 3-(tributylstannyl)pyridazine (1.1-1.2 eq.), and any solid additives (e.g., CuI).

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed solvent (e.g., Toluene, to make a ~0.1 M solution with respect to the aryl halide).

    • Seal the vial with a septum cap.

    • Degas the solution by bubbling argon or nitrogen gas through it via a needle for 15-20 minutes.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any external ligand to the vial.

    • Note: It is crucial to minimize the catalyst's exposure to air.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • To remove the toxic tributyltin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualization of Workflow

Troubleshooting Logic for Low Reaction Conversion

The following diagram outlines a logical workflow for troubleshooting a Stille coupling that is failing to proceed to completion.

Troubleshooting_Stille Start Problem: Low Conversion Check_Degas Step 1: Verify Inert Atmosphere (Degassing Technique) Start->Check_Degas Initial Check Increase_Temp Step 2: Increase Temperature (e.g., 80°C -> 100°C) Check_Degas->Increase_Temp If atmosphere is inert Add_CuI Step 3: Add Co-Catalyst (CuI, 10-20 mol%) Increase_Temp->Add_CuI If still no improvement Screen_Ligand Step 4: Screen Ligands (Pd₂(dba)₃ + SPhos/XPhos) Add_CuI->Screen_Ligand If conversion remains low Success Reaction Optimized Screen_Ligand->Success If successful

Caption: A decision tree for troubleshooting low conversion in pyridazine Stille couplings.

References

  • Biscoe, M. R., et al. (2008). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Gougis, P., et al. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. Available at: [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. Available at: [Link]

  • Zhang, Y., et al. (2015). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C. Available at: [Link]

  • Abdel-Fattah, M. A., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Available at: [Link]

  • Request PDF. (n.d.). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Available at: [Link]

  • Sharma, A., et al. (2023). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Available at: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Hartwig, J. F., et al. (2009). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie International Edition. Available at: [Link]

Sources

Technical Support Center: Stille Couplings with Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Stille cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to empower you to optimize your reactions and overcome synthetic hurdles.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent problems encountered in the lab.

Issue 1: Low to No Product Yield

Q1: My Stille coupling with a pyridine substrate is giving very low yields or failing completely. What is the most likely cause?

A1: The most probable cause is the inhibition or deactivation of the palladium catalyst by the nitrogen atom of your heterocycle. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle. This is a well-documented issue, particularly with electron-rich heterocycles like pyridines, imidazoles, and pyrazoles.

Q2: How can I prevent this catalyst inhibition by the nitrogen heterocycle?

A2: There are three primary strategies to mitigate catalyst inhibition:

  • Ligand Modification: Employing sterically bulky, electron-rich phosphine ligands can shield the palladium center. The steric hindrance makes it more difficult for the nitrogen of the heterocycle to coordinate, while the electron-donating nature of the ligand increases the electron density on the palladium, which can accelerate the rate-limiting steps of the catalytic cycle, such as oxidative addition.[1][2]

  • Use of Additives: Copper(I) salts, particularly copper(I) iodide (CuI), are highly effective co-catalysts.[3][4] CuI is believed to function in a dual role: it can act as a scavenger for excess phosphine ligand which might otherwise inhibit the reaction, and it can also preferentially coordinate with the nitrogen heterocycle, thus freeing up the palladium catalyst to participate in the desired coupling reaction.[4][5]

  • Protecting the Nitrogen: In some cases, temporary protection of the nitrogen atom with a suitable protecting group can be an effective strategy. This eliminates the problematic lone pair from interfering with the catalyst. However, this adds extra steps to your synthetic route (protection and deprotection) and the choice of protecting group must be compatible with the Stille reaction conditions.

Issue 2: Prominent Side Reactions

Q3: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my organostannane reagent. Why is this happening and how can I minimize it?

A3: Homocoupling of the organostannane (R-SnBu₃ + R-SnBu₃ → R-R) is a common side reaction in Stille couplings.[1][6][7] It can occur through two primary mechanisms: a reaction between two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[1] This side reaction is often exacerbated by slow transmetalation or reductive elimination steps in the main catalytic cycle.

To minimize homocoupling:

  • Ensure an efficient catalytic cycle: By addressing the primary issue of catalyst inhibition (see Q2), you can often reduce homocoupling as a consequence. A faster, more efficient main cycle will outcompete the side reactions.

  • Use high-purity reagents: Ensure your organostannane is free of impurities that might promote side reactions.

  • Optimize reaction temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition pathways leading to homocoupling. A careful temperature screen is recommended.

Q4: My starting organostannane seems to be decomposing, and I am isolating the protonated version of the group I want to transfer (protodestannylation). What causes this?

A4: Protodestannylation (R-SnBu₃ + H⁺ → R-H) occurs when the organostannane reacts with a proton source in the reaction mixture.[8] Potential proton sources can include trace amounts of water in the solvent or reagents, or acidic functional groups on your substrates.

To prevent protodestannylation:

  • Use anhydrous conditions: Ensure your solvent and reagents are rigorously dried. Use of freshly distilled, anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) is crucial.

  • Add a mild, non-nucleophilic base: If your substrate or other reagents might be slightly acidic, the addition of a base like potassium carbonate or cesium fluoride can help to neutralize any adventitious protons.

  • Check for acidic impurities: Ensure your starting materials are free from acidic impurities.

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the best ligands to use for Stille couplings with nitrogen heterocycles?

A5: The choice of ligand is critical. For nitrogen heterocycles, bulky, electron-rich monophosphine ligands are often the most successful. Some excellent choices that have been reported to give good to excellent yields include:

Ligand NameStructureKey Features
Tri-tert-butylphosphine (P(t-Bu)₃) P(C(CH₃)₃)₃Very bulky and electron-rich, excellent for preventing catalyst inhibition.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A biaryl phosphine ligand that is highly active and effective for coupling challenging substrates, including aryl chlorides.[9]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Another highly active biaryl phosphine ligand with broad applicability.

Q6: How does Copper(I) Iodide (CuI) mechanistically improve the reaction?

A6: The precise mechanism of the "copper effect" is still a subject of research, but it is generally accepted to operate via two main pathways, depending on the solvent:

  • In ethereal solvents (like THF or Dioxane): CuI acts primarily as a scavenger for excess phosphine ligand.[4] Free ligand in solution can inhibit the reaction by coordinating to the palladium and preventing the substrate from binding. By binding to the free ligand, CuI keeps the concentration of the active catalytic species high.

  • In polar solvents (like DMF or NMP): CuI is believed to facilitate the transmetalation step. It can undergo a transmetalation with the organostannane to form a more reactive organocopper intermediate, which then more rapidly transmetalates with the palladium complex.[4]

Below is a diagram illustrating the proposed dual role of CuI.

CuI_Mechanism Proposed Roles of Cu(I) in Stille Couplings cluster_Ethereal In Ethereal Solvents (e.g., THF) cluster_Polar In Polar Solvents (e.g., DMF) Pd_L2 Pd(0)L2 (Active Catalyst) Pd_L3 Pd(0)L3 (Less Active) Pd_L2->Pd_L3 Equilibrium L Free Ligand (L) Pd_L3->Pd_L2 Equilibrium CuI_L CuI-L Complex L->CuI_L CuI CuI CuI->CuI_L caption1 CuI sequesters free ligand, shifting equilibrium to the active catalyst. R_Sn R-SnBu3 R_Cu R-Cu Intermediate (Highly Reactive) R_Sn->R_Cu Transmetalation 1 CuI_p CuI CuI_p->R_Cu Product Ar-R (Product) R_Cu->Product Transmetalation 2 Pd_Complex Ar-Pd(II)-X Pd_Complex->Product caption2 CuI facilitates formation of a more reactive organocopper intermediate.

Caption: Proposed dual mechanistic roles of Copper(I) Iodide.

Q7: Can I use other copper salts besides CuI?

A7: Yes, other copper(I) salts like CuBr or CuTC (copper(I) thiophene-2-carboxylate) have also been used successfully. However, CuI is the most commonly cited and often most effective additive for these types of challenging Stille couplings.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for a CuI-Mediated Stille Coupling of a Halopyridine

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Halopyridine (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • P(t-Bu)₃ (4-8 mol%) or XPhos (2-4 mol%)

  • Copper(I) Iodide (CuI) (10-20 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To an oven-dried reaction flask, add the halopyridine, Pd₂(dba)₃, the phosphine ligand, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF or CsF to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Workflow: Troubleshooting Low Yields

If you are experiencing low yields, follow this logical troubleshooting workflow.

Troubleshooting_Workflow cluster_optimization Optimization Strategy start Low Yield Observed check_reagents Verify Purity & Integrity of Starting Materials & Catalyst start->check_reagents check_conditions Confirm Anhydrous & Oxygen-Free Conditions start->check_conditions add_additive Introduce Additive: 1. Add CuI (10-20 mol%) 2. Add CsF (2 equiv) check_conditions->add_additive If conditions are good change_ligand Change Ligand: Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)3, XPhos) add_additive->change_ligand If still low yield change_solvent Change Solvent: Try a more polar aprotic solvent (e.g., DMF, NMP) change_ligand->change_solvent If still low yield temp_screen Screen Temperature: Test range from 80°C to 120°C change_solvent->temp_screen Final optimization end Optimized Yield temp_screen->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Stille reaction - Wikipedia . Wikipedia. [Link]

  • Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Stille Cross-Coupling - J&K Scientific LLC . J&K Scientific. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion . Synfacts; Thieme. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor . Wiley Online Library. [Link]

  • The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles | Request PDF . ResearchGate. [Link]

  • The Stille Reaction - Myers Group . Harvard University. [Link]

  • Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube . YouTube. [Link]

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC - NIH . National Institutes of Health. [Link]

  • Stille Coupling | NROChemistry . NROChemistry. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications . American Chemical Society. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central . National Institutes of Health. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI . MDPI. [Link]

  • (PDF) Copper Complex-catalysed C–N Coupling Reaction of Aryl Iodides with Nitrogen-containing Heterocycles - ResearchGate . ResearchGate. [Link]

  • Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b - SciSpace . SciSpace. [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC . National Institutes of Health. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH . National Institutes of Health. [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles | Journal of the American Chemical Society - ACS Publications . American Chemical Society. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - NIH . National Institutes of Health. [Link]

Sources

Technical Support Center: 3-(Tributylstannyl)pyridazine Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ST-PYDZ-303 | Status: Resolved

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Organometallic Chemistry Division

Executive Summary

Researchers utilizing 3-(tributylstannyl)pyridazine often encounter yield attrition due to two competing failure modes: protodestannylation (reversion to the parent heterocycle) and sluggish transmetalation caused by the electron-deficient nature of the pyridazine ring. Unlike electron-rich thiophenes or furans, the pyridazine nucleus withdraws electron density, destabilizing the Pd-C bond during the catalytic cycle and making the stannane sensitive to moisture.

This guide provides a root-cause analysis and validated protocols to maximize yield, focusing on the "Copper Effect" and ligand modulation.

Module 1: Critical Troubleshooting Guide

Q1: My reaction shows <20% conversion after 24 hours. The starting halide remains, but the stannane is degrading. What is happening?

Diagnosis: You are likely experiencing Transmetalation Stalling .[1] The transmetalation step (transfer of the organic group from Sn to Pd) is the rate-determining step in the Stille cycle for electron-deficient stannanes. Standard catalysts like Pd(PPh₃)₄ often fail here because the triphenylphosphine ligands are too tightly bound to the palladium, preventing the stannane from coordinating.

The Fix: The "Farina-Liebeskind" Effect Switch to a catalyst system that facilitates ligand dissociation or transmetalation.

  • Add Copper(I) Iodide (CuI): Adding 10-20 mol% CuI creates a transient organocopper species that transmetalates to palladium much faster than the tin reagent alone [1].

  • Use Triphenylarsine (AsPh₃): Replace PPh₃ with AsPh₃ (using Pd₂(dba)₃ + AsPh₃). Arsenic is a "softer" ligand that dissociates more easily from Pd(II), opening a coordination site for the stannane [2].

Q2: I see the formation of pyridazine (destannylated product) instead of the cross-coupled product.

Diagnosis: Protodestannylation . The carbon-tin bond in 3-(tributylstannyl)pyridazine is highly polarized. Trace moisture or acidic protons (even from solvent impurities) will attack this position, replacing the -SnBu₃ group with a proton.

The Fix: Rigorous Proton Management

  • Solvent: Switch from standard DMF to NMP (N-methyl-2-pyrrolidone) or 1,4-Dioxane . NMP often provides better stability for electron-deficient species.

  • Base Additive: Add Cesium Fluoride (CsF) (2.0 equiv). Fluoride activates the tin reagent by forming a hypervalent stannate species, which is more reactive towards transmetalation and less susceptible to protonolysis [3].

  • Drying: All solvents must be distilled or dried over molecular sieves (3Å).

Q3: The reaction turns black immediately, and yield is low. Is this "Palladium Black"?

Diagnosis: Catalyst Decomposition. This occurs when the oxidative addition is slow, or the active Pd(0) species aggregates before entering the cycle. Pyridazines are poor ligands for stabilizing Pd(0).

The Fix:

  • Pre-heating: Do not heat the catalyst and halide together without the stannane.

  • Ligand Load: Ensure a Ligand:Pd ratio of at least 4:1 (if using monodentate ligands) to stabilize the metal center.

Module 2: The "Gold Standard" Optimized Protocol

This protocol synthesizes the mechanistic insights above into a robust workflow designed for difficult pyridazine couplings.

Reaction Class: Stille Cross-Coupling Scale: 1.0 mmol[1]

ReagentEquivalentsRole
Aryl Halide (Electrophile) 1.0 equivCoupling Partner
3-(Tributylstannyl)pyridazine 1.2 equivNucleophile (Excess required)
Pd₂(dba)₃ 0.025 equiv (5 mol% Pd)Pre-catalyst source of Pd(0)
Tri(2-furyl)phosphine (TFP) 0.10 equiv (10 mol%)Labile ligand for fast turnover
CuI (Copper Iodide) 0.10 equiv (10 mol%)Transmetalation promoter
CsF (Cesium Fluoride) 2.0 equivTin activator / Scavenger
1,4-Dioxane 0.2 M concentrationSolvent (Anhydrous)
Step-by-Step Execution:
  • Preparation: Flame-dry a Schlenk flask or microwave vial under argon flow.

  • Solids Addition: Charge the flask with Pd₂(dba)₃, TFP, CuI, and CsF.

    • Note: CuI must be white/off-white. If brown/green, recrystallize from KI/H₂O before use.

  • Purging: Evacuate and backfill with argon (3 cycles).

  • Liquid Addition: Add anhydrous 1,4-dioxane, followed by the Aryl Halide and 3-(tributylstannyl)pyridazine .

  • Reaction: Heat to 80–100°C .

    • Tip: Microwave irradiation at 120°C for 30 minutes often outperforms thermal heating for 24 hours by minimizing the time window for destannylation.

  • Workup (Tin Removal):

    • Dilute with EtOAc.[1]

    • Add 10% aqueous KF solution and stir vigorously for 30 minutes. The white precipitate (Bu₃SnF) is easily filtered off.

    • Filter through a pad of Celite/Silica.[1]

Module 3: Mechanistic Visualization

The following diagram illustrates the Copper-Modified Stille Cycle , highlighting why the addition of CuI and CsF bypasses the traditional rate-limiting step.

StilleMechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-X Species Formed) Start->OxAdd + Aryl Halide TransMet Transmetalation (Fast w/ Cu species) OxAdd->TransMet + ActiveNu TinReagent 3-(Tributylstannyl)pyridazine (Slow Transmetalation) CuEffect CuI Additive (Cu-Sn Exchange) TinReagent->CuEffect + CuI TinReagent->TransMet Direct path (Slow/Stalled) ActiveNu Pyridazinyl-Copper (Highly Reactive Nucleophile) CuEffect->ActiveNu Sn -> Cu Transmetalation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Caption: The "Copper Effect" bypasses the slow direct transmetalation of electron-deficient stannanes by generating a more reactive organocopper intermediate.

Module 4: Troubleshooting Flowchart

Use this logic gate to determine the next step if your reaction fails.

Troubleshooting Start Analyze Crude NMR Q1 Is Stannane Consumed? Start->Q1 Q2 Is Product Formed? Q1->Q2 Yes Q3 Is Halide Consumed? Q1->Q3 No Result1 Protodestannylation (Moisture Issue) Q2->Result1 No (Only Pyridazine found) Success Optimize Purification Q2->Success Yes Result2 Catalyst Poisoning (Pd Black) Q3->Result2 No (Halide remains) Result3 Stalled Transmetalation Q3->Result3 Yes (Halide gone, no product)

Caption: Diagnostic logic for identifying failure modes in pyridazine coupling reactions.

References

  • Farina, V., & Kapadia, S. (1996). Copper-mediated coupling of organostannanes with organic halides: The 'copper effect' in the Stille reaction. This foundational work establishes the kinetic acceleration of Stille couplings via Cu(I) additives.

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine. Demonstrates the ligand dissociation mechanism required for difficult substrates.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[2][3][4] Reviews the use of CsF and bulky phosphines to activate unreactive bonds.

  • Espinet, P., & Echavarren, A. M. (2004).[4] The Mechanisms of the Stille Reaction.[5][6] A comprehensive review covering the transmetalation bottleneck in electron-deficient systems.

Sources

Technical Support Center: Purification of Products from Organostannane Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-synthesis purification in organostannane chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize organostannane reagents, such as in Stille cross-coupling reactions, and face the critical challenge of removing residual tin compounds. Given the significant toxicity of organotin reagents, effective purification is not merely a matter of product quality but a crucial safety and regulatory requirement.[1][2]

This document provides a series of frequently asked questions (FAQs) for a foundational understanding, followed by in-depth troubleshooting guides and detailed experimental protocols for the most effective purification techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of organotin byproducts so critical?

A1: Organotin compounds, particularly the trialkyltin species like tributyltin (TBT) and trimethyltin (TMT), are potent toxins with well-documented neurotoxicity and immunotoxicity.[1][2] For any compound intended for biological screening, preclinical, or clinical development, regulatory agencies mandate stringent limits on heavy metal contaminants. Achieving purity levels in the parts-per-million (ppm) range is often necessary for these applications.[2][3]

Q2: What are the typical organotin impurities I should expect in my crude product?

A2: Following a reaction like a Stille coupling, you can expect a mixture of tin-containing species:

  • Trialkyltin Halides (R₃SnX): These are the primary stoichiometric byproducts of the coupling reaction (e.g., Bu₃SnCl, Bu₃SnBr).[2]

  • Unreacted Organostannane Reagents: Incomplete reactions will leave residual starting stannane.

  • Hexaalkyldistannanes (R₃Sn-SnR₃): These are often formed from homocoupling side reactions and can be particularly challenging to remove due to their nonpolar nature.[2]

  • Residual Tin Hydrides (R₃SnH): If a tin hydride was used as a reagent, unreacted amounts may persist.

Q3: I ran a standard silica gel column, but my NMR still shows tin impurities. Why didn't it work?

A3: This is a very common issue. Many organotin byproducts, especially hexaalkyldistannanes and trialkyltin halides, are relatively non-polar and can have Rf values very similar to the desired organic product.[2] This leads to co-elution during standard silica gel chromatography, making it an insufficient method on its own for achieving high purity.[2]

Q4: Are there alternative cross-coupling reactions that avoid tin byproducts entirely?

A4: Yes, several excellent cross-coupling reactions exist. The Suzuki coupling, which uses generally less toxic boronic acids and their derivatives, is a widely adopted alternative.[2] However, the Stille reaction remains invaluable due to the air and moisture stability of organostannane reagents and their tolerance of a vast array of functional groups.[1][4] Therefore, mastering the purification of its products is a critical skill.

Purification Strategy Decision Guide

Choosing the right purification strategy depends on the nature of your product, the scale of your reaction, and the required final purity. This decision tree illustrates a logical approach to selecting a method.

G start Crude Reaction Mixture q1 Is the product a solid? start->q1 recrystallization Recrystallization / Slurry q1->recrystallization Yes q2 Is the product stable to aqueous workup? q1->q2 No (Oil) final_product Purified Product recrystallization->final_product kf_wash Aqueous KF Wash q2->kf_wash Yes chrom_q Is standard chromatography sufficient? q2->chrom_q No kf_wash->chrom_q Purity still insufficient modified_chrom Modified Chromatography (K₂CO₃/Silica or TEA-treated Silica) chrom_q->modified_chrom No chrom_q->final_product Yes scavenger Scavenger Resin modified_chrom->scavenger ppm purity required modified_chrom->final_product scavenger->final_product

Caption: Decision tree for selecting a tin removal method.

Troubleshooting Guides & Detailed Protocols

Problem 1: My product is contaminated with tributyltin halides (e.g., Bu₃SnCl) after the reaction.
Solution A: Aqueous Potassium Fluoride (KF) Wash

This is the most common first-line defense against trialkyltin halide impurities.

  • Causality & Mechanism: The high affinity of the fluoride ion for tin drives the formation of tributyltin fluoride (Bu₃SnF), a poorly soluble salt that precipitates from the organic phase.[1][5] This solid can then be easily removed by filtration.

  • Experimental Protocol:

    • Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

    • KF Treatment: Transfer the organic solution to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of KF.[5][6] For each wash, shake the funnel vigorously for at least one minute.[5][6][7]

    • Precipitate Management: A white solid (Bu₃SnF) will likely form at the interface of the two layers.[5][7] If this prevents clean separation, filter the entire biphasic mixture through a pad of Celite®.

    • Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if needed.[7]

G cluster_0 Workup Procedure A 1. Dilute Reaction Mixture (e.g., EtOAc) B 2. Wash with 1M aq. KF (2-3x) A->B C 3. Precipitate Forms (Bu₃SnF) B->C D 4. Filter through Celite® Pad C->D E 5. Wash Organic Layer (Brine) & Dry D->E F 6. Concentrate E->F G Crude Product F->G

Caption: Workflow for organotin removal using aqueous KF.

Problem 2: The KF wash was insufficient, or my product is sensitive to water.
Solution B: Modified Flash Column Chromatography

Modifying the stationary phase can dramatically improve the separation of organotin impurities by immobilizing them on the column.

  • Causality & Mechanism: Using a basic stationary phase promotes the reaction of organotin halides on the silica surface, forming polar, immobile tin species that remain at the column's origin. Triethylamine (TEA) neutralizes the acidic silica surface, while potassium carbonate (K₂CO₃) provides a stronger basic environment for a more robust capture of tin compounds.[3][4][5]

  • Experimental Protocol (K₂CO₃/Silica Method):

    • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3][7] This mixture can be stored for several months without losing activity.[3]

    • Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is often not necessary.[3][7]

    • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[7]

    • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with your determined solvent system to separate the desired product from the immobilized tin impurities.[7] This method can reduce organotin impurities to ~15 ppm.[3]

G cluster_1 Chromatography Procedure H 1. Prepare 10% K₂CO₃ in Silica Gel (w/w) J 3. Pack Column (Dry or Slurry) H->J I 2. Concentrate Crude Reaction Mixture K 4. Load Sample I->K J->K L 5. Elute with Solvent System K->L M 6. Collect Purified Product Fractions L->M N Immobilized Tin Byproducts L->N O Purified Product M->O

Sources

Addressing the low reactivity of organotin compounds in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Low Reactivity in Organotin Cross-Coupling Ticket ID: STILLE-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Stille Coupling Optimization Hub.

You are experiencing low turnover or stalled conversion in your Palladium-catalyzed cross-coupling of organostannanes. This guide bypasses general textbook advice to target the kinetic bottlenecks specific to organotin chemistry.

Unlike Suzuki or Negishi couplings, the Stille reaction relies on a neutral, significantly less nucleophilic transmetallating agent (


). Consequently, Transmetallation  is almost invariably the Rate-Determining Step (RDS), not Oxidative Addition.
Module 1: Diagnostic Triage

Before altering reagents, identify the failure mode. Use this logic flow to diagnose your reaction mixture (via LCMS/NMR).

Stille_Diagnostics Start Diagnostic: Analyze Crude Mixture CheckSM Is Electrophile (R-X) Consumed? Start->CheckSM NoSM R-X Remains CheckSM->NoSM No YesSM R-X Consumed CheckSM->YesSM Yes CheckSn Is Stannane Consumed? NoSM->CheckSn Issue1 ISSUE: Oxidative Addition Failure (Rare in Stille) NoSM->Issue1 Only Stannane gone? Unlikely YesSM->CheckSn SnRemains Stannane Remains CheckSn->SnRemains Yes CheckSn->SnRemains No (Impossible if R-X gone) SnGone Stannane Consumed CheckSn->SnGone Yes Issue2 ISSUE: Transmetallation Stalled (Most Common) SnRemains->Issue2 Both SM present Issue3 ISSUE: Protodestannylation (Moisture/Acid) SnGone->Issue3 Product is R-H Issue4 ISSUE: Homocoupling (R-R or Sn-Sn) SnGone->Issue4 Product is R-R

Figure 1: Diagnostic decision tree for Stille coupling failures. Note that "Transmetallation Stalled" (Issue 2) is the primary focus of this guide.

Module 2: The Transmetallation Bottleneck (FAQs)

Q: My oxidative addition is fast (using Aryl-I), but the reaction stalls. Why? A: You have hit the "Transmetallation Wall." The


 intermediate is stable, and the tin reagent is too sterically hindered or electron-poor to displace the halide.
  • The Fix: You must switch the mechanism from a neutral pathway to a cationic or co-catalyzed pathway.

  • Mechanism: Standard Stille requires the dissociation of a ligand (

    
    ) from 
    
    
    
    to create an open coordination site. If
    
    
    is too tightly bound (like
    
    
    ), the reaction dies.

Q: What is the "Copper Effect" (Liebeskind-Farina Protocol)? A: This is the gold standard for sluggish Stille couplings. Adding catalytic CuI (10-20 mol%) creates a "ligand scavenger" effect in ethereal solvents or a "transmetallation relay" in polar solvents.

  • Logic: Copper transmetallates with Tin faster than Palladium does. The resulting Organocopper species is highly reactive toward Pd.

Q: When should I use Fluoride additives (CsF)? A: Use Fluoride when your stannane is bulky or electron-poor, or when you need mild conditions (room temp).

  • Logic: Fluoride attacks the Tin center, forming a pentacoordinate hypervalent stannate ($[R-SnBu_3F]^- $). This species is significantly more nucleophilic than the neutral stannane.

Module 3: Catalyst & Ligand Selection Matrix

Do not default to


. Use this matrix to select the correct system based on your substrate's limitations.
Substrate ClassRecommended Catalyst SystemWhy?
Standard Aryl Bromides

+

(Triphenylarsine)
The "Farina" Effect:

is a "soft" ligand that dissociates 1000x faster than

, accelerating transmetallation [1].
Aryl Chlorides / Tosylates

+ XPhos
Buchwald Protocol: Bulky, electron-rich biaryl phosphines facilitate oxidative addition of inert chlorides while maintaining stability [2].
Sterically Hindered (Ortho-sub)

+

Fu Protocol: The extreme bulk of tri-tert-butylphosphine forces the formation of highly reactive mono-ligated Pd species [3].
Acid Sensitive / Labile

(Ligandless)
Avoids phosphine basicity; relies on solvent (DMF/NMP) stabilization.
Module 4: Advanced Protocols
Protocol A: The Liebeskind-Farina Modification (CuI Promoted)

Best for: Sluggish reactions where thermal heating causes decomposition.

Mechanism:

Liebeskind_Farina Sn R-SnBu3 CuR R-Cu (Transient) Sn->CuR Transmetallation 1 (Fast) CuI Cu-I (cat) CuI->CuR PdR L2Pd(Ar)R CuR->PdR Transmetallation 2 (Very Fast) PdX L2Pd(Ar)X PdX->PdR Prod Ar-R PdR->Prod Reductive Elimination

Figure 2: The Copper shuttle mechanism. Cu acts as a high-speed transfer agent between Sn and Pd.

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 equiv), Stannane (1.1 equiv), and

    
     (5 mol%) to a vial.
    
  • Additive: Add CuI (10-20 mol%) . Note: CuI must be white/off-white. If green/brown, recrystallize from saturated KI.

  • Solvent: Dissolve in 1,4-Dioxane (degassed).

  • Reaction: Heat to 60–80 °C.

    • Observation: The reaction often turns dark quickly due to Cu/Pd interactions. This is normal.

  • Workup: See Module 5 (Crucial for Cu/Sn removal).

Protocol B: Fluoride Activation (Base-Free)

Best for: Substrates sensitive to basic phosphines or high heat.

  • Charge: Aryl Halide (1.0 equiv), Stannane (1.1 equiv),

    
     (2.5 mol%), and 
    
    
    
    (10 mol%)
    .
  • Additive: Add CsF (2.0 equiv) .

  • Solvent: Dioxane or DMF .

  • Reaction: Stir at 45 °C. The CsF forms the hypervalent tin species in situ.

Module 5: Workup & Purification (The "Tin Problem")

Stille coupling is notorious for tin byproducts (


) that streak on columns and contaminate final compounds.[1][2]

The KF/Silica Method (Recommended over Aqueous Wash) This method converts lipophilic tin halides into insoluble polymeric tin fluorides directly on a solid support [4].

  • Prepare KF/Silica: Mix Potassium Fluoride (KF) and Silica Gel (ratio 1:2 w/w) in water. Evaporate water and dry under vacuum to get a free-flowing powder.

  • Execution:

    • Dilute crude reaction mixture with Ether or EtOAc.[2]

    • Add KF/Silica (approx.[2] 2g per mmol of stannane).

    • Stir vigorously for 2 hours at Room Temp.

  • Filtration: Filter through a pad of Celite. The toxic tin byproducts remain trapped in the filter cake as insoluble

    
    .
    
  • Result: The filtrate is virtually tin-free and ready for standard flash chromatography.

References
  • Farina, V.; Krishnan, B. "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications."[3] J. Am. Chem. Soc.[3][4][5][6]1991 , 113, 9585–9595.[3] Link

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E.[5] "Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angew.[5][7] Chem. Int. Ed.2004 , 43, 1132–1136.[5] Link

  • Littke, A. F.; Fu, G. C.[5] "A Versatile Catalyst for Stille Cross-Couplings of Aryl Chlorides." Angew.[5][6][7] Chem. Int. Ed.1999 , 38, 2411–2413.[6] Link

  • Farina, V.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." J. Org.[5] Chem.1994 , 59, 5905–5911.[5] Link

Sources

Storage and handling guidelines to prevent degradation of 3-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(tributylstannyl)pyridazine

Welcome to the technical support guide for 3-(tributylstannyl)pyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile organometallic reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experiments. Organostannanes, while powerful, are sensitive compounds, and understanding their behavior is critical for success.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Covering the essential storage, handling, and safety protocols to prevent reagent degradation from the moment it arrives in your lab.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve common issues encountered during reactions, such as the Stille cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(tributylstannyl)pyridazine to ensure its long-term stability?

The primary driver of degradation for 3-(tributylstannyl)pyridazine is the cleavage of the Carbon-Tin (C-Sn) bond. This bond is susceptible to hydrolysis by moisture and can also be cleaved by heat and light.[1] Therefore, optimal storage is crucial.

Causality: The pyridazine ring is π-electron deficient due to the presence of two electronegative nitrogen atoms, which can influence the polarity and reactivity of the C-Sn bond.[2] However, the most immediate vulnerability is the reaction with electrophiles, the most common of which is a proton from ambient water. This leads to proto-destannylation, yielding pyridazine and tributyltin hydroxide, which exists in equilibrium with bis(tributyltin) oxide. These byproducts are unreactive in Stille couplings and can complicate purification.

For a quick reference, please consult the storage parameter table below.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CMinimizes thermal degradation and slows kinetic processes like hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen. Organotins can react with oxygen.[1]
Light Amber vial or stored in the darkPrevents photochemical degradation pathways.[1]
Container Tightly sealed container with a PTFE-lined capEnsures a robust barrier against moisture ingress.[3]
Q2: What are the primary chemical degradation pathways I should be aware of?

The two most significant degradation pathways are hydrolysis and proto-destannylation.

  • Hydrolysis: This is the reaction with water, even trace amounts from atmospheric humidity or improperly dried solvents. It cleaves the C-Sn bond to form pyridazine and tributyltin hydroxide/(bis)oxide.

  • Proto-destannylation: This is a broader term that includes hydrolysis but also cleavage by other acidic protons (e.g., acidic impurities in solvents, starting materials, or silica gel during chromatography).

The diagram below illustrates the primary hydrolytic degradation pathway.

DegradationPathway reagent 3-(Tributylstannyl)pyridazine moisture H₂O (Moisture) Light / Heat / Acid reagent->moisture Exposure products Degradation Products moisture->products Leads to pyridazine Pyridazine (Inactive in Coupling) products->pyridazine Forms tin_oxide Bis(tributyltin) oxide (Bu₃Sn)₂O products->tin_oxide Forms

Caption: Primary hydrolytic degradation of 3-(tributylstannyl)pyridazine.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Organotin compounds are a class of chemicals with significant toxicity.[4][5] Tributyltin derivatives, in particular, are known to be toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[4][6] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[4]

Mandatory PPE & Handling Practices:

  • Engineering Controls: Always handle 3-(tributylstannyl)pyridazine and its solutions inside a certified chemical fume hood to prevent inhalation of any vapors.[3][7]

  • Eye Protection: Chemical safety goggles are required. A face shield is recommended if there is a splash hazard.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer splash protection, but for prolonged handling, heavier-duty gloves like butyl rubber or Viton are recommended. Always check the glove manufacturer's compatibility chart.

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure no skin is exposed.

  • First Aid: Know the location of emergency eyewash stations and safety showers. In case of skin contact, wash thoroughly with water for at least 15 minutes.[7]

Q4: How should I properly dispose of waste containing 3-(tributylstannyl)pyridazine and related tin byproducts?

Due to their toxicity and environmental hazards, all waste containing organotin compounds must be treated as hazardous waste.[4]

  • Segregation: Collect all waste streams (liquids, solids, contaminated consumables like gloves and silica gel) in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste: Contains Organotin Compounds."

  • Disposal: Follow all local and institutional regulations for hazardous waste disposal. Do not pour organotin waste down the drain or dispose of it in regular trash.[5]

Troubleshooting Guide for Experiments

Problem 1: My Stille coupling reaction has a low or zero yield.
  • Possible Cause 1: Reagent Degradation.

    • Explanation: This is the most common culprit. If the stannane was stored improperly or is old, it has likely hydrolyzed to pyridazine and tin oxides, as detailed in the FAQ section.[1] The active nucleophilic partner for the transmetalation step of the Stille cycle is no longer present.[8]

    • Validation Protocol: Take a small aliquot of your 3-(tributylstannyl)pyridazine (handle under inert gas), dissolve it in deuterated chloroform (CDCl₃), and run a quick ¹H NMR. The presence of a significant amount of signals corresponding to unsubstituted pyridazine alongside the characteristic tributyltin signals confirms degradation.

    • Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation or chromatography under inert conditions (note: chromatography can promote degradation). When setting up the reaction, ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously anhydrous. Purge the reaction vessel thoroughly with an inert gas like argon before adding reagents.

  • Possible Cause 2: Inefficient Transmetalation.

    • Explanation: The transmetalation step, where the pyridyl group is transferred from tin to the palladium catalyst, can be sluggish. This step is often the rate-limiting step in the Stille catalytic cycle.[8] The choice of palladium ligand and additives can dramatically influence this step's efficiency.

    • Solution:

      • Ligand Choice: For heteroaromatic stannanes, electron-rich and bulky phosphine ligands like P(t-Bu)₃ or SPhos can accelerate the catalytic cycle.

      • Copper(I) Co-catalyst: The "copper effect" is a well-known strategy to accelerate slow Stille couplings. Adding a stoichiometric or sub-stoichiometric amount of a Cu(I) salt, such as CuI, can facilitate a more rapid Sn-to-Cu transmetalation followed by a fast Cu-to-Pd transfer.

Problem 2: My crude reaction mixture shows a major byproduct with the mass of unsubstituted pyridazine.
  • Possible Cause: In-situ Proto-destannylation.

    • Explanation: Even if you start with pure reagent, conditions within the reaction flask can cause the desired compound to degrade before it couples. This can be caused by trace moisture in your reaction partner or solvent, or by acidic conditions generated during the reaction.

    • Validation Protocol: Run a control reaction without the palladium catalyst and your coupling partner. If you still observe the formation of pyridazine after stirring at the reaction temperature for a period, it points to instability under the reaction conditions (solvent, temperature, base if used) rather than a failure in the catalytic cycle.

    • Solution:

      • Anhydrous Conditions: Re-verify the dryness of all solvents and reagents. Using freshly distilled solvents over a drying agent is best practice.

      • Base Selection: If your reaction requires a base, ensure it is non-nucleophilic and anhydrous. Proton sponges can sometimes be beneficial if acidity is a concern. Avoid any acidic workup steps until the reaction is complete.

Problem 3: Purification is difficult, and my final product is contaminated with tin residues.
  • Possible Cause: Formation of Soluble Tin Byproducts.

    • Explanation: The main byproduct of the Stille reaction is a tributyltin halide (e.g., Bu₃SnCl, Bu₃SnBr). After aqueous workup, this can hydrolyze to tributyltin hydroxide and bis(tributyltin) oxide. These compounds are often greasy, moderately polar, and can co-elute with your desired product during silica gel chromatography.

    • Solution: Fluoride Wash Protocol.

      • Mechanism: Tributyltin compounds have a high affinity for fluoride ions, forming tributyltin fluoride (Bu₃SnF), which is a solid that is largely insoluble in many organic solvents.

      • Step-by-Step Protocol:

        • After the reaction is complete, concentrate the reaction mixture to remove the bulk of the organic solvent.

        • Re-dissolve the residue in a larger volume of a solvent like diethyl ether, ethyl acetate, or dichloromethane.

        • Stir the organic solution vigorously with a 1M aqueous solution of potassium fluoride (KF) for 1-2 hours.

        • A white precipitate (Bu₃SnF) should form.

        • Filter the mixture through a pad of Celite® to remove the solid tin fluoride.

        • Proceed with a standard aqueous workup on the filtrate (e.g., wash with water, brine, dry with MgSO₄ or Na₂SO₄) before concentrating and purifying by your chosen method.

The following decision tree can help guide your troubleshooting process for a failed Stille coupling reaction.

TroubleshootingStille start Low / No Stille Product Yield check_reagent Check Stannane Purity via NMR start->check_reagent degraded Reagent is Degraded (Pyridazine present) check_reagent->degraded Yes pure Reagent is Pure check_reagent->pure No use_fresh ACTION: - Use fresh/purified reagent - Ensure rigorous anhydrous/inert conditions degraded->use_fresh check_conditions Review Reaction Conditions pure->check_conditions optimize ACTION: - Change Pd Ligand (e.g., SPhos) - Add Cu(I) co-catalyst - Re-dry all solvents/reagents check_conditions->optimize Optimize

Caption: Troubleshooting workflow for low-yield Stille coupling reactions.

References

  • PubChem. 3-(Tributylstannyl)pyridine. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS. CDC Stacks. [Link]

  • ResearchGate. Can Tributyltin chloride (Bu3SnCl) reactivity decrease after one year storage?[Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • PubChem. 3-Chloro-2-(tributylstannyl)pyridine. National Center for Biotechnology Information. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787–793. [Link]

  • Ohhira, S., & Matsui, H. (1991). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst, 116(11), 1181-1183. [Link]

  • Espina, L. G., et al. (2023). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. International Journal of Molecular Sciences, 24(13), 11059. [Link]

  • Gallou, F., et al. (2003). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 125(48), 14736-14737. [Link]

  • World Health Organization (1990). Tributyltin compounds (EHC 116). INCHEM. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines.[Link]

  • University of California, Santa Barbara. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).[Link]

  • PubChem. thymine degradation | Pathway. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane) / Organotin hydrides.[Link]

  • Google Patents.CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Danish Environmental Protection Agency. Tributyltin compounds (TBT).[Link]

  • Pérez-Temprano, M. H., et al. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane.[Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.[Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds.[Link]

  • Gelest, Inc. Introduction to Organotin Chemistry.[Link]

  • PubChem. 2-(Tributylstannyl)pyridine. National Center for Biotechnology Information. [Link]

  • Espinet, P., & Echavarren, A. M. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis, 6(5), 2974-2987. [Link]

  • US Legal. Organotin: Understanding Its Legal Definition and Uses.[Link]

  • OChem Tutor (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction [Video]. YouTube. [Link]

  • Wu, J. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Schrödinger. [Link]

  • Royal Society of Chemistry. Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation.[Link]

  • National Institutes of Health. The pyridazine heterocycle in molecular recognition and drug discovery.[Link]

  • MDPI. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.[Link]

  • Chemistry LibreTexts. Stille Coupling.[Link]

  • National Institutes of Health. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.[Link]

Sources

Minimizing homocoupling of organostannane reagents in Stille reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Troubleshooting & Optimization Audience: Synthetic Chemists, Process Development Scientists

Diagnostic Center: Is Homocoupling Your Problem?

Before altering your conditions, confirm that homocoupling is the primary failure mode. The Stille reaction involves the coupling of an organostannane (R¹-SnBu₃ ) with an organic electrophile (R²-X ).

The Symptom: Instead of the desired cross-coupled product (R¹-R² ), you isolate or detect the dimer of the stannane reagent (R¹-R¹ ).

Diagnostic Q&A:

SymptomProbable CauseImmediate Check
Dimer (R¹-R¹) forms immediately upon mixing. Pd(II) Precatalyst Issue. The stannane is reacting with Pd(II) before oxidative addition of the electrophile occurs.Are you using Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ without a reduction step? Switch to Pd(0) or pre-reduce.
Reaction is slow; Dimer accumulates over time. Slow Transmetallation. The cross-coupling cycle is stalling, allowing the stannane to undergo oxidative dimerization or disproportionation.Is the electrophile sterically hindered? Is the catalyst "dead"?
Dimer contains Ligand fragments (e.g., Ph-R¹). Ligand Scrambling. Aryl groups from phosphine ligands (e.g., PPh₃) are exchanging with the Pd center.Switch to ligands with stronger backbones or different electronics (e.g., TFP, AsPh₃).
The Mechanism of Failure

To solve the problem, you must visualize the competition. Homocoupling is not random; it is a kinetically accessible pathway that opens when the main catalytic cycle is bottlenecked.

The "Death Spiral" of Stille Homocoupling:

  • Pathway A (Oxidative Homocoupling): If the active Pd(II) species accumulates (due to slow reductive elimination), a second equivalent of stannane can transmetallate, forming a Pd(R¹)(R¹)L₂ species. Reductive elimination then yields the homodimer.[1]

  • Pathway B (Pd(II) Scavenging): If you start with a Pd(II) source, two equivalents of stannane are consumed just to reduce Pd(II) to Pd(0), generating one equivalent of homodimer R¹-R¹ immediately.

Stille_Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-R²) Pd0->OxAdd + R²-X TransMet Transmetallation (Pd-R¹-R²) OxAdd->TransMet + R¹-Sn (Fast) Stall Stalled Transmetallation OxAdd->Stall Steric Bulk / Poor Ligand Prod Cross-Coupled Product (R¹-R²) TransMet->Prod Reductive Elim. Prod->Pd0 Homo Second Transmetallation (Pd-R¹-R¹) Stall->Homo + R¹-Sn (Excess) Homo->Pd0 Dimer Homocoupled Dimer (R¹-R¹) Homo->Dimer Side Reaction

Figure 1: The bifurcation point between successful cross-coupling (Blue/Green) and homocoupling (Red) lies at the transmetallation step. If the cross-coupling transmetallation is slow, the system is vulnerable to side reactions.

Optimization Hub: The Solutions

There are three primary "levers" to pull when minimizing homocoupling.

Solution A: The "Copper Effect" (The Gold Standard)

Why it works: Copper(I) salts (typically CuI) accelerate the Stille reaction by orders of magnitude (>10³ fold).[1] The mechanism changes from a slow Sn → Pd transmetallation to a rapid Sn → Cu → Pd sequence. By making the desired pathway effectively instantaneous, the slower homocoupling pathway is outcompeted.

  • Requirement: Polar solvents (NMP, DMF, DMSO) are usually required for the Cu-Sn exchange.

Solution B: The "Farina Effect" (Ligand Tuning)

Why it works: Standard ligands like PPh₃ can inhibit transmetallation because they bind too tightly to Palladium. "Farina Ligands"—specifically Triphenylarsine (AsPh₃) and Tri-2-furylphosphine (TFP) —are "soft" donors. They dissociate easily to create the open coordination site necessary for transmetallation, speeding up the main reaction cycle and suppressing side reactions.

Solution C: Stoichiometry & Addition

Why it works: Homocoupling is second-order with respect to the stannane (requires two molecules). Cross-coupling is first-order. Keeping the concentration of stannane low via slow addition statistically favors the cross-coupling.

Protocol Vault
Protocol 1: The "Copper-Accelerated" Method

Best for: Sterically hindered substrates or sluggish reactions.

  • Setup: Flame-dry a reaction flask and cool under Argon.

  • Reagents:

    • Electrophile (1.0 equiv)

    • Stannane (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ or Pd₂dba₃ (5 mol%)

    • Accelerator: CuI (10–50 mol%)

    • Scavenger (Optional): CsF (2.0 equiv) – Fluoride activates the stannane and precipitates insoluble Bu₃SnF, simplifying purification.

  • Solvent: Degassed DMF or NMP (0.1 M concentration).

  • Procedure:

    • Add Electrophile, Catalyst, and CuI to the flask.

    • Add Solvent and stir for 5 minutes.

    • Add Stannane (if liquid) or Stannane solution.

    • Heat to 40–60 °C. Note: CuI allows much lower temperatures than standard Stille (often <60 °C vs 100 °C).

  • Workup: Dilute with Et₂O. Wash with aqueous NH₄OH (to remove Copper) and KF solution (to remove Tin).

Protocol 2: The "Farina" Conditions (Ligand Switch)

Best for: Systems where Copper is incompatible or "cleaner" conditions are needed.

  • Catalyst Prep: Use Pd₂dba₃ (1 equiv) and AsPh₃ (4–8 equiv) or TFP (4 equiv).

    • Why Pd₂dba₃? It provides a pure Pd(0) source, eliminating the initial "Pd(II) reduction" phase that generates dimers.

  • Solvent: THF, Dioxane, or Toluene.

  • Procedure:

    • Pre-mix Pd₂dba₃ and Ligand in the solvent for 10 minutes to generate the active catalyst Pd(L)₂.

    • Add Electrophile and Stannane.

    • Heat to 60–80 °C.

  • Result: The reaction rates are often comparable to Cu-mediated systems but without the heavy metal additive.

Comparative Data: Ligand Effects

The choice of ligand dictates the rate-determining step.[1]

LigandDonicityTransmetallation RateRisk of HomocouplingRecommendation
PPh₃ HighSlowHigh Avoid for difficult couplings.
TFP (Tri-2-furylphosphine)LowFastLow Excellent general-purpose ligand.
AsPh₃ (Triphenylarsine)Very LowVery Fast Lowest The "Silver Bullet" for difficult Stille couplings.
References
  • Espinet, P., & Echavarren, A. M. (2004).[2] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.

  • Farina, V., & Krishnan, B. (1991).[2] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[2][3]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[4] Angewandte Chemie.

  • Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals. Journal of Organic Chemistry.

Sources

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for providing detailed information about the molecular framework of a substance. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(tributylstannyl)pyridazine, a versatile organometallic intermediate. By comparing its spectral features with those of unsubstituted pyridazine and related organotin compounds, we aim to provide researchers with a comprehensive understanding of the structural nuances revealed by NMR.

The Power of NMR in Characterizing Organometallic Compounds

¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of organic and organometallic molecules. In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups tend to deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. Furthermore, spin-spin coupling between neighboring protons provides valuable information about the connectivity of the molecule.

Similarly, ¹³C NMR provides insights into the carbon skeleton of a molecule. The chemical shift of a carbon atom is also sensitive to its electronic environment. The presence of electronegative atoms or unsaturated bonds typically results in downfield shifts. For organotin compounds, the presence of the tin atom, with its various isotopes (¹¹⁷Sn and ¹¹⁹Sn having spin I = 1/2), can lead to observable satellite peaks flanking the signals of nearby carbon and hydrogen atoms, providing direct evidence of the tin-carbon and tin-hydrogen coupling.

¹H and ¹³C NMR Spectral Data of 3-(tributylstannyl)pyridazine

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(tributylstannyl)pyridazine

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm)
H-4~7.5 - 7.7ddJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5~135 - 140
H-5~7.3 - 7.5ddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0~125 - 130
H-6~9.0 - 9.2ddJ(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5~150 - 155
Sn-CH₂ (α)~1.0 - 1.2tJ(H-H) ≈ 8.0~10 - 15
-CH₂- (β)~1.4 - 1.6m~28 - 32
-CH₂- (γ)~1.2 - 1.4m~26 - 30
-CH₃ (δ)~0.8 - 1.0tJ(H-H) ≈ 7.0~13 - 15

Spectral Interpretation: Unraveling the Structure

The introduction of the electron-donating tributylstannyl group at the C-3 position of the pyridazine ring is expected to cause a general upfield shift of the pyridazine proton and carbon signals compared to the unsubstituted parent molecule. The effect would be most pronounced for the adjacent H-4 and C-4 positions.

The protons of the tributyl group will exhibit characteristic multiplets in the aliphatic region of the ¹H NMR spectrum. The α-methylene protons, being closest to the tin atom, are expected to show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

A Comparative Analysis: 3-(tributylstannyl)pyridazine vs. Pyridazine and Tributyltin Chloride

To better understand the influence of the tributylstannyl group, a comparison with the NMR data of pyridazine and a simple tributyltin compound like tributyltin chloride is insightful.

Table 2: ¹H and ¹³C NMR Data for Pyridazine and Tributyltin Chloride

Compound Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
Pyridazine[1]H-3/H-69.21m150.7
H-4/H-57.51m126.9
Tributyltin ChlorideSn-CH₂ (α)1.18tJ(H-H) = 8.116.2
-CH₂- (β)1.57m27.2
-CH₂- (γ)1.33m26.6
-CH₃ (δ)0.92tJ(H-H) = 7.313.6

Note: Data for Tributyltin Chloride is generally accepted reference data.

Comparing the predicted data for 3-(tributylstannyl)pyridazine with that of pyridazine, we anticipate a noticeable upfield shift for H-4 and a less significant shift for H-5 and H-6, reflecting the electron-donating nature of the stannyl group. The chemical shifts of the tributyl group in 3-(tributylstannyl)pyridazine are expected to be similar to those in tributyltin chloride, with minor variations due to the different electronic environment of the pyridazine ring compared to the chloride atom.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality and reproducible NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the organotin compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • Acquire a standard ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

    • If further structural information is required, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for an organometallic compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample_Prep Sample Preparation H1_Acquisition ¹H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Sample_Prep->C13_Acquisition TwoD_Acquisition 2D NMR (Optional) H1_Acquisition->TwoD_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->TwoD_Acquisition C13_Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration Baseline->Integration Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Coupling Coupling Constant Analysis Chem_Shift->Coupling Structure_Elucidation Structure Elucidation Coupling->Structure_Elucidation

Caption: Workflow for NMR data acquisition, processing, and analysis.

Conclusion

The ¹H and ¹³C NMR analysis of 3-(tributylstannyl)pyridazine, while currently based on predictive data due to a lack of comprehensive published spectra, provides a valuable framework for researchers working with this and related organometallic compounds. By understanding the fundamental principles of NMR and comparing the spectral features to those of well-characterized analogues, scientists can confidently elucidate the structures of novel pyridazine derivatives. The methodologies and comparative data presented in this guide serve as a practical resource for drug development professionals and researchers in the field of synthetic chemistry, facilitating the accurate and efficient characterization of these important molecular entities.

References

  • Sigma-Aldrich. Tributyltin chloride product page.

Sources

Comparative Characterization Guide: Novel Pyridazine Scaffolds vs. Traditional Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: This guide provides a rigorous framework for characterizing novel pyridazine-based small molecules, specifically comparing them against traditional phenyl- or pyridine-based bioisosteres.

The Scientific Case for Pyridazine: In modern drug discovery, the pyridazine ring (1,2-diazine) is increasingly utilized as a "privileged scaffold" to optimize physicochemical properties without compromising target affinity. Unlike the ubiquitous phenyl ring, the pyridazine core offers:

  • Reduced Lipophilicity (LogP): The two nitrogen atoms significantly lower

    
    , reducing non-specific binding and metabolic liability.
    
  • Enhanced Solubility: The increased polarity and hydrogen bond accepting (HBA) capacity improve aqueous solubility, a critical failure point in early development.

  • Unique Vectorization: The 1,2-nitrogen arrangement allows for specific binding geometries (e.g., kinase hinge regions) distinct from pyridine (1-nitrogen).

This guide uses a representative novel compound, PYD-42 (a 3,6-disubstituted pyridazine), compared against PHE-10 (the direct phenyl analogue), to demonstrate the characterization workflow.

Characterization Workflow

The following diagram outlines the critical path from synthesis to validated data, ensuring self-consistency in the dataset.

CharacterizationWorkflow cluster_0 Phase I: Structural ID cluster_1 Phase II: Physicochemical cluster_2 Phase III: Biological Synthesis Synthesis & Purification (>95% Purity) NMR 1H / 13C NMR (DMSO-d6) Synthesis->NMR HRMS HRMS (Exact Mass) Synthesis->HRMS Solubility Kinetic Solubility (OECD 105) NMR->Solubility QC Pass HRMS->Solubility Microsomes Metabolic Stability (RLM/HLM) Solubility->Microsomes LogP LogP / LogD (Shake Flask) LogP->Microsomes Potency Target Potency (IC50) Microsomes->Potency

Figure 1: Integrated characterization workflow ensuring structural integrity before advancing to expensive ADME/Tox assays.

Structural Identification (Phase I)

Protocol: High-Field NMR Spectroscopy

Causality: Pyridazine protons exhibit distinct downfield shifts compared to phenyl/pyridine due to the electronegativity of the adjacent nitrogens. This is the primary confirmation of scaffold integrity.

  • Solvent: Dissolve 5-10 mg of analyte in 600 µL DMSO-

    
     (99.9% D). Note: DMSO is preferred over CDCl
    
    
    
    to prevent aggregation of polar pyridazine derivatives.
  • Acquisition: Record

    
    H NMR at 400 MHz or higher. Set relaxation delay (
    
    
    
    ) to >2.0s to ensure quantitative integration.
  • Reference: Calibrate residual DMSO peak to

    
     2.50 ppm.
    
Comparative Data: Chemical Shift Fingerprint[1]
PositionPHE-10 (Phenyl Analogue)

(ppm)
PYD-42 (Pyridazine)

(ppm)
Shift (

ppm)
Structural Insight
H-Ortho 7.35 (d, J=8.0 Hz)9.15 (d, J=5.2 Hz) +1.80Strong deshielding by adjacent N-N bond.
H-Meta 7.10 (t, J=7.8 Hz)7.85 (d, J=5.2 Hz) +0.75Inductive effect of the heteroaromatic ring.
NH-Amide 9.80 (s)11.20 (s) +1.40Increased acidity of amide proton due to electron-deficient ring.

Interpretation: The dramatic downfield shift of the ortho-protons (to >9.0 ppm) is diagnostic for the pyridazine ring formation.

Physicochemical Performance (Phase II)

Protocol: Thermodynamic Solubility (OECD 105 Adapted)

Causality: Poor solubility causes false negatives in bioassays. Pyridazines are designed to solve this.

  • Preparation: Add excess solid compound to 2.0 mL phosphate buffer (pH 7.4).

  • Equilibrium: Shake at 25°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 10 min; filter supernatant (0.22 µm PTFE).

  • Quantification: Analyze via HPLC-UV against a 5-point standard curve.

Comparative Performance Data
PropertyPHE-10 (Control)PYD-42 (Novel)Improvement Factor
LogP (Lipophilicity)4.22.1 -2.1 units (Optimal range <3.0)
Solubility (pH 7.4)5 µM (Low)185 µM (High)37x Increase
tPSA (Polar Surface Area)45 Ų71 Ų Improved H-bonding potential

Metabolic Stability & Mechanism (Phase III)

Protocol: Microsomal Stability Assay

Causality: High lipophilicity often correlates with rapid hepatic clearance. We test if the pyridazine ring reduces metabolic susceptibility.

  • Incubation: Incubate 1 µM test compound with Human Liver Microsomes (HLM) (0.5 mg protein/mL) and NADPH regenerating system.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode). Calculate Intrinsic Clearance (

    
    ).
    
Metabolic Pathway Logic

The following diagram illustrates the hypothesis that pyridazine rings are less prone to oxidative metabolism (CYP450) compared to phenyl rings, which are susceptible to hydroxylation.

Metabolism Compound Parent Scaffold Phenyl Phenyl Analogue (High Lipophilicity) Compound->Phenyl Pyridazine Pyridazine Analogue (Lower Lipophilicity) Compound->Pyridazine CYP CYP450 Enzyme (Phase I Oxidation) Epoxide Arene Oxide Intermediate CYP->Epoxide Stable Metabolically Stable (High Fraction Remaining) CYP->Stable Slow Oxidation Phenyl->CYP High Affinity Hydroxyl Hydroxylated Metabolite (Rapid Clearance) Epoxide->Hydroxyl Pyridazine->CYP Low Affinity (N-repulsion)

Figure 2: Metabolic fate comparison. Pyridazine rings resist CYP-mediated arene oxidation due to electron deficiency and lower lipophilicity.

Stability Results
Compound

(min)

(µL/min/mg)
Classification
PHE-10 12115.5High Clearance (Unstable)
PYD-42 >60 <11.0 Low Clearance (Stable)

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1][2] OECD Publishing, Paris.

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[3][4][5] Guidance for Industry.[3][6][7]

  • Wermuth, C. G. The Practice of Medicinal Chemistry. (Bioisosterism strategies including Pyridazine vs Phenyl).[8][9] Academic Press.[10]

  • Meanwell, N. A. The Pyridazine Ring System in Drug Discovery. Journal of Medicinal Chemistry. (Review of pyridazine physicochemical advantages).

Sources

A Comparative Guide to the Reactivity of 3-(tributylstannyl)pyridazine and Pyridazine Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, with the Stille and Suzuki-Miyaura couplings being two of the most prominent methods. This guide provides an in-depth technical comparison of the reactivity of two key reagents for the functionalization of the pyridazine scaffold: 3-(tributylstannyl)pyridazine for Stille coupling and pyridazine boronic esters for Suzuki-Miyaura coupling.

The pyridazine moiety is a common feature in many biologically active compounds and functional materials, making efficient methods for its elaboration highly sought after. The choice between an organostannane and a boronic ester derivative can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide will explore the nuances of each reagent, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Stille vs. Suzuki for Pyridazine Functionalization

Feature3-(tributylstannyl)pyridazine (Stille Coupling)Pyridazine Boronic Esters (Suzuki-Miyaura Coupling)
Reactivity Generally high, often providing good to excellent yields. Less sensitive to steric hindrance.Reactivity can be more variable and substrate-dependent. Often requires careful optimization of base and reaction conditions.
Functional Group Tolerance Excellent. Tolerates a wide range of functional groups.Good, but can be sensitive to the choice of base, which may affect base-labile functional groups.
Reaction Conditions Typically neutral or mildly basic. Does not require a strong base for activation.Requires a base to activate the boronic ester for transmetalation.
Byproducts Toxic organotin byproducts that can be difficult to remove completely.Generally non-toxic and easily removable inorganic boron byproducts.
Stability Air and moisture stable, often amenable to chromatographic purification.Boronic acids can be prone to protodeboronation; pinacol esters offer improved stability.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The differences in reactivity between 3-(tributylstannyl)pyridazine and pyridazine boronic esters are rooted in the distinct mechanisms of the Stille and Suzuki-Miyaura couplings. Both reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the key transmetalation step is where the paths diverge.

The Stille Coupling Pathway

The Stille reaction is a versatile carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex.[1] The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) species. The crucial transmetalation step involves the transfer of the organic group from the tin atom to the palladium center. A key advantage of organostannanes is that they generally do not require activation by a base for this transfer to occur.[2] This often leads to milder reaction conditions and broader functional group compatibility.[3]

Stille_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Pd(0)Ln->R-Pd(II)-X(Ln) Oxidative Addition (R-X) R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) R-Pd(II)-X(Ln)->R-Pd(II)-R'(Ln) Transmetalation (R'-SnBu3) R-Pd(II)-R'(Ln)->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)-R'(Ln)->R-R' Product R-X Organic Halide R'-SnBu3 3-(tributylstannyl)pyridazine Suzuki_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Pd(0)Ln->R-Pd(II)-X(Ln) Oxidative Addition (R-X) R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) R-Pd(II)-X(Ln)->R-Pd(II)-R'(Ln) Transmetalation ([R'-B(OR)2OH]⁻) R-Pd(II)-R'(Ln)->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)-R'(Ln)->R-R' Product R-X Organic Halide R'-B(OR)2 Pyridazine Boronic Ester Activated Boronate Activated Boronate Base Base (e.g., Na2CO3)

Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Data: A Comparative Analysis

A comparative study on the functionalization of diazocines, which are structurally similar to pyridazines, found that Stille cross-coupling reactions generally provided better results in terms of isolated yields, and in many cases, required less catalyst than the corresponding Suzuki couplings. For instance, the Stille coupling of a stannylated diazocine with various aryl bromides gave yields in the range of 47-94%, while Suzuki couplings with the analogous borylated diazocine yielded products in a wider and sometimes lower range of 0-95%.

Representative Experimental Protocols

Stille Coupling of 3-(tributylstannyl)pyridazine (General Protocol)

While a specific literature procedure for 3-(tributylstannyl)pyridazine was not found, a general protocol for the Stille coupling of heteroaryl stannanes is as follows. This protocol is based on established methods for similar substrates.

  • Reactants:

    • Aryl halide (1.0 equiv)

    • 3-(tributylstannyl)pyridazine (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Solvent (e.g., anhydrous toluene or DMF)

  • Procedure:

    • To a solution of the aryl halide in the chosen solvent, add 3-(tributylstannyl)pyridazine.

    • Degas the mixture with a stream of argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with a suitable solvent, and wash with aqueous KF to remove tin byproducts.

    • Purify the product by column chromatography.

Suzuki-Miyaura Coupling of a Pyridazine Boronic Acid Ester

The following protocol is adapted from a study on the synthesis of thienylpyridazine derivatives via Suzuki-Miyaura coupling. [4]

  • Reactants:

    • 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv)

    • (Hetero)aryl boronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2M aqueous solution, 2.0 equiv)

    • Solvent: DME/ethanol (4:1 mixture)

  • Procedure:

    • Combine 3-bromo-6-(thiophen-2-yl)pyridazine, the (hetero)aryl boronic acid, and Pd(PPh₃)₄ in the solvent mixture.

    • Add the aqueous Na₂CO₃ solution.

    • Heat the mixture to 80 °C under a nitrogen atmosphere for 48 hours.

    • After cooling, extract the mixture with chloroform.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography.

In this specific study, the reported yields for the Suzuki coupling were in the range of 14-28%, which are described as "fair-to-low". [4]This highlights a potential challenge with Suzuki couplings of some pyridazine systems, where optimization is key to achieving higher efficiency.

Discussion: Choosing the Right Reagent for Your Research

The choice between 3-(tributylstannyl)pyridazine and a pyridazine boronic ester is a strategic one that depends on the specific goals of the synthesis.

When to Choose 3-(tributylstannyl)pyridazine (Stille Coupling):

  • Higher Reactivity and Yields: For challenging couplings, especially with sterically hindered substrates, the Stille reaction may offer a more robust and higher-yielding alternative. The data from the diazocine study suggests this may hold true for pyridazine systems as well.

  • Broad Functional Group Tolerance: The neutral to mild reaction conditions of the Stille coupling make it highly compatible with a wide array of functional groups, minimizing the need for protecting groups.

  • Predictability: The reaction is often less sensitive to subtle changes in reaction conditions compared to the Suzuki coupling, leading to more predictable outcomes.

Key Consideration: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. [1]Rigorous purification is often necessary to remove tin residues from the final product, which is a critical consideration in drug development.

When to Choose Pyridazine Boronic Esters (Suzuki-Miyaura Coupling):

  • Favorable Toxicity Profile: Boronic acids and their esters, along with their byproducts, are generally considered to have low toxicity, making them a preferred choice in pharmaceutical and green chemistry applications. [5]* Commercial Availability: A wide variety of boronic acids and esters are commercially available, facilitating rapid exploration of chemical space. [4]* Ease of Byproduct Removal: The inorganic boron byproducts are typically easy to remove through aqueous workup.

Key Consideration: Suzuki couplings of pyridazine boronic esters can be more sensitive to reaction conditions, particularly the choice of base, solvent, and catalyst system. The nitrogen atoms in the pyridazine ring can potentially coordinate to the palladium catalyst, influencing its activity. Therefore, careful optimization is often required to achieve high yields. While some studies report modest yields, it is important to note that with proper optimization, Suzuki couplings can be highly efficient.

Conclusion

Both 3-(tributylstannyl)pyridazine and pyridazine boronic esters are valuable reagents for the synthesis of functionalized pyridazines. The Stille coupling, utilizing the organostannane, often provides a more reactive and broadly applicable method, albeit with the significant drawback of toxic tin byproducts. The Suzuki-Miyaura coupling, with its use of generally non-toxic boronic esters, is a more environmentally benign and often preferred method in industrial and pharmaceutical settings. However, it may require more extensive optimization to achieve high efficiency, especially with electron-deficient heteroaromatic systems like pyridazine.

Ultimately, the selection of the appropriate reagent and coupling strategy will depend on a careful evaluation of the specific synthetic target, the required scale of the reaction, the tolerance for toxic byproducts, and the resources available for reaction optimization.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457-2483. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704-4734. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling Reaction: A Mechanistic Perspective. In Organometallics in Synthesis, 2014 , 1-56. [Link]

  • Walther, M.; Kipke, W.; Renken, R.; Staubitz, A. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 2023 , 13, 16843-16851. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 2002 , 41 (8), 1290-1309. [Link]

  • Stanforth, S. P. Catalytic Cross-Coupling Reactions in Heterocyclic Chemistry. Tetrahedron, 1998 , 54 (3-4), 263-303. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]

  • An, H.; Wang, M.; Zhang, X.; Song, Z. Recent advances in Suzuki-Miyaura cross-coupling reaction. RSC Advances, 2021 , 11, 28014-28033. [Link]

  • PubChem. 3-(Tributylstannyl)pyridine. [Link]

  • Lima, C. F. R. A. C.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2018 , 23 (11), 2959. [Link]

Sources

Advantages of organostannanes over other organometallics in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Synthesis Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] However, the functionalization of this electron-deficient heterocycle via C-C bond formation presents a significant synthetic challenge. Among the array of organometallic cross-coupling reactions, the palladium-catalyzed Stille reaction, which utilizes organostannanes, frequently emerges as a superior method for constructing complex, highly functionalized pyridazine derivatives.[3] This guide provides an in-depth comparison, supported by experimental insights, to elucidate the distinct advantages of organostannanes over other common organometallic reagents in this critical synthetic application.

The Stille Coupling: A Robust Platform for Pyridazine Functionalization

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (R-SnR'₃) with an organic electrophile, such as a halogenated pyridazine.[4] This methodology is one of the most versatile and powerful tools for forging carbon-carbon bonds.[5][6][7] The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of palladium to the carbon-halogen bond, a key step in the catalytic cycle.[5][6]

Core Advantages of Organostannanes

The primary reasons for the widespread success of the Stille coupling in complex synthesis, particularly with sensitive substrates like pyridazines, stem from the inherent properties of the organostannane reagents themselves.[3][8]

  • Exceptional Functional Group Tolerance: This is arguably the most significant advantage of organostannanes.[3][4][8] The Stille reaction proceeds under mild, neutral conditions, making it compatible with a vast array of sensitive functional groups.[8] Unlike highly reactive Grignard or organolithium reagents, organostannanes do not react with esters, amides, ketones, carboxylic acids, amines, or hydroxyl groups.[8] This tolerance obviates the need for cumbersome protection-deprotection sequences, streamlining synthesis, saving time, and increasing overall yields. For the synthesis of complex drug candidates, where multiple functional groups are present, this attribute is invaluable.[3]

  • Stability to Air and Moisture: Organostannanes are generally stable compounds that can be handled in air and are not sensitive to moisture.[8][9] This contrasts sharply with organoboronic acids (used in Suzuki coupling), which can be prone to protodeboronation, and organozinc reagents (used in Negishi coupling), which are often water-sensitive.[10][11] The bench-top stability of organostannanes simplifies experimental setup, as rigorously inert atmospheres, while still good practice, are not as critical as with other organometallics.[9] Many organostannane reagents are commercially available or can be prepared, isolated, and stored for future use.[4][9]

  • Predictable Reactivity and Broad Scope: The Stille coupling has a well-understood mechanism and generally provides predictable outcomes.[3] The reaction's scope is extensive, accommodating a wide variety of coupling partners.[3] This reliability is crucial in drug development, where reproducible synthesis of target molecules is paramount.

Comparative Analysis with Other Organometallics

While other cross-coupling reactions like the Suzuki, Negishi, and Kumada reactions are powerful in their own right, they often present specific challenges when applied to complex pyridazine synthesis that are circumvented by using organostannanes.[3]

FeatureOrganostannanes (Stille)Organoborons (Suzuki)Organozincs (Negishi)Grignard Reagents (Kumada)
Functional Group Tolerance Excellent (esters, amides, ketones, etc.)[3][8]Good, but sensitive to strong base.[12]Good, tolerates many groups.[10]Poor, reacts with most electrophilic functional groups.
Reaction Conditions Mild, neutral pH.[8][9]Requires a base (e.g., K₂CO₃, CsF).Neutral, but reagents are sensitive.Neutral, but reagents are highly basic and nucleophilic.
Stability (Air/Moisture) High stability.[8][9]Moderate; boronic acids can be unstable.[13]Low; often requires inert atmosphere.[10]Very low; requires strictly anhydrous/anaerobic conditions.
Toxicity High ; tin byproducts are toxic.[4][9][14]Low; boron compounds are generally non-toxic.Moderate.Low.
Byproduct Removal Can be challenging.[14]Generally straightforward.Generally straightforward.Generally straightforward.

A comparative overview of key features for different organometallic reagents.

Experimental evidence often demonstrates the superiority of the Stille coupling in challenging cases. For instance, in the functionalization of diazocines, a related nitrogen-rich heterocyclic system, the Stille coupling consistently provided good to excellent yields (47–94%), whereas the Suzuki coupling gave highly variable results (0–95%), failing completely in some instances.[15][16] Similar trends have been observed where Stille coupling of heterocycles like thiophenes and pyridines gave excellent yields (90-94%), while Suzuki couplings were only moderately successful (57-66%).[17]

Mechanistic Workflow and Visualization

The efficacy of the Stille coupling is rooted in its catalytic cycle, which proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from tin to palladium, is often rate-limiting and is central to the reaction's success.[18]

Stille_Coupling_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_ts Transmetalation Intermediate pd_complex->transmetalation_ts Transmetalation reductive_elim_complex R¹-Pd(II)L₂-R² transmetalation_ts->reductive_elim_complex xsn X-SnR₃ transmetalation_ts->xsn Byproduct reductive_elim_complex->pd0 Reductive Elimination product R¹-R² reductive_elim_complex->product r1x Pyridazine-X (R¹-X) r1x->pd_complex r2sn Organostannane (R²-SnR₃) r2sn->transmetalation_ts

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 3-phenyl-6-chloropyridazine

This protocol provides a representative example of a Stille coupling for the synthesis of a substituted pyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Phenyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3,6-dichloropyridazine (1.0 mmol), anhydrous toluene (10 mL), and phenyltributylstannane (1.1 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of KF to remove the tin byproducts. The fluoride ions react with the tributyltin chloride to form insoluble tributyltin fluoride, which can be removed by filtration.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-6-chloropyridazine.

Limitations and Mitigation

The primary drawback of Stille coupling is the toxicity of organostannane reagents and their byproducts.[4][14] This necessitates careful handling and rigorous purification methods to remove tin residues from the final product, which is a critical consideration in drug development.[14] Techniques such as washing with potassium fluoride solution or specialized chromatography are effective for removing these toxic impurities.[9]

Conclusion

For the synthesis of complex and highly functionalized pyridazines, organostannanes offer a decisive set of advantages over other organometallic reagents. Their unparalleled functional group tolerance under mild, neutral conditions simplifies synthetic routes and preserves sensitive moieties crucial for biological activity.[3][8] Furthermore, their stability to air and moisture enhances their ease of use and reproducibility.[8][9] While the toxicity of tin compounds is a significant concern that requires careful management, the strategic benefits of the Stille coupling often make it the most effective and reliable method for accessing novel pyridazine-based drug candidates.

References

  • Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction.
  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2933. [Link]

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information, PMC6278385. [Link]

  • NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]

  • Wikipedia. (2023). Organotin chemistry. Wikipedia. [Link]

  • Wikipedia. (2023). Stille reaction. Wikipedia. [Link]

  • Scribd. (n.d.). Organozinc and Organoboranes Merged. Scribd. [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Szymański, W., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Center for Biotechnology Information, PMC10229340. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF. [Link]

  • Wikipedia. (2023). Organoboron chemistry. Wikipedia. [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Advances in the Chemistry of Organozinc Reagents. ResearchGate. [Link]

  • ResearchGate. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]

  • Reddit. (n.d.). Organozinc Stability. Reddit. [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • PubMed. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. [Link]

  • RSC Publishing. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

Sources

LC-MS methods for analyzing the purity of 3-(tributylstannyl)pyridazine products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Tributylstannyl)pyridazine is a critical organometallic reagent employed primarily in Stille cross-coupling reactions to introduce the pyridazine moiety into complex pharmaceutical scaffolds. Its analysis presents a unique dichotomy: the lipophilic tributyltin tail requires non-polar separation strategies, while the basic pyridazine headgroup introduces polarity and pH sensitivity.

This guide provides a definitive protocol for analyzing the purity of this reagent using Liquid Chromatography-Mass Spectrometry (LC-MS). Unlike GC-MS, which risks thermal degradation, or NMR, which lacks sensitivity for trace impurities (<0.1%), LC-MS offers the specificity required to quantify critical contaminants such as tributyltin chloride , bis(tributyltin) oxide , and the protodestannylated pyridazine byproduct.

Part 1: The Analytical Landscape (Comparative Analysis)

Before detailing the LC-MS protocol, it is essential to understand why this technique supersedes traditional alternatives for this specific molecule.

Method Comparison Matrix
FeatureLC-MS (Recommended) GC-MS 1H NMR HPLC-UV
Primary Mechanism Mass-to-charge ratio (m/z) & Isotopic FingerprintingVolatility & Electron Impact (EI)Magnetic ResonanceChromophore Absorption
Suitability for Organotins High. Soft ionization prevents fragmentation; specific for Tin isotopes.Medium. Risk of thermal redistribution of alkyl groups on Tin.Low. Cannot detect trace impurities <1% effectively.Low. Tributyltin byproducts often lack UV chromophores.
Sensitivity (LOD) High (ng/mL range)High (pg/mL range)Low (mg/mL range)Medium (µg/mL range)
Stability Concern Minimal (Ambient temp).High (Injector port degradation).None.Minimal.
Specificity Excellent. Distinguishes product from destannylated byproducts via mass.Good, but spectra can be complex due to fragmentation.Excellent for structure, poor for purity %.Poor. Co-elution is common.
The Decision Logic

For 3-(tributylstannyl)pyridazine , LC-MS is the gold standard because:

  • Thermal Stability: Organostannanes can undergo disproportionation at high temperatures (GC injector ports >250°C).

  • Impurity Profiling: The most common impurity, tributyltin chloride (

    
    ), has poor UV absorbance, making HPLC-UV unreliable for accurate purity assessment.
    
  • Isotopic Confirmation: Tin (

    
    ) has 10 stable isotopes, creating a unique mass spectral cluster that acts as a built-in validation tool.
    

Part 2: Technical Deep Dive & Methodology

The "Soft Ionization" Advantage

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical.

  • ESI (+): Preferred for 3-(tributylstannyl)pyridazine . The pyridazine nitrogen is basic (

    
    ), allowing for facile protonation 
    
    
    
    .
  • APCI (+): Preferred for neutral organotin impurities (e.g., bis(tributyltin) oxide) which lack a basic center.

Recommendation: Use ESI+ for the main product assay. If comprehensive impurity profiling of the tin reagents is required, a dual-source or APCI mode is recommended.

The Protocol: Validated LC-MS Workflow
A. Sample Preparation
  • Solvent: Acetonitrile (MeCN). Avoid methanol if transesterification or solvolysis is suspected, though rare for this species.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for analysis.

  • Precaution: Use plastic or silanized glass vials. Organotins can adsorb to untreated glass surfaces.

B. Chromatographic Conditions
  • Column: C18 (End-capped) or Phenyl-Hexyl.

    • Why: The tributyl chain is highly lipophilic. A C18 column provides necessary retention. Phenyl-Hexyl offers unique selectivity for the pyridazine ring via

      
       interactions.
      
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Critical:Do not use strong acids (TFA/Formic Acid > 0.1%). Acidic conditions promote protodestannylation (cleavage of the C-Sn bond), creating false impurity artifacts during analysis.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5% -> 95% B (Elute polar pyridazine first, then lipophilic product)

    • 8-10 min: 95% B (Wash lipophilic tin residues)

    • 10-12 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20-40 V (Optimize to minimize in-source fragmentation of the butyl groups).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 100 – 800.

Part 3: Visualization of Workflows & Pathways

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher through the method selection and execution process.

AnalyticalWorkflow Start Start: Purity Analysis of 3-(tributylstannyl)pyridazine SamplePrep Sample Preparation Dilute in MeCN (10 µg/mL) Avoid Acidic Solvents Start->SamplePrep MethodSelect Select Ionization Mode SamplePrep->MethodSelect ESI ESI (+) Target: Pyridazine Adducts [M+H]+ MethodSelect->ESI Standard Purity APCI APCI (+) Target: Neutral Tin Impurities (e.g., Bu3Sn-O-SnBu3) MethodSelect->APCI Trace Tin Impurities LC LC Separation Column: C18 or Phenyl-Hexyl Mobile Phase: 5mM NH4OAc (Neutral pH) ESI->LC APCI->LC Detection MS Detection Scan m/z 100-800 Look for Sn Isotope Cluster LC->Detection DataAnalysis Data Analysis Check for Protodestannylation (Loss of SnBu3 group) Detection->DataAnalysis

Caption: Step-by-step decision matrix for selecting the optimal ionization and separation pathway.

Diagram 2: Protodestannylation & Impurity Pathway

Understanding the degradation mechanism is vital for interpreting the mass spectrum.

DegradationPathway Product 3-(Tributylstannyl)pyridazine (Target Molecule) [M+H]+ Observed Impurity1 Pyridazine (Destannylated Product) Low m/z Product->Impurity1 Protodestannylation Impurity2 Tributyltin Species (Bu3Sn+) High Toxicity Product->Impurity2 Hydrolysis Acid + H+ (Acidic Mobile Phase)

Caption: The primary degradation pathway (Protodestannylation) triggered by acidic mobile phases.

Part 4: Data Interpretation & Validation

The Tin Fingerprint

The most distinct feature of your mass spectrum will be the Tin isotope cluster. Tin has the highest number of stable isotopes of any element.

  • Major Isotopes:

    
     (32.6%), 
    
    
    
    (24.2%),
    
    
    (14.5%).
  • Visual Check: Look for a "picket fence" pattern spanning ~10 Da.

  • Validation: If your major peak does not show this cluster, it is not the organostannane product.

Calculating Purity


Note: Response factors between the stannylated product and the destannylated pyridazine may differ significantly in ESI. For absolute quantification, use an external standard calibration curve.
Common Contaminants (m/z)
CompoundDescriptionExpected m/z (approx)
Target 3-(Tributylstannyl)pyridazine

Impurity A Tributyltin Chloride

(loss of Cl)
Impurity B Pyridazine (Destannylated)

Impurity C Bis(tributyltin) oxide

References

  • European Reference Laboratories for Residues of Pesticides. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. Retrieved from [Link]

    • Context: Establishes the baseline for LC-MS analysis of organotin species using neutral/buffered mobile phases.
  • U.S. Environmental Protection Agency (EPA). (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

    • Context: Authoritative source on ESI parameters and the specific isotope p
  • Context: Technical comparison supporting the use of APCI for non-polar impurities and ESI for polar heterocycles.
  • Context: Provides physicochemical properties and safety data (Toxicity) relevant to the handling of the pyridazine analog.

X-ray crystallography of metal complexes with pyridazine ligands

Author: BenchChem Technical Support Team. Date: February 2026

X-ray crystallography reveals that the structural destiny of a metal complex is often written in the precise geometry of its ligand. In the family of diazines, Pyridazine (1,2-diazine) stands apart from its isomers Pyrimidine (1,3) and Pyrazine (1,4) by offering a unique "diazine bridge"—a contiguous N-N bond that facilitates distinct dinuclear architectures and magnetic communication.

This guide provides a technical comparison of Pyridazine-based metal complexes against their isomeric alternatives, focusing on crystallographic outcomes, experimental protocols, and functional performance.

Executive Summary: The Pyridazine Advantage

In coordination chemistry, the choice between diazine isomers dictates the topology of the resulting supramolecular assembly. While Pyrazine is the industry standard for forming linear 1D chains and MOF linkers, Pyridazine is the superior choice for designing discrete dinuclear clusters and magnetically coupled systems .

Key Differentiators:

  • Bridging Geometry: Pyridazine’s adjacent nitrogen atoms (

    
     hybridized) favor the formation of 
    
    
    
    bridges, bringing metal centers into close proximity (
    
    
    Å).
  • Magnetic Performance: The direct N-N orbital overlap provides a robust superexchange pathway, often leading to strong antiferromagnetic coupling in Cu(II) and Ni(II) complexes, a property largely absent in pyrazine-bridged systems where the metal separation is larger (

    
     Å).
    
  • Crystallographic Challenge: Pyridazine complexes are prone to forming solvates and exhibiting disorder due to the ligand's high dipole moment and rotational freedom if monodentate.

Structural Performance Comparison

The following table contrasts the crystallographic and functional characteristics of metal complexes derived from the three diazine isomers.

Table 1: Diazine Ligand Performance Matrix
FeaturePyridazine (1,2-diazine) Pyrimidine (1,3-diazine) Pyrazine (1,4-diazine)
Coordination Mode

-bridging (common), Monodentate
Monodentate,

-bridging (angular)

-bridging (linear), Monodentate
Metal-Metal Distance Short (3.0 – 4.0 Å) Medium (5.0 – 6.0 Å)Long (> 6.5 Å)
Topology Dinuclear clusters, Zig-zag chainsHelical chains, Discrete angular unitsLinear 1D chains, 2D Sheets (Grid)
Magnetic Coupling (

)
Strong (Antiferromagnetic) Weak / NegligibleWeak (through

-system)
Crystal Packing Dominated by

-

stacking & Dipole alignment
H-bonding dependentHighly ordered, often high symmetry
Primary Application Magnetism, Bio-active clustersSupramolecular helicesMOFs, Conductive polymers

Expert Insight: When designing for magnetic properties, select Pyridazine. The


 magnetic orbitals of Cu(II) overlap effectively with the diazine 

-orbitals, maximizing the exchange integral (

). For porous frameworks (MOFs), Pyrazine remains the superior linear linker.

Mechanism of Action: The Diazine Bridge

The diagram below illustrates the structural divergence driven by the nitrogen position.

DiazineCoordination Ligand Diazine Ligand Selection Pdz Pyridazine (1,2) Ligand->Pdz Pym Pyrimidine (1,3) Ligand->Pym Pyz Pyrazine (1,4) Ligand->Pyz Cluster Dinuclear Cluster (M-N-N-M) High Magnetic Coupling Pdz->Cluster Adjacent N (60° bite) Helix Angular/Helical Chain (M...C...M) Weak Coupling Pym->Helix Meta N (120° angle) Linear Linear Polymer/Sheet (M-pz-M) Long Range Order Pyz->Linear Para N (180° angle)

Figure 1: Coordination logic flow showing how ligand isomerism dictates final complex topology and magnetic properties.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals of pyridazine complexes suitable for X-ray diffraction, one must control the reaction kinetics to favor the thermodynamic bridging product over the kinetic monodentate species.

Case Study: Copper(II)-Pyridazine Framework

Objective: Synthesize and crystallize [Cu(μ-OH)(μ-sac)(μ-pydz)]_n (Polymeric) vs [Cu(sac)2(H2O)(pydz)2] (Monomeric).

Reagents:

  • Copper(II) salt (e.g.,

    
     or Copper Saccharinate)[1]
    
  • Pyridazine (Ligand)[1][2][3][4][5]

  • Solvents: Methanol (MeOH), Water, Diethyl Ether (

    
    )
    

Step-by-Step Workflow:

  • Stoichiometric Mixing:

    • Dissolve 1.0 mmol of Cu(II) salt in 10 mL of warm MeOH/Water (1:1 v/v).

    • Add 2.0 mmol of Pyridazine dropwise with stirring. The solution will typically turn deep blue or green, indicating coordination.

    • Critical Control Point: A 1:2 Metal:Ligand ratio favors the monomeric species. A 1:1 ratio favors the bridging polymer.

  • Solvent-Directed Crystallization:

    • Method A (For Monomers): Slow Evaporation. Leave the reaction mixture in a beaker covered with perforated parafilm at room temperature (

      
      ).
      Result: Blue block-like crystals of the monomeric complex form within 3-5 days.
      
    • Method B (For Bridging Polymers): Vapor Diffusion. Place the reaction solution in a small inner vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Seal the outer jar tightly. Mechanism: Ether slowly diffuses into the MeOH solution, lowering solubility gently. This promotes the formation of the thermodynamically stable polymeric phase. Result: Green/Teal needles or plates suitable for X-ray analysis.

  • X-ray Data Collection Strategy:

    • Cryo-cooling: Collect data at 100 K. Pyridazine rings often exhibit thermal librational disorder at room temperature.

    • Twinning Check: Pyridazine complexes often crystallize in monoclinic space groups (e.g.,

      
      ) with 
      
      
      
      angles near
      
      
      , mimicking orthorhombic symmetry. Check for pseudo-merohedral twinning during data reduction.

CrystallizationWorkflow Start Reaction Mixture (Cu(II) + Pyridazine) Split Crystallization Method Start->Split Evap Slow Evaporation (Open System) Split->Evap High Solubility Diff Vapor Diffusion (Et2O into MeOH) Split->Diff Controlled Saturation Result1 Monomeric Complex [Cu(L)2(solv)] Blue Blocks Evap->Result1 Result2 Bridged Polymer [Cu(μ-L)]n Green Needles Diff->Result2

Figure 2: Solvent-directed crystallization workflow for selecting between monomeric and polymeric pyridazine phases.

Data Analysis & Validation

When analyzing the X-ray structure, verify the following parameters to confirm the coordination mode and predict performance.

  • Bond Angles:

    • In bridging modes, the

      
       torsion angle is critical. A torsion angle near 
      
      
      
      (planar) maximizes magnetic coupling (
      
      
      ).
    • A torsion angle near

      
       usually results in negligible magnetic exchange.
      
  • Bond Lengths:

    • Typical

      
       bond length: 
      
      
      
      Å.
    • Elongated bonds (

      
       Å) may indicate Jahn-Teller distortion axes in Cu(II) complexes, which drastically alters magnetic interpretation.
      

Validation Checklist (Self-Correcting Protocol):

  • Does the stoichiometry match the input? If not, did the solvent displace a ligand? (Common in MeOH).

  • Is the N-N bond length normal? Free pyridazine N-N is

    
     Å. Coordination should not significantly alter this unless back-bonding is extreme (rare for Cu/Ni).
    
  • Are there voids? Pyridazine packing often leaves voids. Use SQUEEZE/MASK protocols in Olex2/Platon if disordered solvent is suspected, but report it transparently.

References

  • Structural Diversity in Diazine Complexes: Comparison of pyrazine, pyrimidine, and pyridazine coordination modes and basicity. Source:

  • Magnetic Properties of Pyridazine Bridges: Investigation of antiferromagnetic exchange in dinuclear copper(II) pyridazine systems. Source:

  • Solvent Effects on Crystallization: Study on [Cu(sac)2(pydz)] complexes showing solvent-dependent structural outcomes. Source:

  • Synthesis Protocols: Methodologies for synthesizing transition metal complexes with N-heterocycles. Source:

  • X-ray Crystallography of N-Ligands: Detailed structural analysis of pyridine and diazine derivatives. Source:

Sources

Comparative Study of Palladium Catalysts for Stille Reactions on Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Challenge

Pyridazines (1,2-diazines) represent a privileged scaffold in drug discovery, yet they pose unique challenges in palladium-catalyzed cross-coupling.[1] Unlike simple phenyl rings, pyridazines are electron-deficient and possess two adjacent nitrogen atoms capable of acting as bidentate ligands.[1] This creates two primary failure modes in Stille couplings:

  • Catalyst Poisoning: The pyridazine nitrogens can displace monodentate phosphines (like PPh₃), forming stable, inactive Pd-nitrogen complexes.[1]

  • Sluggish Oxidative Addition: The electron-deficient nature of the ring deactivates the carbon-halogen bond (particularly C-Cl) toward oxidative addition, requiring highly active catalytic species.[1]

This guide compares three distinct generations of palladium catalysts to overcome these hurdles, moving from legacy systems to modern precatalysts.

Mechanistic Bottlenecks & Visualization

To select the right catalyst, one must understand where the cycle breaks. The diagram below illustrates the standard Stille cycle versus the specific "off-cycle" trap caused by pyridazine coordination.

Stille_Pyridazine_Mechanism cluster_legend Key Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Pyridazine-X TransMet Transmetalation (Rate Limiting w/o Cu) OxAdd->TransMet + R-SnBu3 Poison OFF-CYCLE TRAP Pd(II)-Pyridazine Complex OxAdd->Poison N-Coordination (Displaces Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Poison->OxAdd Heat/Bulky Ligand (Reversal) Standard Cycle Standard Cycle Poisoning Event Poisoning Event

Figure 1: The Stille catalytic cycle highlighting the competitive N-coordination pathway (in black) that deactivates the catalyst when using non-bulky ligands.[1]

Comparative Analysis of Catalyst Systems

A. The Legacy Standard: Pd(PPh₃)₄
  • Profile: Tetrakis(triphenylphosphine)palladium(0) is the historical baseline.[1]

  • Mechanism: Relies on the dissociation of two PPh₃ ligands to form the active 14-electron species.[1][2]

  • Performance on Pyridazines:

    • Pros: Cheap, widely available, effective for 3-bromopyridazines .[1]

    • Cons: The labile PPh₃ ligands are easily displaced by the pyridazine nitrogens, leading to catalyst death. It rarely works for 3-chloropyridazines without forcing conditions (100°C+), which promotes tin homocoupling.[1]

  • Best Use Case: Scale-up of simple bromopyridazines where catalyst loading (5 mol%) is not a cost driver.[1]

B. The Stabilizer: Pd(dppf)Cl₂[1] · DCM
  • Profile: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.[1]

  • Mechanism: The bidentate ferrocenyl ligand creates a large bite angle and is tightly bound, preventing the pyridazine from displacing the ligand.

  • Performance on Pyridazines:

    • Pros: High thermal stability.[1] The chelating ligand prevents the "off-cycle" N-binding trap.[1]

    • Cons: Slower oxidative addition compared to bulky phosphines.[1]

  • Best Use Case: Reactions requiring long heating times or those involving "wet" solvents (more moisture tolerant).[1]

C. The Modern Powerhouse: XPhos Pd G2/G3/G4
  • Profile: Buchwald precatalysts containing the bulky biaryl phosphine XPhos .[1]

  • Mechanism: The massive steric bulk of the XPhos ligand shields the Pd center, physically blocking pyridazine nitrogen coordination. Furthermore, the electron-rich nature of the ligand accelerates oxidative addition into unreactive C-Cl bonds.[1]

  • Performance on Pyridazines:

    • Pros: Enables coupling of 3-chloropyridazines at mild temperatures (60-80°C).[1] High turnover numbers (TON).

    • Cons: Higher cost per gram.[1]

  • Best Use Case: Complex drug intermediates, chloropyridazines, and late-stage functionalization.[1]

Comparative Data Summary
FeaturePd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Ligand Type Monodentate (Labile)Bidentate (Chelating)Bulky Biaryl (Steric Shield)
Substrate Scope Bromides / IodidesBromides / TriflatesChlorides / Bromides
N-Tolerance Low (Poisoning likely)High (Stable)Very High (Steric blocking)
Typical Loading 5 - 10 mol%3 - 5 mol%1 - 3 mol%
Rec.[1] Solvent Toluene / DioxaneDMF / DMSOTHF / Dioxane
Air Stability Poor (Glovebox preferred)GoodExcellent (Bench stable)

Experimental Protocols

Protocol A: The "Copper Effect" Method (Recommended for Difficult Substrates)

Rationale: The addition of Copper(I) Iodide (CuI) facilitates the transmetalation step (often the rate-determining step for electron-deficient rings) by forming a transient organocopper species.[1]

Reagents:

  • Substrate: 3-Chloropyridazine derivative (1.0 equiv)[1]

  • Stannane: Tributyl(vinyl)tin or Ar-SnBu₃ (1.1 equiv)[1]

  • Catalyst: XPhos Pd G3 (2.0 mol%)[1]

  • Additive: CuI (10 mol%)[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Temperature: 80°C

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the chloropyridazine (1.0 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Note: DMF can be used if solubility is an issue, but Dioxane typically offers cleaner profiles for XPhos.

  • Reagent Addition: Add the organostannane (1.1 mmol) via syringe.

  • Degassing: Sparge the solution with Argon for 5 minutes. Seal the vial with a crimp cap or Teflon-lined screw cap.[1]

  • Reaction: Heat to 80°C in a heating block. Monitor by LCMS at 2 hours.[1]

    • Checkpoint: If conversion is <50%, add CsF (2.0 equiv) to activate the tin species via the "fluoride effect."

  • Workup: Cool to RT. Dilute with EtOAc and wash with 10% KF solution (aqueous).[1]

    • Why KF? Potassium fluoride precipitates the tin byproducts as insoluble polymeric solids (

      
      ), simplifying purification.
      
  • Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

Protocol B: Standard Conditions (Pd(dppf)Cl₂)

Rationale: For robust, scale-friendly synthesis of bromopyridazines.[1]

  • Combine 3-bromopyridazine (1.0 equiv) and Stannane (1.1 equiv) in DMF (0.2 M).

  • Add Pd(dppf)Cl₂ (3 mol%).[1]

  • Heat to 90°C for 12 hours.

  • Work up with aqueous KF wash as above.[1]

Decision Workflow: Selecting the Right Catalyst

Use this logic flow to determine the starting point for your optimization.

Catalyst_Selection_Flow cluster_tips Optimization Tips Start Start: Pyridazine Substrate Halogen What is the leaving group? Start->Halogen Br_I Bromide / Iodide Halogen->Br_I Cl_OTf Chloride / Triflate Halogen->Cl_OTf Simple Is the substrate sterically hindered or containing free amines? Br_I->Simple Use_XPhos Use XPhos Pd G3 (High Activity) Cl_OTf->Use_XPhos Mandatory Use_PPh3 Use Pd(PPh3)4 (Legacy, Cheap) Simple->Use_PPh3 No Use_dppf Use Pd(dppf)Cl2 (Robust, Chelating) Simple->Use_dppf Yes Tip1 Add CuI (10%) if reaction stalls Tip2 Add CsF (2 equiv) for fluoride activation

Figure 2: Decision tree for selecting palladium catalysts based on pyridazine halogenation and steric complexity.

References

  • Stille Coupling Overview & Mechanism

    • Title: The Stille Reaction (Organic Chemistry Portal)[3][4]

    • Source: Organic Chemistry Portal[1][3][5]

    • URL:[Link][1]

  • The "Copper Effect" in Stille Couplings

    • Title: Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion[1][5][6]

    • Source: Angewandte Chemie International Edition (via Organic Chemistry Portal)[1]

    • URL:[Link]

  • Buchwald Precatalysts (XPhos Pd G3)

    • Title: Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and Quality Control
    • Source: NIH / PubMed Central[1]

    • URL:[Link]

  • Applic

    • Title: A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine[1]

    • Source: ResearchGate[1]

    • URL:[Link]

  • General Stille Reaction Methodology

    • Title: Stille Reaction - Wikipedia (General Overview & Additives)[1]

    • Source: Wikipedia[1]

    • URL:[Link][1][4][7]

Sources

Validating Regioselectivity in Substituted Pyridazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Regioselectivity in the Synthesis of Substituted Pyridazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regio-Identity Crisis

In medicinal chemistry—particularly within kinase inhibitor discovery—the pyridazine core is a privileged scaffold due to its ability to engage in critical hydrogen bonding and π-stacking interactions. However, the synthesis of non-symmetrically substituted pyridazines presents a persistent challenge: Regioselectivity .

Whether utilizing the classical Paal-Knorr condensation of hydrazines with 1,4-dicarbonyls or nucleophilic aromatic substitution (


) on dihalopyridazines, generating regioisomers is often unavoidable. Misassigning these isomers can lead to months of wasted structure-activity relationship (SAR) data.

This guide moves beyond basic synthesis to focus on the validation architecture . We compare the efficacy, resolution, and resource burden of three primary validation systems: Advanced 2D-NMR , X-Ray Crystallography , and Chemical Correlation , providing a definitive protocol for unambiguous structural assignment.

The Synthetic Challenge: Where Ambiguity Arises

The most common route to ambiguity lies in the condensation of a substituted hydrazine with an unsymmetrical 1,4-dicarbonyl .

  • Pathway A: Nucleophilic attack of the terminal hydrazine nitrogen (

    
    ) on the more electrophilic carbonyl.
    
  • Pathway B: Attack on the less electrophilic carbonyl.

This results in two isomers: the 1,3,6-trisubstituted pyridazine and its regioisomer. Distinguishing these requires more than standard 1H NMR, as chemical shifts are often deceptively similar.

Visualizing the Divergence

PyridazineRegio Start Substituted Hydrazine (R-NH-NH2) Intermediate Condensation Intermediate Start->Intermediate Dicarbonyl Unsymmetrical 1,4-Dicarbonyl (R1-CO-CH2-CH2-CO-R2) Dicarbonyl->Intermediate IsomerA Isomer A (1-R, 3-R1, 6-R2) Intermediate->IsomerA Path A: N(term) attacks C(R1) IsomerB Isomer B (1-R, 3-R2, 6-R1) Intermediate->IsomerB Path B: N(term) attacks C(R2)

Caption: Divergent pathways in the condensation of substituted hydrazines with unsymmetrical 1,4-dicarbonyls leading to regioisomeric mixtures.

Comparative Analysis of Validation Methods

We evaluated three validation methodologies based on Definitiveness , Throughput , and Resource Cost .

Table 1: Methodological Comparison
FeatureMethod A: Advanced 2D-NMR Method B: X-Ray Crystallography Method C: Chemical Correlation
Primary Technique 1H-15N HMBC, 1D-NOE, ROESYSingle Crystal DiffractionDerivatization / Independent Synthesis
Definitiveness High (90-95%)Absolute (100%)High (depends on reference)
Throughput High (Hours)Low (Days/Weeks)Low (Multi-step synthesis)
Sample Requirement ~5-10 mg (Solution)High-quality Crystal~50-100 mg
Cost LowHighMedium (Reagent/Time cost)
Best Use Case Routine screening of reaction optimization.Final confirmation of lead compounds.When NMR is ambiguous and crystals fail.
Deep Dive: The Protocols
Method A: The NMR "Triangulation" Protocol (Recommended First-Line)

Standard 1H NMR is insufficient because the protons on the pyridazine ring (if present) or the substituents often show minimal shift differences between isomers. You must use Through-Space and Long-Range interactions.

Step-by-Step Workflow:

  • 1D-NOE / 2D-ROESY: Irradiate the

    
    -substituent (e.g., N-methyl or N-phenyl).
    
    • Result: If you see an NOE enhancement of the substituent at position 6, you have identified the isomer where the N-substituent and C6-substituent are proximal.

    • Limitation: If substituents are rotationally flexible or distant, the NOE signal may be weak.

  • 1H-15N HMBC (The "Killer" Experiment):

    • Pyridazine nitrogens have distinct chemical shifts (~300-400 ppm relative to liq. NH3).

    • The

      
       nitrogen (bearing the substituent) and 
      
      
      
      nitrogen couple differently to adjacent carbons.
    • Protocol: Run a gradient-selected 1H-15N HMBC. Look for 3-bond couplings (

      
      ) from the ring nitrogens to the protons on the 
      
      
      
      -substituents.
Method B: Chemical Correlation (The "Synthetic Proof")

If spectroscopy is ambiguous, synthesize a derivative with a known structure to compare.

Protocol:

  • Synthesis of Reference Standard: Synthesize the target pyridazine via a route that precludes isomerism (e.g., starting from a symmetric dicarbonyl and differentiating later, or using a ring-transformation of a known precursor like a furan).

  • Comparison: Compare HPLC retention time and 1H NMR fingerprint of your unknown isomer against this unambiguous reference.

  • Dehalogenation Strategy: If your product is a chloropyridazine, perform a catalytic hydrogenation (

    
    ) to remove the chlorine. Compare the resulting hydro-dechlorinated product to a commercially available monosubstituted pyridazine.
    
Case Study: Regioselective on 3,6-Dichloropyridazine

Objective: Synthesize 3-amino-6-chloropyridazine derivatives and validate the position of substitution.

Context: Reaction of 3,6-dichloropyridazine with an amine nucleophile (


) theoretically yields a single product due to symmetry. However, subsequent reaction with a second nucleophile (

) generates regioisomers if the first substitution altered the ring electronics asymmetrically.

Experimental Protocol:

  • Reaction:

    • Dissolve 3,6-dichloropyridazine (1.0 eq) in EtOH.

    • Add amine

      
       (1.1 eq) and 
      
      
      
      (2.0 eq).
    • Reflux for 4 hours.

    • Observation: TLC shows a new spot. Isolate via silica gel chromatography.

  • Validation (The Critical Step):

    • Hypothesis: The product is 3-chloro-6-(alkylamino)pyridazine.

    • Validation:

      • X-Ray: Grow crystals from EtOAc/Hexane.

      • Result: The crystal structure confirms the amine displaced one chlorine.

      • Note: In this symmetric starting material case, X-ray is often overkill unless the amine itself induces steric strain that might favor a tautomer.

  • Second Substitution (The Regio-Challenge):

    • React the mono-amino product with a methoxide (

      
      ).
      
    • Question: Does the methoxide displace the remaining chlorine (C3) or the amine (C6)?

    • Validation: Use 13C NMR . The carbon attached to the chlorine typically appears upfield (~150 ppm) compared to the carbon attached to the methoxy/amine (~160 ppm). Compare predicted shifts (DFT) with experimental data.

Decision Matrix for Validation

Use this logic flow to determine the appropriate validation method for your synthesis.

ValidationLogic Start Synthesized Pyridazine (Unknown Regioisomer) CheckCrystal Is the solid crystalline? Start->CheckCrystal XRay Perform X-Ray Crystallography (Gold Standard) CheckCrystal->XRay Yes NMR_Screen Run 1H NMR & NOESY CheckCrystal->NMR_Screen No NOE_Result Is NOE conclusive? NMR_Screen->NOE_Result Assign Assign Structure NOE_Result->Assign Yes (Clear spatial lock) AdvancedNMR Run 1H-15N HMBC NOE_Result->AdvancedNMR No (Ambiguous) AdvancedNMR->Assign Coupling Resolved ChemCorr Chemical Correlation (Derivatization/Degradation) AdvancedNMR->ChemCorr Still Ambiguous

Caption: Logical workflow for validating pyridazine regiochemistry, prioritizing non-destructive spectroscopic methods before escalating to chemical correlation.

References
  • Regioselective Synthesis of Trisubstituted Pyridazines. Source: Royal Society of Chemistry (RSC). Link:[Link]

  • Identification of Regioisomers in N-substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis and NMR. Source: Journal of Organic Chemistry (PubMed). Link:[Link]

  • Synthesis and Characterization of Unique Pyridazines. Source: Liberty University Digital Commons. Link:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: MDPI Molecules. Link:[Link]

  • Determining the Regiochemistry of Small Molecules Using Alignment Algorithms for IR Spectra. Source: Analytical Chemistry (ACS).[1] Link:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3-(Tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

3-(Tributylstannyl)pyridazine (CAS: 59020-10-9) represents a dual-hazard class: it combines the acute neurotoxicity and endocrine disruption potential of organotins with the environmental persistence of nitrogen heterocycles. Unlike standard organic waste, this compound cannot be commingled with general solvents due to the formation of toxic tin oxides during standard incineration, which damages catalytic scrubbers and violates EPA emission standards for heavy metals.

Immediate Hazard Profile
ParameterClassificationCritical Action
Toxicity Severe (Neurotoxic/Teratogenic) Readily absorbed through skin. Do not use standard latex gloves.
Environmental Marine Pollutant (P) Zero-discharge policy. All aqueous rafts must be collected.
Reactivity Water-Reactive (Slow) Hydrolyzes to tributyltin oxide (TBTO) over time, increasing bioavailability.
RCRA Status Toxic Characteristic Must be segregated as "Heavy Metal Organic Waste."

Pre-Disposal Decontamination Protocol (The "KF Workup")

Scientific Rationale: The primary challenge in disposing of Stille coupling reagents is their solubility in organic solvents. Direct disposal of reaction mixtures leads to large volumes of high-hazard liquid waste. The most effective strategy is chemical sequestration —converting the soluble tributyltin (TBT) chloride/bromide byproducts into insoluble polymeric tributyltin fluoride solids using Potassium Fluoride (KF). This reduces the volume of hazardous liquid waste by >90%.

Step-by-Step Sequestration Procedure

Objective: Convert soluble TBT residues into solid


 for filtration and solid waste disposal.
  • Quenching: Upon completion of the Stille coupling, do not immediately pour into waste. Dilute the reaction mixture (typically in DMF, Toluene, or Dioxane) with Ethyl Acetate (EtOAc) or Diethyl Ether .

  • The KF Treatment:

    • Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10M).

    • Add the KF solution to the organic reaction mixture (Ratio: 10 mL KF solution per 1 mmol of stannane used).

    • Mechanism:[1] The fluoride ion has a high affinity for tin (

      
       bond enthalpy > 
      
      
      
      ). This drives the formation of tributyltin fluoride.
  • Precipitation Phase:

    • Stir vigorously for 30 minutes at room temperature.

    • A white, polymeric precipitate (

      
      ) will form at the interface or throughout the solution.
      
  • Filtration:

    • Filter the biphasic mixture through a pad of Celite or silica.[2]

    • Result: The toxic tin residues are trapped in the solid filter cake. The filtrate (liquid) is now significantly reduced in tin content.

  • Segregation:

    • Solid Waste: The Celite pad containing the tin polymer must be disposed of as Solid Hazardous Waste (Toxic/Heavy Metal) .

    • Liquid Waste: The filtrate can now be separated. The aqueous layer contains excess KF (Corrosive/Toxic). The organic layer contains your product and trace tin.

Waste Segregation & Labeling Logic

Improper labeling is the leading cause of regulatory fines. Organotins must be tracked separately from "Non-Halogenated Organics."

Segregation Table
Waste StreamCompositionContainer TypeLabeling Requirement
Stream A (Solids) Celite cake +

polymer + Contaminated Gloves
Wide-mouth HDPE Drum"SOLID WASTE - TOXIC - ORGANOTIN (Tributyltin)"
Stream B (Liquids) Mother liquors, filtrates, and initial rinsesGlass or Coated Steel"LIQUID WASTE - ORGANIC - CONTAINS HEAVY METALS (Sn)"
Stream C (Aqueous) KF Wash layers, aqueous extractionsPolyethylene (HDPE)"AQUEOUS WASTE - TOXIC/CORROSIVE (Fluorides/Tin)"

Critical Note: Never mix Stream B with "Clean" organic solvents (e.g., Acetone wash bottles). Even 1 ppm of Tin can disqualify a 55-gallon drum from fuel-blending recycling programs, forcing expensive incineration.

Decision Logic & Workflow (Visualization)

The following diagram outlines the operational decision tree for handling the reaction mixture post-experiment.

StilleDisposal Start Reaction Complete (3-Tributylstannylpyridazine) Quench Add Saturated Aqueous KF (Potassium Fluoride) Start->Quench Stir Stir 30 Mins (Precipitate Bu3SnF) Quench->Stir Sequestration Filter Filter through Celite Pad Stir->Filter SolidWaste Solid Filter Cake (Polymeric Tin Fluoride) Filter->SolidWaste Retentate LiquidWaste Filtrate (Biphasic) Filter->LiquidWaste Filtrate DisposalA DISPOSAL A: Solid Hazardous Waste (Heavy Metal/Toxic) SolidWaste->DisposalA Separate Phase Separation LiquidWaste->Separate OrgLayer Organic Layer (Product + Trace Sn) Separate->OrgLayer AqLayer Aqueous Layer (Excess KF + Sn salts) Separate->AqLayer DisposalB DISPOSAL B: Liquid Organic Waste (Label: Contains Tin) OrgLayer->DisposalB Post-Extraction DisposalC DISPOSAL C: Aqueous Toxic Waste (Fluorides) AqLayer->DisposalC

Figure 1: Operational workflow for the chemical sequestration of tributyltin residues using the Potassium Fluoride (KF) method.

Emergency Spill Response

In the event of a spill of pure 3-(Tributylstannyl)pyridazine or high-concentration reaction mixtures:

  • Evacuate & PPE: Clear the immediate area. Don Silver Shield/4H laminate gloves (Nitrile is permeable to organotins <15 mins). Wear a full-face respirator if aerosols are present.

  • Containment: Do not allow to enter drains. Use vermiculite or sand to dike the spill. Do not use combustible materials like sawdust.

  • Deactivation: Apply the KF solution described in Section 2 directly to the spill absorbent to begin neutralizing volatility and solubility.

  • Collection: Scoop into a wide-mouth jar. Label as "Debris from Organotin Spill."

References

  • Occupational Safety and Health Administration (OSHA) . Tin, Organic Compounds (as Sn) - Occupational Safety and Health Standards. United States Department of Labor. Available at: [Link]

  • United States Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] Available at: [Link]

  • University of Rochester, Department of Chemistry . Workup for Removing Tin Byproducts (Stille Coupling Protocol). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) . NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Available at: [Link]

Sources

Personal protective equipment for handling 3-(Tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Hazard

Immediate Action Required: Treat 3-(Tributylstannyl)pyridazine not just as a standard organic reagent, but as a highly lipophilic heavy metal toxin .

While the pyridazine ring contributes to the chemical reactivity (typically for Stille cross-coupling), the tributyltin (TBT) moiety dictates the safety profile. The critical danger is dermal absorption .[1][2] Unlike corrosive acids that burn immediately, organotins can permeate standard laboratory gloves and skin without immediate pain, leading to delayed systemic toxicity (neurotoxicity and immunotoxicity).

Core Safety Directive:

  • Primary Route of Entry: Dermal absorption & Inhalation of aerosols.

  • Critical Control: "Silver Shield" (Laminate) gloves are mandatory for direct handling. Standard nitrile provides splash protection only .

  • Environmental: Severe marine pollutant.[3] Zero-discharge policy to drains.

The "Glove Trap": Permeation Dynamics

Many researchers falsely believe that standard 4-mil nitrile gloves offer protection against organostannanes. They do not. The lipophilic butyl chains of the TBT group facilitate rapid permeation through nitrile rubber.

PPE Selection Matrix
PPE ComponentStandard RecommendationHigh-Risk Recommendation (TBT Specific) Rationale
Gloves (Inner) N/ALaminate Film (e.g., Silver Shield / Ansell Barrier) Impermeable to organotins for >480 mins.
Gloves (Outer) Nitrile (4 mil)Nitrile (4-8 mil) Provides dexterity and protects the inner laminate glove from tears.
Respiratory N95 MaskFume Hood (Face Velocity >100 fpm) Aerosols are highly toxic; strictly engineering controls over respirators.
Body Lab CoatTyvek Sleeves + Lab Coat Protects wrist gap between glove and coat.
The "Double-Glove" Protocol
  • Don Inner Glove: Wear the Laminate/Silver Shield glove. It will feel loose and reduce dexterity.

  • Don Outer Glove: Pull a tight-fitting Nitrile glove over the laminate glove. This compresses the loose film, restoring tactile feedback and preventing the laminate from snagging on equipment.

  • Change Frequency: Replace the outer nitrile glove immediately upon any splash. Replace the inner laminate glove after 4 hours of work or any direct immersion.

Operational Workflow: Handling & Synthesis

This workflow is designed to minimize static generation (which disperses powders) and prevent cross-contamination.

Step 1: Weighing & Transfer
  • Static Control: Organotin solids can be waxy or sticky; powders can be static-prone. Use an antistatic gun if available.

  • Containment: Weigh inside the fume hood. If the balance is outside, use a secondary container (e.g., a tared vial inside a beaker) for transport. Never carry the open reagent bottle across the lab.

  • Solvent Choice: If dispensing as a liquid/oil, use a positive displacement pipette to prevent dripping caused by high vapor pressure or viscosity.

Step 2: Reaction Setup (Stille Coupling)
  • Inert Atmosphere: Oxygen can degrade the stannane, potentially releasing free tin byproducts. Run under Argon/Nitrogen.

  • Thermal Control: Organotins can decompose at high temperatures. Ensure reflux condensers are active before heating.

Step 3: Quenching & Cleanup (The Critical Step)
  • The "Tin Removal" Problem: Stille couplings produce tributyltin halides as byproducts, which are difficult to remove.

  • Chemical Decontamination: Wash glassware with a 10% Potassium Fluoride (KF) solution.

    • Mechanism: Fluoride binds tightly to Tin (Sn-F bond is strong), creating an insoluble polymeric tin fluoride solid that is easier to filter and less bioavailable than the lipophilic chloride.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for PPE and Waste handling.

SafetyProtocol Start Start: Handling 3-(Tributylstannyl)pyridazine RiskAssess Risk Assessment: Is volume > 10mL or Heating involved? Start->RiskAssess StandardPPE Standard PPE: Double Nitrile Gloves Lab Coat + Goggles RiskAssess->StandardPPE No (Small Scale) HighRiskPPE High-Risk PPE: Inner: Silver Shield (Laminate) Outer: Nitrile Tyvek Sleeves RiskAssess->HighRiskPPE Yes Reaction Perform Reaction (Inert Atmosphere) StandardPPE->Reaction HighRiskPPE->Reaction Quench Quench/Workup (Use KF wash for Tin removal) Reaction->Quench WasteDecide Waste Stream Selection Quench->WasteDecide GenOrganic General Organic Waste (NON-COMPLIANT) WasteDecide->GenOrganic Incorrect TinWaste Segregated Solid/Liquid Waste Label: 'TOXIC - ORGANOTIN' WasteDecide->TinWaste Correct

Figure 1: Decision logic for PPE selection and waste stream segregation. Note the strict divergence from general organic waste.

Waste Management & Disposal

Disposal is the most common compliance failure point with organotins.

1. Segregation (The Golden Rule):

  • NEVER mix organotin waste with general organic solvents (acetone/DCM waste drums).

  • Designated Container: Create a specific satellite accumulation container labeled: "Hazardous Waste - Toxic - Organotin Compounds."

2. Glassware Decontamination:

  • Do not wash heavily contaminated glassware in the sink.

  • Pre-Rinse: Rinse glassware with a small volume of dichloromethane (DCM) or ethyl acetate. Collect this rinse in the Organotin Waste container.

  • Base Bath: Only after the pre-rinse should glassware go into a base bath or dishwasher.

3. Spill Response:

  • Small Spill (<5mL): Cover with absorbent pads. Wipe area with DCM. Dispose of pads in Organotin Waste.

  • Large Spill: Evacuate area. Do not attempt to clean without SCBA if aerosols are present. Contact EHS.

References

  • Occupational Safety and Health Administration (OSHA). Tin, Organic Compounds (as Sn). Occupational Chemical Database. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Tributyltin Chloride. (Bioisostere safety proxy for TBT-Pyridazine). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.